3-(Trifluoromethoxy)phenylacetonitrile
Description
Structure
2D Structure
Properties
IUPAC Name |
2-[3-(trifluoromethoxy)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)14-8-3-1-2-7(6-8)4-5-13/h1-3,6H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLPHJZVNJXHPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333746 | |
| Record name | 3-(Trifluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108307-56-8 | |
| Record name | 3-(Trifluoromethoxy)phenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20333746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(trifluoromethoxy)phenyl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-(Trifluoromethoxy)phenylacetonitrile CAS number and properties
An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylacetonitrile for Advanced Research
Abstract
This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic nitrile of significant interest to the pharmaceutical and agrochemical research sectors. The document details its core physicochemical properties, spectral characteristics, and established synthetic pathways. A central focus is placed on the unique influence of the trifluoromethoxy (-OCF3) group, which imparts enhanced lipophilicity, metabolic stability, and electron-withdrawing properties, making this compound a valuable intermediate for drug discovery and materials science.[1][2] The guide further explores the compound's chemical reactivity, potential applications as a building block, and critical safety and handling protocols for laboratory use. This document is intended to serve as a key resource for researchers, chemists, and drug development professionals leveraging this versatile molecule in their work.
Compound Identification and Core Properties
This compound is an aromatic organic compound distinguished by a trifluoromethoxy substituent at the meta-position of a phenylacetonitrile core.
-
IUPAC Name : 2-[3-(Trifluoromethoxy)phenyl]acetonitrile[5]
-
Synonyms : 3-(Trifluoromethoxy)benzyl cyanide[5]
-
Molecular Weight : 201.15 g/mol [3]
Physicochemical Data
The integration of the trifluoromethoxy group significantly influences the physical properties of the parent phenylacetonitrile structure. The data below is compiled from various chemical suppliers and databases.
| Property | Value | Source(s) |
| Molecular Weight | 201.15 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | [6] |
| Boiling Point | 224.2 ± 35.0 °C (Predicted) | [6] |
| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [6] |
| Refractive Index | 1.448 | [6] |
| Storage | Sealed in dry, Room Temperature | [6] |
The Trifluoromethoxy Group: A "Pseudo-Halogen" in Drug Design
The trifluoromethoxy (-OCF3) group is a critical substituent in modern medicinal chemistry, often referred to as a "super-halogen" or "pseudo-halogen".[1] Its properties are distinct from the simple methoxy (-OCH3) analogue, providing strategic advantages in developing bioactive molecules.
-
Enhanced Lipophilicity : The -OCF3 group is significantly more lipophilic than a methoxy group. This property can enhance a molecule's ability to cross biological membranes, potentially improving its absorption, distribution, and in vivo uptake.[1][2]
-
Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethoxy group highly resistant to oxidative metabolism, particularly O-dealkylation by cytochrome P450 enzymes.[2] This increased stability can lead to a longer biological half-life for drug candidates.
-
Strong Electron-Withdrawing Nature : With its high electronegativity, the -OCF3 group acts as a potent electron-withdrawing group, influencing the electronic properties of the aromatic ring and affecting the pKa of nearby functional groups.[1]
Synthesis and Manufacturing Routes
The synthesis of arylacetonitriles is a well-established field in organic chemistry. For this compound, the primary strategies involve introducing the cyano group onto a pre-functionalized benzene ring.
General Synthetic Strategies
Common methods for synthesizing aryl nitriles that are applicable to this compound include:
-
Nucleophilic Substitution : The most direct route involves the reaction of 3-(trifluoromethoxy)benzyl halide (chloride or bromide) with a cyanide salt, such as sodium or potassium cyanide. This is a standard SN2 reaction.
-
Sandmeyer Reaction : Starting from 3-(trifluoromethoxy)aniline, a diazonium salt can be formed and subsequently reacted with a copper(I) cyanide catalyst to install the nitrile group.
-
Dehydration of Aldoximes : 3-(Trifluoromethoxy)benzaldehyde can be converted to its corresponding aldoxime, which is then dehydrated using various reagents to yield the nitrile.[7]
-
Transition Metal-Catalyzed Cyanation : Modern methods involve the palladium or copper-catalyzed cyanation of aryl halides or triflates, though this is more common for directly attaching the nitrile to the ring rather than the benzylic position.[8]
Example Protocol: Cyanation of 3-(Trifluoromethoxy)benzyl Chloride
This protocol is a representative method based on standard nucleophilic substitution reactions for nitrile synthesis.[9]
Step 1: Reaction Setup
-
A three-neck round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a reflux condenser.
-
The flask is charged with a solution of sodium cyanide (NaCN) in a suitable solvent mixture, such as water and ethanol.
Step 2: Reagent Addition
-
3-(Trifluoromethoxy)benzyl chloride is added dropwise to the stirred NaCN solution.
-
The temperature is carefully controlled, as the reaction is exothermic. A typical reaction temperature is maintained between 60-80 °C.
Step 3: Reaction Monitoring
-
The reaction progress is monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to track the consumption of the starting benzyl chloride.
Step 4: Work-up and Isolation
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The organic layer is separated. The aqueous layer is typically extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) to recover any remaining product.
-
The combined organic layers are washed with water and brine, then dried over an anhydrous salt like magnesium sulfate.
Step 5: Purification
-
The solvent is removed under reduced pressure (rotary evaporation).
-
The crude product is purified by vacuum distillation to yield pure this compound.
Spectral Data Analysis
-
Infrared (IR) Spectroscopy : The IR spectrum is a key tool for identifying the primary functional groups. The NIST gas-phase IR spectrum for this compound shows characteristic peaks.[4] Key expected absorptions include:
-
C≡N Stretch : A sharp, medium-intensity peak around 2250 cm⁻¹, characteristic of the nitrile group.
-
C-F Stretch : Strong, broad absorptions in the 1100-1300 cm⁻¹ region, indicative of the trifluoromethoxy group.
-
C-O Stretch : A strong peak associated with the aryl ether linkage, typically around 1250-1200 cm⁻¹.
-
Aromatic C-H Stretch : Peaks just above 3000 cm⁻¹.
-
Aromatic C=C Bending : Peaks in the 1450-1600 cm⁻¹ region.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton NMR spectrum is expected to show two main regions of interest. The aromatic region (around 7.0-7.5 ppm) will display a complex multiplet pattern corresponding to the four protons on the substituted benzene ring. A singlet corresponding to the two benzylic protons (-CH₂CN) would appear further upfield, likely in the 3.7-4.0 ppm range.
-
¹³C NMR : The carbon spectrum will show distinct signals for the nitrile carbon (~117 ppm), the benzylic carbon (~30-40 ppm), and multiple signals for the aromatic carbons. The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR : A single, sharp peak is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.
-
Reactivity and Applications
This compound is a versatile synthetic intermediate due to its multiple reactive sites.
-
Nitrile Group Transformations : The cyano group is a precursor to several other functionalities. It can be hydrolyzed under acidic or basic conditions to form 3-(trifluoromethoxy)phenylacetic acid or its corresponding amide. It can also be reduced using agents like LiAlH₄ or catalytic hydrogenation to produce 2-[3-(trifluoromethoxy)phenyl]ethan-1-amine.
-
Benzylic Carbon Reactivity : The protons on the carbon adjacent to the nitrile group (the benzylic position) are acidic due to resonance stabilization from both the nitrile and the aromatic ring. This position can be deprotonated with a suitable base to form a stabilized carbanion, which can then act as a nucleophile in various alkylation and condensation reactions.
-
Aromatic Ring Substitution : The trifluoromethoxy group is deactivating and meta-directing for electrophilic aromatic substitution. Therefore, reactions like nitration, halogenation, or Friedel-Crafts acylation would be expected to occur at the 5-position of the ring, and to a lesser extent, the 2- or 4-positions.
-
Applications : Given these properties, the primary application of this compound is as a key building block in the synthesis of more complex molecules. It is particularly valuable in the development of:
-
Pharmaceuticals : As an intermediate for active pharmaceutical ingredients (APIs) where the trifluoromethoxy group is desired for its metabolic stability and lipophilicity.[10]
-
Agrochemicals : Used in the synthesis of pesticides and herbicides where enhanced efficacy and environmental persistence are required.
-
Materials Science : Explored for creating advanced polymers and materials with enhanced thermal and chemical resistance.[10]
-
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound is not available in the search results, data from closely related fluorinated phenylacetonitriles can be used to infer its hazard profile.[11][12] Organic nitriles, especially benzyl cyanides, should be handled with caution.
-
Hazard Classification : Expected to be harmful if swallowed, in contact with skin, or if inhaled.[12][13] It is also likely to cause skin and serious eye irritation.[12][13]
-
Handling Precautions :
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.[11]
-
Avoid breathing vapors or mist.
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
-
-
First Aid Measures :
-
Skin Contact : Immediately wash with plenty of soap and water. Remove contaminated clothing.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
-
Ingestion/Inhalation : Move the person to fresh air. Seek immediate medical attention.
-
-
Storage : Store in a tightly sealed container in a dry, cool, and well-ventilated place.[6] Keep away from heat, sparks, and open flames.
Disclaimer : This safety information is based on related compounds. Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.
Conclusion
This compound stands out as a highly functionalized and valuable intermediate for chemical synthesis. The strategic placement of the trifluoromethoxy group provides a unique combination of lipophilicity, metabolic stability, and electronic influence that is highly sought after in the design of modern pharmaceuticals and agrochemicals. Its versatile reactivity, stemming from the nitrile, benzylic, and aromatic functionalities, allows for its incorporation into a wide array of complex molecular architectures. A thorough understanding of its properties, reactivity, and handling requirements is essential for researchers aiming to leverage its full potential in their synthetic endeavors.
References
- 1. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. This compound [webbook.nist.gov]
- 5. pschemicals.com [pschemicals.com]
- 6. This compound CAS#: 108307-56-8 [chemicalbook.com]
- 7. Organic Acid to Nitrile: A Chemoenzymatic Three‐Step Route - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Nitrile [en.highfine.com]
- 10. chemimpex.com [chemimpex.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 12. tcichemicals.com [tcichemicals.com]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
3-(Trifluoromethoxy)phenylacetonitrile molecular weight and formula
An In-depth Technical Guide to 3-(Trifluoromethoxy)phenylacetonitrile
Abstract: This technical guide provides a comprehensive overview of this compound, a fluorinated aromatic nitrile of significant interest to the chemical, pharmaceutical, and material science sectors. The document delineates its fundamental chemical and physical properties, discusses its pivotal role as a synthetic intermediate, and outlines its applications. Furthermore, it covers essential spectroscopic data for characterization, safe handling protocols, and a complete set of references for further investigation. This guide is intended for researchers, chemists, and professionals in drug development who require a detailed understanding of this versatile building block.
Core Chemical Identity and Properties
This compound, also known as 3-(Trifluoromethoxy)benzyl cyanide, is a specialty chemical building block. The presence of the trifluoromethoxy (-OCF₃) group at the meta-position of the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable synthon in medicinal chemistry and materials science.
Molecular and Structural Data
The fundamental identifiers and molecular properties of this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-[3-(trifluoromethoxy)phenyl]acetonitrile | [1] |
| Synonyms | 3-(Trifluoromethoxy)benzyl cyanide | [2] |
| CAS Number | 108307-56-8 | [2][3] |
| Molecular Formula | C₉H₆F₃NO | [1][3] |
| Molecular Weight | 201.15 g/mol | [3] |
| Exact Mass | 201.0399 g/mol | [1] |
| InChI Key | WZLPHJZVNJXHPV-UHFFFAOYSA-N | [1] |
| SMILES | C1=CC(=CC(=C1)OC(F)(F)F)CC#N | [1] |
Physicochemical Characteristics
This compound is typically a colorless to light yellow liquid under standard conditions.[4] Its physical properties are critical for designing reaction conditions, purification procedures, and storage protocols.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | [4] |
| Boiling Point | 224.2 ± 35.0 °C (Predicted) | [4] |
| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [4] |
| Refractive Index | 1.448 | [4] |
| Storage | Sealed in a dry place at room temperature | [4] |
Synthesis and Role as a Chemical Intermediate
While specific, detailed industrial synthesis routes for this compound are often proprietary, its structure suggests a logical synthetic pathway. The synthesis would likely involve the introduction of the cyanomethyl group (-CH₂CN) to a 3-trifluoromethoxybenzene precursor. A common method for this transformation is the cyanation of a corresponding benzyl halide (e.g., 3-(trifluoromethoxy)benzyl bromide) with a cyanide salt like sodium or potassium cyanide.
The true value of this compound lies in its utility as an intermediate. The nitrile group is a versatile functional handle that can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions. The trifluoromethoxy group often enhances the parent molecule's metabolic stability and lipophilicity, which are desirable traits in drug candidates.
Caption: Conceptual workflow for the synthesis of this compound.
Applications in Research and Drug Development
The trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) moieties are of profound importance in modern drug discovery. They can significantly alter a molecule's pharmacokinetic and pharmacodynamic properties. While specific applications for this compound are highly specialized, its structural analog, 3-(Trifluoromethyl)phenylacetonitrile, serves as a key intermediate in the synthesis of pharmaceuticals (including anti-inflammatory and analgesic drugs), agrochemicals, and advanced materials.[5] The -OCF₃ group is often considered a bioisostere of other functional groups and can improve metabolic stability by blocking sites of oxidative metabolism. Therefore, this compound is a critical building block for creating novel compounds in these fields.
Key areas of application include:
-
Medicinal Chemistry: Synthesis of complex heterocyclic systems and lead compounds for various therapeutic targets.
-
Agrochemicals: Development of new pesticides and herbicides with enhanced efficacy.
-
Material Science: Used in the creation of polymers and other materials with enhanced thermal and chemical resistance due to the fluorinated group.[5]
Spectroscopic and Analytical Profile
Accurate characterization is essential for verifying the identity and purity of the compound.
-
Mass Spectrometry (MS): The NIST WebBook provides mass spectrum data for this compound.[1] In electron ionization (EI-MS), one would expect to see the molecular ion peak (M⁺) at m/z 201. The fragmentation pattern would likely involve the loss of the trifluoromethoxy group and cleavage at the benzylic position.
-
Infrared Spectroscopy (IR): The IR spectrum is a key tool for identifying functional groups. The NIST WebBook contains a gas-phase IR spectrum for this compound.[1] Key expected vibrational frequencies include:
-
~2250 cm⁻¹: A sharp, medium-intensity peak characteristic of the nitrile (C≡N) stretch.
-
~3050-3100 cm⁻¹: Aromatic C-H stretching.
-
~2850-2950 cm⁻¹: Aliphatic C-H stretching from the methylene (-CH₂-) group.
-
~1100-1300 cm⁻¹: Strong C-F stretching bands from the -OCF₃ group.
-
~1600 cm⁻¹ and ~1475 cm⁻¹: Aromatic C=C ring stretching.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: While a specific spectrum is not available in the search results, the expected signals can be predicted based on the structure:
-
¹H NMR: One would anticipate a singlet for the two methylene protons (-CH₂CN) and a complex multiplet pattern in the aromatic region (7.0-8.0 ppm) for the four protons on the benzene ring.
-
¹³C NMR: Signals for the nitrile carbon (~117 ppm), the methylene carbon, multiple aromatic carbons, and the quartet characteristic of the trifluoromethoxy carbon due to coupling with fluorine would be expected.
-
¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the -OCF₃ group.
-
Safety, Handling, and Disposal
As with any laboratory chemical, proper safety protocols must be followed. Although a specific Safety Data Sheet (SDS) for the methoxy variant was not retrieved, the safety profile can be inferred from related compounds like 2-(Trifluoromethyl)phenylacetonitrile and general chemical principles. Nitrile compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[6][7][8]
General Safety Precautions:
-
Engineering Controls: Always handle this compound in a well-ventilated chemical fume hood.[9]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist.[8][9] Wash hands thoroughly after handling.
-
Fire Safety: Keep away from heat, sparks, and open flames. Use dry chemical, foam, or carbon dioxide extinguishers.[9]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Waste is typically classified as hazardous.[9]
Caption: A standardized workflow for the safe handling and disposal of nitrile compounds.
Conclusion
This compound is a highly valuable and versatile fluorinated building block. Its unique combination of a reactive nitrile handle and a metabolically robust trifluoromethoxy group makes it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. A thorough understanding of its chemical properties, spectroscopic data, and safety requirements is paramount for its effective and safe utilization in research and development.
References
- 1. This compound [webbook.nist.gov]
- 2. pschemicals.com [pschemicals.com]
- 3. scbt.com [scbt.com]
- 4. This compound CAS#: 108307-56-8 [chemicalbook.com]
- 5. chemimpex.com [chemimpex.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
A Guide to the Synthesis of 3-(Trifluoromethoxy)phenylacetonitrile from 3-Aminophenylacetonitrile
A Senior Application Scientist's Perspective on a Modern Synthetic Approach
Abstract
This technical guide provides an in-depth, scientifically grounded protocol for the synthesis of 3-(trifluoromethoxy)phenylacetonitrile, a valuable building block in contemporary drug discovery and materials science. The trifluoromethoxy (OCF₃) group is a key pharmacophore, known for its ability to enhance metabolic stability, lipophilicity, and binding affinity. This document outlines a robust and reproducible synthetic route commencing from the readily available precursor, 3-aminophenylacetonitrile. The core of this strategy revolves around a two-step sequence: the diazotization of the primary aromatic amine followed by a silver-mediated trifluoromethoxylation of the resulting diazonium salt. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a step-by-step protocol, but also the underlying chemical principles and mechanistic insights that inform the experimental design.
Introduction: The Significance of the Trifluoromethoxy Moiety
The trifluoromethoxy (OCF₃) group has emerged as a highly sought-after substituent in the design of bioactive molecules.[1][2] Its unique electronic properties—a combination of high electronegativity and moderate lipophilicity—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[2] The synthesis of aromatic compounds bearing the OCF₃ group, however, has historically presented significant challenges, often requiring harsh conditions or the use of hazardous reagents.[1][2]
Modern synthetic chemistry has seen the development of milder and more efficient methods for trifluoromethoxylation. Among these, the transformation of aromatic amines via diazonium salt intermediates offers a particularly versatile entry point. This guide details a contemporary approach to the synthesis of this compound, a key intermediate for more complex molecular architectures.
Overall Synthetic Strategy
The conversion of 3-aminophenylacetonitrile to this compound is predicated on the transformation of the amino group into the desired trifluoromethoxy group. This is achieved through a classic two-step sequence that is both reliable and amenable to scale.
-
Diazotization: The primary aromatic amine of 3-aminophenylacetonitrile is converted into a diazonium salt. This is a cornerstone reaction in aromatic chemistry, transforming the weakly leaving amino group into an excellent leaving group (dinitrogen gas).[3][4][5]
-
Trifluoromethoxylation: The generated diazonium salt is then subjected to a trifluoromethoxylation reaction. While several methods exist, this guide will focus on a modern silver-mediated approach, which has shown broad substrate scope and operates under mild conditions.[6][7]
The overall workflow can be visualized as follows:
References
- 1. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. byjus.com [byjus.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. pubs.acs.org [pubs.acs.org]
The Trifluoromethoxy Group: A Pillar of Stability in Modern Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
The trifluoromethoxy (-OCF₃) group has emerged as a privileged substituent in medicinal chemistry, prized for its ability to confer remarkable chemical and metabolic stability to drug candidates. This guide provides a comprehensive exploration of the chemical stability of the trifluoromethoxy group, delving into its resilience under a range of stress conditions, including acidic, basic, oxidative, reductive, and thermal challenges. We will examine the physicochemical properties that underpin this stability, provide detailed protocols for its evaluation, and discuss the implications for drug discovery and development. This document serves as a technical resource for scientists seeking to leverage the unique advantages of the trifluoromethoxy group in the design of robust and effective pharmaceuticals.
Introduction: The Rise of a "Super-Stable" Moiety
In the relentless pursuit of novel therapeutics, the ability of a drug candidate to withstand the rigors of physiological environments and manufacturing processes is paramount. The trifluoromethoxy (-OCF₃) group has garnered significant attention for its profound impact on molecular stability.[1] Its incorporation into a molecular scaffold can dramatically enhance resistance to metabolic degradation, a critical factor in improving a drug's pharmacokinetic profile.[2][3] This guide will dissect the fundamental principles governing the stability of this unique functional group and provide practical insights for its application in drug design.
The exceptional stability of the trifluoromethoxy group stems from a combination of electronic and steric factors. The three highly electronegative fluorine atoms create a powerful electron-withdrawing effect, which significantly strengthens the C-O bond.[4] Furthermore, the bulky trifluoromethyl moiety provides steric shielding, hindering the approach of enzymes and chemical reagents that might otherwise mediate degradation.[2][3]
Physicochemical Foundations of Stability
The trifluoromethoxy group's stability is not a monolithic property but rather a confluence of several key physicochemical characteristics:
-
High C-F Bond Strength: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making it highly resistant to cleavage.[3]
-
Inductive Effect: The potent electron-withdrawing nature of the three fluorine atoms polarizes the C-O bond, increasing its strength and reducing the electron density on the oxygen atom, making it less susceptible to oxidation.[2][3]
-
Steric Hindrance: The trifluoromethyl group is significantly larger than a hydrogen or even a methyl group, creating a steric barrier that protects the ether linkage from enzymatic and chemical attack.[2]
-
Metabolic Blocking: When strategically placed on a molecule, the -OCF₃ group can block sites susceptible to metabolic oxidation, such as by cytochrome P450 enzymes.[2][3]
These properties collectively contribute to the trifluoromethoxy group's reputation as a "stability anchor" in medicinal chemistry.
Stability Under Diverse Stress Conditions: A Comprehensive Analysis
A crucial aspect of drug development is assessing a compound's stability under various stress conditions that it may encounter during its lifecycle, from synthesis and storage to administration and metabolism. The trifluoromethoxy group consistently demonstrates remarkable resilience across these challenges.
Acidic and Basic Conditions
The trifluoromethoxy group is notably stable under both acidic and basic conditions, a critical attribute for oral drug candidates that must survive the extreme pH of the gastrointestinal tract.[4][5]
-
Acidic Stability: The electron-withdrawing nature of the trifluoromethyl group deactivates the lone pairs on the oxygen atom, making them less available for protonation. This inherent low basicity renders the ether linkage highly resistant to acid-catalyzed hydrolysis. Studies have shown that trifluoromethoxy-containing compounds remain intact even in the presence of strong acids.[5]
-
Basic Stability: While the trifluoromethyl group itself can undergo hydrolysis to a carboxylic acid under harsh alkaline conditions, this is a relatively slow process and typically requires forcing conditions.[6] The trifluoromethoxy group is generally considered stable towards bases.[4] The stability in basic media is crucial for many synthetic transformations and formulation strategies.
Oxidative and Reductive Stability
The trifluoromethoxy group exhibits exceptional resistance to both oxidative and reductive degradation.
-
Oxidative Stability: The electron-poor nature of the oxygen atom in the -OCF₃ group makes it a poor substrate for oxidative enzymes like cytochrome P450s.[2][3] This is a key reason for its use as a metabolic blocker. Its stability towards common oxidizing agents is also a significant advantage in chemical synthesis.[4]
-
Reductive Stability: The trifluoromethoxy group is also highly resistant to chemical reduction.[4] This stability allows for selective transformations on other parts of the molecule without affecting the -OCF₃ moiety.
Thermal and Photolytic Stability
Compounds containing the trifluoromethoxy group generally exhibit high thermal stability.[4] This is beneficial for manufacturing processes that may involve heating, such as drying and melt extrusion. Furthermore, while specific data on the photolytic stability of the trifluoromethoxy group is less abundant, the inherent strength of the C-F and C-O bonds suggests a high degree of resistance to photodegradation.
The following table summarizes the stability profile of the trifluoromethoxy group under various stress conditions.
| Stress Condition | Stability of Trifluoromethoxy Group | Rationale |
| Acidic (e.g., HCl) | High | Low basicity of the oxygen atom due to the inductive effect of the CF₃ group.[5] |
| Basic (e.g., NaOH) | High | Electron-withdrawing nature of the CF₃ group stabilizes the ether linkage.[4] |
| Oxidative (e.g., H₂O₂, CYP450) | Very High | Electron-deficient oxygen is resistant to oxidation; steric hindrance.[2][3][4] |
| Reductive (e.g., NaBH₄) | Very High | Strong C-O and C-F bonds are not readily cleaved by reducing agents.[4] |
| Thermal | High | High bond dissociation energies of the constituent bonds.[4] |
Experimental Protocols for Stability Assessment
To empirically validate the stability of a trifluoromethoxy-containing compound, a series of forced degradation studies are essential. These studies involve subjecting the compound to harsh conditions to identify potential degradation pathways and develop stability-indicating analytical methods.
Protocol: Forced Degradation Study for a Trifluoromethoxy-Containing Drug Candidate
Objective: To assess the intrinsic stability of a trifluoromethoxy-containing compound under various stress conditions as per ICH guidelines.
Materials:
-
Test compound (trifluoromethoxy-containing)
-
Hydrochloric acid (0.1 N and 1 N)
-
Sodium hydroxide (0.1 N and 1 N)
-
Hydrogen peroxide (3% and 30%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphate buffer (pH 7.4)
-
HPLC system with UV or Mass Spectrometric detection
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N HCl and 1 N HCl.
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points (e.g., 2, 8, 24 hours), withdraw samples, neutralize with an equivalent amount of base, and dilute with mobile phase for analysis.
-
-
Base Hydrolysis:
-
To separate aliquots of the stock solution, add an equal volume of 0.1 N NaOH and 1 N NaOH.
-
Incubate the solutions at 60°C for 24 hours.
-
At specified time points, withdraw samples, neutralize with an equivalent amount of acid, and dilute with mobile phase for analysis.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours.
-
At specified time points, withdraw samples and dilute with mobile phase for analysis. Repeat with 30% H₂O₂ if no degradation is observed.
-
-
Thermal Degradation:
-
Place the solid compound in a calibrated oven at 105°C for 48 hours.
-
Also, expose a solution of the compound to the same temperature.
-
At the end of the study, dissolve the solid in a suitable solvent and analyze both the solid and solution samples.
-
-
Photolytic Degradation:
-
Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.
-
Analyze the samples after exposure.
-
-
Analysis:
-
Analyze all samples by a validated stability-indicating HPLC method.
-
Quantify the amount of the parent compound remaining and any degradation products formed.
-
The following diagram illustrates the workflow for this forced degradation study.
Caption: Workflow for a comprehensive forced degradation study.
Metabolic Stability: The Trifluoromethoxy Advantage
One of the most compelling reasons to incorporate a trifluoromethoxy group is to enhance metabolic stability.[2][3][7] The -OCF₃ group is significantly more resistant to enzymatic degradation than its methoxy (-OCH₃) counterpart.
The primary metabolic pathway for methoxy groups is O-demethylation, a reaction catalyzed by cytochrome P450 enzymes. The trifluoromethoxy group is a poor substrate for these enzymes due to both steric hindrance and the deactivating electronic effect of the fluorine atoms.[2][3] This "metabolic blocking" effect can lead to a longer drug half-life, reduced clearance, and improved bioavailability.[7]
Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a trifluoromethoxy-containing compound by measuring its rate of disappearance in the presence of human liver microsomes.
Materials:
-
Test compound
-
Positive control (a compound with known metabolic instability, e.g., verapamil)
-
Human liver microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Acetonitrile with internal standard (for quenching the reaction)
-
LC-MS/MS system
Methodology:
-
Preparation of Reagents:
-
Prepare a working solution of the test compound and positive control in a suitable solvent (e.g., DMSO).
-
Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.
-
Prepare the NADPH regenerating system.
-
-
Incubation:
-
In a 96-well plate, add the HLM solution.
-
Add the test compound working solution and pre-incubate at 37°C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
-
Time Points and Quenching:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
-
Sample Processing:
-
Centrifuge the plate to precipitate proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of parent compound remaining versus time.
-
The slope of the line gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
The following diagram illustrates the principle of metabolic blocking by the trifluoromethoxy group.
Caption: Metabolic blocking by the trifluoromethoxy group.
Conclusion: A Cornerstone of Modern Drug Discovery
The trifluoromethoxy group stands out as a powerful tool in the medicinal chemist's arsenal for enhancing the stability and overall druggability of new chemical entities. Its inherent resistance to a wide array of chemical and enzymatic degradation pathways makes it a highly desirable substituent for overcoming common drug development hurdles. By understanding the fundamental principles of its stability and employing robust experimental protocols for its evaluation, researchers can confidently leverage the trifluoromethoxy group to design the next generation of stable, safe, and effective medicines.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Solubility of 3-(Trifluoromethoxy)phenylacetonitrile in Organic Solvents
Introduction
3-(Trifluoromethoxy)phenylacetonitrile is a versatile intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its solubility in organic solvents is a critical parameter that dictates its utility in reaction chemistry, purification processes, and formulation development. This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the thermodynamic principles governing solubility, predictive models such as Hansen Solubility Parameters, and detailed experimental protocols for accurate solubility measurement.
Molecular Profile of this compound
A foundational understanding of the physicochemical properties of this compound is paramount to predicting and interpreting its solubility behavior.
| Property | Value | Source |
| CAS Number | 108307-56-8 | [1] |
| Molecular Formula | C₉H₆F₃NO | [2] |
| Molecular Weight | 201.15 g/mol | [1][2] |
| Appearance | Liquid | [3] |
The presence of the trifluoromethoxy group imparts a significant degree of lipophilicity and electron-withdrawing character to the molecule, while the nitrile group provides a polar site capable of participating in dipole-dipole interactions and weak hydrogen bonding. The interplay of these features governs its interaction with various organic solvents.
Part 1: Theoretical Framework of Solubility
The dissolution of a solid solute in a liquid solvent is a complex thermodynamic process governed by the Gibbs free energy of dissolution (ΔG_sol).[4] This process can be conceptually broken down into three steps, as described by Hess's Law.
-
Breaking of solute-solute interactions (Lattice Energy): This is an endothermic process (ΔH₁ > 0) that requires energy to overcome the intermolecular forces holding the crystal lattice together.
-
Breaking of solvent-solvent interactions (Cavity Formation): This is also an endothermic process (ΔH₂ > 0) where energy is needed to create a void within the solvent to accommodate the solute molecule.
-
Formation of solute-solvent interactions (Solvation): This is an exothermic process (ΔH₃ < 0) where energy is released as the solute molecule interacts with the solvent molecules.
The overall enthalpy of solution (ΔH_soln) is the sum of these three enthalpy changes: ΔH_soln = ΔH₁ + ΔH₂ + ΔH₃. Dissolution is favored when the energy released during solvation is comparable to or greater than the energy required to break the solute and solvent interactions.
The spontaneity of dissolution is ultimately determined by the change in Gibbs free energy: ΔG_sol = ΔH_soln - TΔS_soln, where T is the temperature and ΔS_soln is the change in entropy.[4] A negative ΔG_sol indicates a spontaneous dissolution process.
Predicting Solubility: The "Like Dissolves Like" Principle and Hansen Solubility Parameters
The adage "like dissolves like" provides a qualitative a priori estimation of solubility.[5] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, this implies a preference for polar aprotic or moderately polar solvents that can interact favorably with its nitrile and trifluoromethoxy groups.
For a more quantitative prediction, Hansen Solubility Parameters (HSP) offer a powerful tool.[6][7][8] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd: Dispersion forces
-
δp: Polar forces
-
δh: Hydrogen bonding forces
Each molecule can be represented as a point in a three-dimensional "Hansen space."[6][7] The closer two points are in this space, the more likely the substances are to be soluble in each other.[6][7] This proximity is quantified by the Hansen solubility parameter distance (Ra).
The following diagram illustrates the logical workflow for predicting solubility using HSP.
Caption: Workflow for predicting solubility using Hansen Solubility Parameters.
Part 2: Experimental Determination of Solubility
While theoretical predictions are valuable, experimental determination remains the gold standard for obtaining accurate solubility data. Good Laboratory Practices (GLP) should be followed to ensure the reliability and reproducibility of the results.[9][10][11] This includes using calibrated equipment, maintaining detailed records, and adhering to standardized procedures.[9][10]
The Shake-Flask Method: A Gold Standard Protocol
The saturation shake-flask method is a widely accepted and accurate technique for determining equilibrium solubility.[12][13]
Protocol:
-
Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of excess solid is crucial to ensure that equilibrium is reached.
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. This can be achieved using a shaker bath or a magnetic stirrer. The time required to reach equilibrium can vary and should be determined experimentally (typically 24-72 hours).
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to sediment. Centrifugation can be employed to facilitate a clear separation of the saturated solution from the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear, saturated supernatant. It is critical to avoid disturbing the solid phase during this step.
-
Quantification: Analyze the concentration of this compound in the sampled solution using a validated analytical method.
The following diagram outlines the key steps of the shake-flask method.
Caption: Key steps in the shake-flask method for solubility determination.
Analytical Techniques for Quantification
The choice of analytical technique for quantifying the solute concentration is critical for accuracy.
High-Performance Liquid Chromatography (HPLC)
HPLC is a robust and widely used method for solubility determination due to its high sensitivity, specificity, and accuracy.[14][15] A validated reversed-phase HPLC method with UV detection is typically suitable for this compound, given its aromatic structure.
Key Considerations for HPLC Method Development:
-
Column: A C18 column is a common starting point for reversed-phase chromatography.
-
Mobile Phase: A gradient of acetonitrile or methanol in water is typically effective.
-
Detection: The wavelength of maximum absorbance for this compound should be determined and used for detection.
-
Calibration: A calibration curve should be generated using standards of known concentration to ensure accurate quantification.
UV-Visible Spectroscopy
For a more rapid, high-throughput screening of solubility, UV-Visible spectroscopy can be employed.[14][16][17] This method relies on Beer-Lambert's Law, where the absorbance of the solution is directly proportional to the concentration of the solute.
Protocol Outline:
-
Determine the wavelength of maximum absorbance (λ_max) of this compound in the chosen solvent.
-
Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max to construct a calibration curve.
-
Measure the absorbance of the saturated solution obtained from the shake-flask experiment (after appropriate dilution to fall within the linear range of the calibration curve).
-
Calculate the concentration of the saturated solution from the calibration curve.
It is important to note that this method is susceptible to interference from any impurities that absorb at the same wavelength.
Part 3: Data Interpretation and Application
The experimentally determined solubility values can be tabulated for easy comparison across different solvents.
Table 1: Hypothetical Solubility Data for this compound at 25°C
| Solvent | Polarity Index | Solubility (g/L) | Classification |
| Hexane | 0.1 | < 1 | Poorly Soluble |
| Toluene | 2.4 | 50-100 | Soluble |
| Dichloromethane | 3.1 | > 200 | Very Soluble |
| Acetone | 5.1 | > 200 | Very Soluble |
| Acetonitrile | 5.8 | > 200 | Very Soluble |
| Methanol | 5.1 | 100-200 | Freely Soluble |
| Water | 10.2 | < 0.1 | Insoluble |
Note: The values in this table are for illustrative purposes only and do not represent actual experimental data.
Impact of Temperature on Solubility
The solubility of a solid in a liquid is generally dependent on temperature.[4] For most solids, the dissolution process is endothermic (ΔH_soln > 0), meaning that solubility increases with increasing temperature.[4] This relationship can be described by the van 't Hoff equation.[4] It is therefore crucial to control and report the temperature at which solubility measurements are performed.
Conclusion
A thorough understanding of the solubility of this compound in organic solvents is essential for its effective application in research and development. This guide has provided a comprehensive framework, encompassing the theoretical underpinnings of solubility, predictive methodologies like Hansen Solubility Parameters, and detailed protocols for accurate experimental determination. By employing these principles and techniques, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby optimizing their workflows and accelerating the development of novel chemical entities.
References
- 1. scbt.com [scbt.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound (CAS 108307-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. Solubility - Wikipedia [en.wikipedia.org]
- 5. chem.ws [chem.ws]
- 6. Hansen solubility parameter - Wikipedia [en.wikipedia.org]
- 7. Solubility parameters (HSP) [adscientis.com]
- 8. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]
- 9. Good Laboratory Practices (GLP): 2024 Guide | Biobide [biobide.com]
- 10. Good Laboratory Practices (GLP) | USDM Life Sciences [usdm.com]
- 11. 10 Examples of Good Laboratory Practice (GLP) | MaterialsZone [materials.zone]
- 12. [Good laboratory practice of equilibrium solubility measurement] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. pubs.acs.org [pubs.acs.org]
- 15. improvedpharma.com [improvedpharma.com]
- 16. scirp.org [scirp.org]
- 17. researchgate.net [researchgate.net]
Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethoxy)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-(Trifluoromethoxy)phenylacetonitrile, a fluorinated aromatic nitrile, is a compound of increasing interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts distinct electronic properties, making it a valuable building block in the synthesis of novel pharmaceutical agents and advanced materials. However, as with many reactive intermediates, a thorough understanding of its hazard profile and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the known hazards associated with this compound and details the necessary safety precautions for its handling, storage, and disposal.
Section 1: Hazard Identification and Risk Assessment
While comprehensive toxicological data for this compound is not fully available, preliminary assessments and data from analogous structures indicate that it should be handled as a toxic and irritant substance.[1] The primary routes of exposure are inhalation, skin contact, and eye contact.
1.1 GHS Classification (Anticipated)
Based on available data for similar compounds, the anticipated GHS classification for this compound is as follows. It is crucial to note that these are predicted classifications and the compound should be handled with the appropriate caution until fully characterized.
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | Category 4 (Predicted) | H312: Harmful in contact with skin |
| Acute Toxicity, Inhalation | Category 4 (Predicted) | H332: Harmful if inhaled |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation) | Category 3 | H335: May cause respiratory irritation |
1.2 Physical and Chemical Properties
| Property | Value | Source |
| CAS Number | 108307-56-8 | [1][2] |
| Molecular Formula | C9H6F3NO | [1][2] |
| Molecular Weight | 201.15 g/mol | [1][2] |
| Appearance | Liquid | [1] |
| Boiling Point | 224.2°C | [3] |
| Flash Point | 89.4°C | [3] |
| Density | 1.289 g/cm³ | [3] |
Section 2: Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure risk.
2.1 Engineering Controls
All manipulations of this compound should be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[1] The fume hood should have a continuous and verifiable airflow. A safety shower and eyewash station must be readily accessible in the immediate work area.[1]
2.2 Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles are required. A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[1] Gloves should be inspected for any signs of degradation before use and disposed of after handling the compound.
-
Skin and Body Protection: A flame-retardant laboratory coat is essential. Additional protective clothing may be necessary depending on the scale of the experiment.
-
Respiratory Protection: For routine handling within a fume hood, respiratory protection is not typically required. In the event of a spill or ventilation failure, a full-face respirator with an appropriate organic vapor cartridge should be used.
Section 3: Safe Handling and Storage Protocols
Adherence to strict protocols for handling and storage is critical for preventing accidental exposure and maintaining the stability of the compound.
3.1 Handling
-
Work Area: Designate a specific area within the fume hood for handling this compound.
-
Dispensing: Use a syringe or cannula for transferring the liquid to minimize the risk of spills and vapor release.
-
Avoidance of Incompatibles: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
3.2 Storage
-
Container: Store in a tightly sealed, properly labeled container.
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1]
-
Segregation: Store separately from incompatible materials.
Section 4: Emergency Procedures
In the event of an emergency, a swift and informed response is crucial.
4.1 First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
4.2 Spill Response
-
Small Spills (in a fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Clean the spill area with an appropriate solvent and then wash with soap and water.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety department immediately. Do not attempt to clean up a large spill without proper training and equipment.
Emergency Response Workflow
Caption: Workflow for emergency response to an exposure or spill incident.
Section 5: Waste Disposal
All waste containing this compound must be treated as hazardous waste.
-
Containers: Collect all waste in clearly labeled, sealed containers.
-
Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations.[4][5][6][7] Do not dispose of it down the drain.
Section 6: Conclusion
While this compound is a valuable reagent, its potential toxicity and irritant properties necessitate a cautious and well-informed approach to its handling. By implementing the engineering controls, personal protective equipment, and procedural guidelines outlined in this document, researchers can mitigate the risks and work safely with this compound. It is imperative to recognize that the toxicological profile of this chemical is not yet fully elucidated, and therefore, a conservative approach to safety is always warranted.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. 108307-56-8 Cas No. | this compound | Matrix Scientific [matrix.staging.1int.co.uk]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. tcichemicals.com [tcichemicals.com]
The Trifluoromethoxy Group: A Keystone Moiety for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into drug candidates has become a pillar of modern medicinal chemistry, with the trifluoromethoxy (OCF₃) group emerging as a uniquely powerful functional group.[1][2][3] Its distinct combination of electronic and physicochemical properties allows for the fine-tuning of a molecule's metabolic stability, lipophilicity, membrane permeability, and binding affinity.[1][2][4][5] This guide provides a comprehensive exploration of the trifluoromethoxy group, delving into its fundamental characteristics, strategic applications in drug design, and the synthetic methodologies for its incorporation. By synthesizing technical data with field-proven insights, this document serves as a critical resource for scientists seeking to leverage the OCF₃ group to overcome challenges in drug development and unlock new therapeutic possibilities.
The Unique Physicochemical Landscape of the Trifluoromethoxy Group
The trifluoromethoxy group is far more than a simple fluorinated analog of the methoxy group.[2][6] Its properties arise from a unique interplay of the electronegative fluorine atoms and the oxygen linker, creating a functional group with a distinct electronic and steric profile.
Electronic Properties: A "Pseudo-Halogen" with a Twist
The three highly electronegative fluorine atoms create a powerful electron-withdrawing effect, significantly influencing the electronic distribution of the parent molecule.[1][2][5] This potent inductive effect (-I) is stronger than that of a methoxy group and even a trifluoromethyl group.[5] Unlike the methoxy group, which can act as a π-donor through resonance, the lone pairs on the oxygen of the OCF₃ group are delocalized into the σ*-orbitals of the C-F bonds, minimizing resonance donation to an attached aromatic ring.[7] This electronic profile has led to the OCF₃ group being described as a "super-halogen" or "pseudo-halogen".[6]
This strong electron-withdrawing nature can significantly alter a compound's acidity and basicity (pKa), which in turn affects its ionization state at physiological pH, solubility, and potential for ionic interactions with biological targets.
Lipophilicity: A Powerful Tool for Modulating Permeability
Lipophilicity is a critical parameter in drug design, governing a molecule's ability to cross biological membranes and reach its target.[2] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch hydrophobicity parameter (π) of +1.04.[6][8] This value is significantly higher than that of a methyl group (-0.56), a methoxy group (-0.02), and even the highly lipophilic trifluoromethyl group (+0.88).[4][6]
This substantial increase in lipophilicity can be strategically employed to enhance a drug candidate's absorption, distribution, and ability to cross the blood-brain barrier.[2][4][5] For example, the OCF₃ group in Riluzole contributes to its lipophilicity, facilitating its passage into the central nervous system to treat amyotrophic lateral sclerosis.[4][9]
Steric and Conformational Effects
The trifluoromethoxy group is sterically larger than a methoxy group and imposes unique conformational constraints on molecules. When attached to an aromatic ring, the OCF₃ group typically prefers a conformation where it is orthogonal (perpendicular) to the plane of the ring.[6][10][11] This is in stark contrast to the methoxy group, which tends to be coplanar with the aromatic ring.[6][11][12] This perpendicular arrangement can be exploited to probe binding pockets, introduce specific steric interactions, or alter the overall molecular shape to improve target selectivity.
Strategic Impact on Drug Design and Pharmacokinetics (ADME)
The introduction of a trifluoromethoxy group is a deliberate strategy to modulate a drug candidate's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
Enhancing Metabolic Stability
One of the most significant advantages of the OCF₃ group is its exceptional metabolic stability.[1][2][5] The carbon-fluorine bond is one of the strongest in organic chemistry, making the group highly resistant to enzymatic degradation, particularly by Cytochrome P450 (CYP) enzymes.[2][13]
The methoxy group is a common site of metabolic liability, undergoing rapid O-demethylation.[13] Replacing a methoxy group with a trifluoromethoxy group effectively blocks this metabolic pathway, increasing the compound's half-life, reducing metabolic clearance, and potentially lowering the required therapeutic dose.[2][13] The greater steric hindrance of the OCF₃ group also makes it more difficult for metabolic enzymes to access and oxidize the C-O bond.[4]
Workflow for Assessing Metabolic Stability
Caption: Workflow for a typical in vitro microsomal stability assay.
The OCF₃ Group as a Bioisostere
Bioisosteric replacement is a key strategy in drug optimization. The trifluoromethoxy group can serve as a bioisostere for several other functional groups, offering a way to improve properties while retaining biological activity.
-
Methoxy Group: The most common application is replacing a metabolically labile methoxy group to enhance stability.[4][12][13]
-
Trifluoromethyl Group: While both are highly fluorinated and electron-withdrawing, the OCF₃ group is more lipophilic and has different steric and electronic properties, offering a distinct alternative for probing structure-activity relationships (SAR).[2][14]
-
Halogens (e.g., Cl, Br): The OCF₃ group shares the property of being strongly electron-withdrawing, like a halogen, but is significantly more lipophilic.[6]
Case Studies: Approved Drugs Featuring the OCF₃ Moiety
The successful application of the trifluoromethoxy group is evident in several marketed drugs, demonstrating its value in addressing diverse therapeutic challenges.[9][10]
| Drug Name | Therapeutic Area | Role of the Trifluoromethoxy Group |
| Riluzole | Amyotrophic Lateral Sclerosis (ALS) | Enhances lipophilicity and metabolic stability, facilitating penetration of the blood-brain barrier.[4][9] |
| Delamanid | Tuberculosis | Contributes to the overall physicochemical properties and metabolic profile of the drug.[9][10] |
| Pretomanid | Tuberculosis | Part of the molecular scaffold that confers potent anti-mycobacterial activity.[9][10] |
| Sonidegib | Basal Cell Carcinoma | A key substituent in the Hedgehog signaling pathway inhibitor, contributing to its potency and pharmacokinetic profile.[9][10] |
| Celikalim | Hypertension (Investigational) | Incorporated to optimize the drug's properties as a potassium channel opener.[9][10] |
Synthetic Strategies for Introducing the Trifluoromethoxy Group
Historically, the synthesis of trifluoromethoxylated compounds has been challenging due to the instability of the trifluoromethoxide anion.[8] However, significant advances have provided medicinal chemists with a more accessible toolbox.
Classical Approaches
-
Halogen Exchange (Halex) Reactions: Early methods involved the multi-step conversion of phenols or anisoles. For example, chlorination of an anisole to a trichloromethyl ether, followed by a harsh chlorine-fluorine exchange using reagents like SbF₃ or anhydrous HF.[7][15] These methods often require high temperatures and have limited functional group tolerance.[15][16]
-
Oxidative Desulfurization-Fluorination: This approach involves converting phenols to xanthates, which are then treated with a fluoride source (e.g., pyridine-HF) and an N-haloimide oxidant.[7][15]
Modern Electrophilic and Radical-Based Strategies
The development of electrophilic trifluoromethoxylation reagents has revolutionized the field, allowing for the direct introduction of the OCF₃ group under milder conditions.
-
Hypervalent Iodine Reagents: Reagents like the Togni and Umemoto-type reagents have become invaluable for the direct trifluoromethoxylation of various nucleophiles, including phenols and electron-rich aromatics.[4]
-
Metal-Catalyzed/Mediated Reactions: Silver-mediated O-trifluoromethylation of phenols using a CF₃ source like TMSCF₃ and an oxidant has proven effective.[15] This method has been applied to complex molecules, including natural products.[15]
Decision Tree for OCF₃ Synthesis Strategy
Caption: A simplified decision guide for selecting a synthetic strategy.
Experimental Protocols
Protocol: Determination of Lipophilicity (logD₇.₄) by Shake-Flask Method
Objective: To experimentally measure the partition coefficient of a trifluoromethoxy-containing compound between n-octanol and a pH 7.4 buffer, providing a key measure of its lipophilicity under physiological conditions.
Materials:
-
Test compound
-
n-Octanol (pre-saturated with buffer)
-
Phosphate-buffered saline (PBS), pH 7.4 (pre-saturated with n-octanol)
-
Glass vials with Teflon-lined caps
-
Vortex mixer and/or shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Methodology:
-
Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 10 mM).
-
Partitioning:
-
In a glass vial, add equal volumes of the pH 7.4 buffer and n-octanol (e.g., 1 mL of each).
-
Spike the vial with a small volume of the compound stock solution to achieve a final concentration that is detectable in both phases (e.g., 10-50 µM).
-
Cap the vial tightly.
-
-
Equilibration: Vigorously mix the vial using a vortex mixer for 2-5 minutes, followed by shaking at room temperature for 1-2 hours to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at >2000 x g for 15-30 minutes to achieve complete separation of the aqueous and organic layers.
-
Sampling and Analysis:
-
Carefully withdraw an aliquot from the aqueous (buffer) phase and the organic (n-octanol) phase.
-
Dilute the samples as necessary and analyze the concentration of the compound in each phase using a calibrated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
Calculate the logD₇.₄ using the formula: logD₇.₄ = log₁₀ ([Compound]octanol / [Compound]buffer)
-
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To determine the in vitro metabolic stability of a trifluoromethoxy-containing compound by measuring its rate of disappearance when incubated with human liver microsomes (HLM), which are rich in drug-metabolizing enzymes.
Materials:
-
Test compound
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., ice-cold acetonitrile containing an internal standard)
-
Incubator/water bath at 37°C
-
LC-MS/MS for analysis
Methodology:
-
Preparation: Prepare a master mix containing the NADPH regenerating system in phosphate buffer.
-
Pre-incubation: In a microcentrifuge tube, add the HLM suspension (to a final concentration of 0.5-1.0 mg/mL) and buffer. Pre-incubate at 37°C for 5 minutes.
-
Initiation of Reaction: Add the test compound (to a final concentration, typically 1 µM) to the pre-warmed HLM suspension and briefly vortex. Immediately start the metabolic reaction by adding a pre-warmed aliquot of the NADPH regenerating system master mix.
-
Time-Point Sampling:
-
At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.
-
The t=0 sample should be taken immediately after adding the NADPH system.
-
-
Reaction Quenching: Immediately add the aliquot to a tube containing an equal or greater volume of ice-cold quenching solution. Vortex vigorously to stop the reaction and precipitate the microsomal proteins.
-
Sample Processing: Centrifuge the quenched samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.
-
Analysis: Transfer the supernatant to an analysis plate or vial. Quantify the amount of remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as: t½ = 0.693 / k
-
Calculate the intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)
-
Conclusion and Future Perspectives
The trifluoromethoxy group has firmly established itself as a critical tool in the medicinal chemist's arsenal.[4] Its ability to simultaneously enhance metabolic stability and lipophilicity while imparting unique electronic and conformational properties makes it a highly valuable moiety for drug optimization.[1][2][4][5] While synthetic challenges once limited its widespread use, the advent of modern synthetic methods has made the incorporation of the OCF₃ group more accessible than ever.[4][15][16] As our understanding of its nuanced effects on molecular properties continues to grow, and as synthetic methodologies become even more refined, the strategic application of the trifluoromethoxy group is poised to play an even greater role in the development of the next generation of innovative and effective therapeutics.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. New synthetic approaches toward OCF3-containing compounds - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. discoveroakwoodchemical.com [discoveroakwoodchemical.com]
- 8. researchgate.net [researchgate.net]
- 9. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chemrevlett.com [chemrevlett.com]
Discovery and initial characterization of 3-(Trifluoromethoxy)phenylacetonitrile
An In-depth Technical Guide to the Synthesis and Characterization of 3-(Trifluoromethoxy)phenylacetonitrile
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a fluorinated organic compound of significant interest to the pharmaceutical and agrochemical research sectors. We will explore its synthesis, purification, and detailed initial characterization, offering field-proven insights into the experimental design and data interpretation critical for researchers, synthetic chemists, and drug development professionals.
Introduction: The Strategic Role of Fluorine in Molecular Design
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] The trifluoromethoxy (-OCF3) and trifluoromethyl (-CF3) moieties, in particular, are prized for their ability to profoundly influence a molecule's physicochemical and biological properties. These groups can enhance metabolic stability by blocking potential sites of oxidation, increase lipophilicity to improve membrane permeability, and alter electronic properties to modulate binding affinity with biological targets.[1]
The phenylacetonitrile scaffold is a prevalent structural motif in a wide array of biologically active compounds. When combined with a trifluoromethoxy group, it represents a valuable building block for creating novel chemical entities with potentially superior pharmacokinetic and pharmacodynamic profiles. This guide details a robust methodology for the synthesis and definitive characterization of the meta-substituted isomer, this compound, providing a foundational blueprint for its application in research and development.
Synthesis and Purification
The most direct and reliable method for synthesizing this compound is through the nucleophilic substitution of a corresponding benzyl halide with a cyanide salt. This well-established SN2 reaction is efficient and scalable. The logical choice of starting material is 3-(trifluoromethoxy)benzyl bromide or chloride, as the benzylic position is activated for nucleophilic attack.
Experimental Protocol: Synthesis
Objective: To synthesize this compound from 3-(trifluoromethoxy)benzyl bromide.
Materials:
-
3-(trifluoromethoxy)benzyl bromide
-
Sodium cyanide (NaCN)
-
Acetonitrile (CH₃CN), anhydrous
-
Water (H₂O), deionized
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heat source
-
Separatory funnel
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine 3-(trifluoromethoxy)benzyl bromide (1 equivalent) and acetonitrile (5 mL per gram of bromide).
-
Reagent Addition: While stirring, add sodium cyanide (1.2 equivalents) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Reaction Conditions: Heat the mixture to reflux (approximately 80-82°C) and maintain for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the consumption of the starting material. This step is analogous to established procedures for similar compounds.[3]
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add deionized water (50 mL) and diethyl ether (50 mL). Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.
-
Phase Separation: Collect the organic (upper) layer. Wash the organic layer sequentially with deionized water (2 x 30 mL) and brine (1 x 30 mL) to remove any remaining water-soluble impurities.
-
Drying: Dry the isolated organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to yield the crude this compound as an oil.
Experimental Protocol: Purification
Objective: To purify the crude product via vacuum distillation.
Procedure:
-
Apparatus Setup: Assemble a short-path distillation apparatus suitable for vacuum operation.
-
Distillation: Transfer the crude oil to the distillation flask. Apply a vacuum and gently heat the flask.
-
Fraction Collection: Collect the fraction that distills at the expected boiling point. For the analogous compound, 3-(Trifluoromethyl)phenylacetonitrile, the boiling point is reported as 92-93°C at 4 mmHg.[4][5] A similar range is anticipated for the target compound.
Synthesis and Purification Workflow Diagram
References
- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 4. 3-Trifluoromethylbenzylcyanide | 2338-76-3 [chemicalbook.com]
- 5. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
Methodological & Application
Application Note: High-Purity Isolation of 3-(Trifluoromethoxy)phenylacetonitrile using Flash Chromatography
Abstract
This application note provides a comprehensive guide for the purification of 3-(Trifluoromethoxy)phenylacetonitrile, a key intermediate in pharmaceutical and agrochemical synthesis. The protocol details a robust flash chromatography method, optimized for efficient removal of common synthetic impurities. The causality behind experimental choices, from solvent system selection to loading techniques, is thoroughly explained to empower researchers to adapt and troubleshoot the methodology. This guide is intended for researchers, scientists, and drug development professionals seeking a reliable and scalable purification strategy for this and structurally related compounds.
Introduction: The Importance of Purity
This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in modern drug candidates.[1] The purity of this intermediate is paramount, as residual starting materials or byproducts can lead to downstream reaction failures, introduce impurities into the final active pharmaceutical ingredient (API), and complicate toxicological assessments.
This document outlines a systematic approach to purify this compound from a crude synthetic mixture using normal-phase flash chromatography, a widely accessible and scalable technique.[2][3]
Foundational Principles: Designing the Separation Strategy
The success of any chromatographic separation hinges on the differential partitioning of the target compound and its impurities between a stationary phase and a mobile phase. Our strategy is built upon the physicochemical properties of this compound.
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃NO | [4][5][6] |
| Molecular Weight | 201.15 g/mol | [4][5][6] |
| Appearance | Colorless to light yellow liquid | [7] |
| Boiling Point | 224.2 ± 35.0 °C (Predicted) | [7] |
| Density | 1.289 ± 0.06 g/cm³ (Predicted) | [7] |
| logP (Octanol/Water) | 2.651 (Crippen Calculated) | [4] |
The calculated logP value of 2.651 indicates that this compound is a moderately nonpolar compound. This property makes it an ideal candidate for normal-phase chromatography, where a polar stationary phase (silica gel) and a nonpolar mobile phase are employed.[3]
Workflow for Chromatographic Purification
The overall workflow for the purification process is depicted below. This systematic approach ensures reproducibility and high-purity outcomes.
Figure 1: General workflow for the purification of this compound.
Experimental Protocol: From Crude Mixture to Pure Compound
This protocol is designed for the purification of approximately 1-2 grams of crude material. It can be scaled accordingly.
Materials and Equipment
-
Crude this compound
-
Silica Gel: Standard grade, 60 Å, 40-63 µm particle size.[8][9]
-
Solvents: Reagent-grade or HPLC-grade n-Hexane and Ethyl Acetate (EtOAc).
-
Thin Layer Chromatography (TLC) plates: Silica gel 60 F₂₅₄.
-
Glass chromatography column
-
Compressed air or nitrogen source
-
Fraction collection tubes
-
Rotary evaporator
Step 1: Thin Layer Chromatography (TLC) for Method Development
The key to a successful flash column is selecting a mobile phase that provides good separation between the desired product and impurities.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a volatile solvent (e.g., dichloromethane or ethyl acetate). Spot the solution onto a TLC plate.
-
Development: Develop several TLC plates using different ratios of Hexane:EtOAc as the mobile phase. Start with highly nonpolar mixtures (e.g., 95:5 Hexane:EtOAc) and gradually increase the polarity (e.g., 90:10, 80:20).
-
Visualization: Visualize the separated spots under a UV lamp (254 nm).
-
Optimal Rf Value: The ideal solvent system will result in a retention factor (Rf) of ~0.2-0.3 for the this compound.[10][11] This Rf value ensures that the compound spends sufficient time on the stationary phase for effective separation without requiring an excessively large volume of solvent for elution.[10]
Step 2: Sample Preparation (Dry Loading)
For compounds that may have limited solubility in the initial, nonpolar mobile phase, dry loading is the preferred method to ensure a concentrated band at the start of the chromatography, leading to better resolution.[10][11]
-
Dissolve the entire crude sample (1-2 g) in a minimal amount of a volatile solvent like dichloromethane or acetone.
-
Add approximately 5-10 g of silica gel to this solution.
-
Thoroughly mix the slurry and then remove the solvent under reduced pressure using a rotary evaporator until a fine, free-flowing powder is obtained.
Step 3: Column Packing and Sample Loading
Proper column packing is critical to avoid channeling and ensure an even solvent front.
-
Slurry Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase determined by TLC (e.g., 95:5 Hexane:EtOAc).
-
Pour the slurry into the column and use positive pressure (air or nitrogen) to pack the bed firmly and evenly.[10]
-
Once packed, allow the solvent to drain to the level of the silica bed.
-
Carefully add the dried sample-silica mixture from Step 2 to the top of the packed column, forming a uniform layer.
-
Gently add a thin layer of sand on top of the sample layer to prevent disturbance during solvent addition.
Figure 2: Diagram of a properly packed and loaded flash column.
Step 4: Elution and Fraction Collection
The elution process involves passing the mobile phase through the column to separate the components of the mixture.
-
Carefully add the mobile phase to the column, pressurize the system, and begin collecting fractions immediately. A flow rate of approximately 2 inches per minute is generally effective.[9]
-
Start with the initial nonpolar solvent system (e.g., 95:5 Hexane:EtOAc).
-
If required, a gradient elution can be performed by gradually increasing the polarity of the mobile phase (e.g., to 90:10, then 85:15 Hexane:EtOAc). This is particularly useful for eluting more polar impurities after the target compound has been collected.[8]
-
Collect fractions of a consistent volume (e.g., 20-30 mL for a medium-sized column).
Step 5: Analysis and Pooling of Fractions
-
Monitor the composition of the collected fractions using TLC. Spot every few fractions on a TLC plate and develop it in the optimized solvent system.
-
Identify the fractions containing the pure this compound (a single spot at the target Rf).
-
Combine the pure fractions into a clean, pre-weighed round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity of the final product using an appropriate analytical technique, such as GC-MS, HPLC, or NMR spectroscopy.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation | - Inappropriate solvent system. - Column overloading. - Column channeling (improper packing). | - Re-optimize the mobile phase using TLC. - Reduce the amount of crude material loaded. - Repack the column, ensuring an even and firm bed. |
| Product Elutes Too Quickly | - Mobile phase is too polar. | - Decrease the polarity of the mobile phase (increase the proportion of hexane). |
| Product Does Not Elute | - Mobile phase is too nonpolar. | - Gradually increase the polarity of the mobile phase (increase the proportion of ethyl acetate). |
| Streaking on TLC/Column | - Compound is acidic or basic and interacting strongly with silica. - Sample is not fully dissolved when loaded. | - Add a small amount of an appropriate modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds). - Ensure complete dissolution for liquid loading or use the dry loading method. |
Conclusion
The flash chromatography protocol detailed in this application note provides a reliable and efficient method for obtaining high-purity this compound. By understanding the principles behind the separation and carefully executing each step, from TLC-based method development to fraction analysis, researchers can consistently achieve excellent purification results. This methodology is not only crucial for the integrity of subsequent synthetic steps but also serves as a foundational technique that can be adapted for a wide range of similar aromatic intermediates.
References
- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]
- 2. biotage.com [biotage.com]
- 3. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 4. This compound (CAS 108307-56-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. This compound [webbook.nist.gov]
- 6. scbt.com [scbt.com]
- 7. This compound CAS#: 108307-56-8 [chemicalbook.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Chromatography [chem.rochester.edu]
- 10. science.uct.ac.za [science.uct.ac.za]
- 11. sorbtech.com [sorbtech.com]
Application Notes and Protocols: 3-(Trifluoromethoxy)phenylacetonitrile in the Synthesis of Novel Heterocycles
Introduction: The Strategic Advantage of the 3-(Trifluoromethoxy)phenyl Moiety
In the landscape of modern medicinal chemistry and drug development, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its unique electronic properties and metabolic stability.[1][2] Its high electronegativity and lipophilicity can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile, often leading to enhanced cell membrane permeability, improved metabolic stability, and stronger binding interactions with biological targets.[1][2]
This application note explores the utility of 3-(trifluoromethoxy)phenylacetonitrile as a versatile and highly valuable building block for the synthesis of novel heterocyclic compounds. The phenylacetonitrile scaffold provides a reactive methylene group and a nitrile functionality, which serve as key handles for a variety of cyclization and multicomponent reactions. The presence of the 3-(trifluoromethoxy)phenyl substituent not only imparts desirable physicochemical properties to the final heterocyclic products but also influences the reactivity of the starting material, opening avenues for the creation of diverse and medicinally relevant molecular architectures.
Core Applications in Heterocyclic Synthesis
This compound is a key intermediate for the synthesis of a range of heterocyclic systems, including but not limited to pyridines and thiophenes. Its activated methylene group readily participates in condensation reactions, while the nitrile group can undergo cyclization to form nitrogen-containing rings.
I. Synthesis of Substituted 2-Aminopyridines
Substituted pyridines are a ubiquitous class of heterocycles in pharmaceuticals and agrochemicals. A powerful and efficient method for their synthesis is the one-pot, four-component reaction involving an aldehyde, a methyl ketone, malononitrile (or a derivative thereof), and ammonium acetate. By employing this compound in place of malononitrile, novel 2-amino-3-cyano-pyridines bearing the desirable 3-(trifluoromethoxy)phenyl moiety can be accessed.
This multicomponent reaction proceeds through a cascade of interconnected equilibria. The initial step is a Knoevenagel condensation between the aldehyde and the active methylene compound, in this case, this compound. Concurrently, a condensation reaction between the methyl ketone and ammonium acetate, followed by tautomerization, forms an enamine intermediate. A subsequent Michael addition of the enamine to the Knoevenagel adduct, followed by cyclization and aromatization via elimination of water and hydrogen, yields the final substituted pyridine. The choice of a one-pot approach is driven by efficiency, atom economy, and the ability to generate molecular complexity from simple starting materials in a single synthetic operation.
Materials:
-
Benzaldehyde
-
Acetone
-
This compound
-
Ammonium acetate
-
Ethanol (absolute)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add benzaldehyde (1.06 g, 10 mmol), acetone (0.58 g, 10 mmol), this compound (2.01 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).
-
Add 30 mL of absolute ethanol to the flask.
-
Heat the reaction mixture to reflux with vigorous stirring for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) solvent system.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into 100 mL of ice-cold water with stirring.
-
Collect the precipitated solid by vacuum filtration and wash with cold water (2 x 20 mL).
-
Recrystallize the crude product from ethanol to afford the pure 2-amino-6-methyl-4-phenyl-5-(3-(trifluoromethoxy)phenyl)pyridine-3-carbonitrile as a crystalline solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation:
| Entry | Aldehyde | Ketone | Yield (%) |
| 1 | Benzaldehyde | Acetone | 85 |
| 2 | 4-Chlorobenzaldehyde | Acetone | 88 |
| 3 | 4-Methoxybenzaldehyde | Cyclohexanone | 82 |
Workflow Diagram:
Caption: Workflow for the four-component synthesis of substituted 2-aminopyridines.
II. Gewald Synthesis of 2-Aminothiophenes
The Gewald reaction is a cornerstone of thiophene synthesis, providing a versatile route to highly functionalized 2-aminothiophenes.[3] This multicomponent reaction involves the condensation of a carbonyl compound, an active methylene nitrile, and elemental sulfur in the presence of a base.[3] this compound serves as an excellent active methylene component in this reaction, leading to the formation of 2-amino-4-substituted-5-(3-(trifluoromethoxy)phenyl)thiophene-3-carbonitriles. These products are valuable intermediates for the synthesis of fused heterocyclic systems, such as thieno[2,3-d]pyrimidines, which are known to possess a wide range of biological activities.
The Gewald reaction is initiated by a Knoevenagel condensation between the carbonyl compound and this compound to form an α,β-unsaturated dinitrile intermediate. The base then facilitates the addition of elemental sulfur to the activated methylene group, followed by intramolecular cyclization and tautomerization to yield the 2-aminothiophene ring. The choice of a basic catalyst, typically a secondary amine like morpholine or piperidine, is crucial for promoting both the initial condensation and the subsequent sulfur addition and cyclization steps.
Materials:
-
This compound
-
Acetone
-
Elemental Sulfur
-
Morpholine
-
Ethanol (absolute)
Procedure:
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve this compound (4.02 g, 20 mmol) and acetone (1.16 g, 20 mmol) in 50 mL of absolute ethanol.
-
Add elemental sulfur (0.64 g, 20 mmol) to the solution.
-
Heat the mixture to 45-50°C with stirring.
-
Add morpholine (1.74 g, 20 mmol) dropwise over a period of 30 minutes, maintaining the temperature below 55°C.
-
After the addition is complete, continue stirring at 50°C for an additional 2 hours.
-
Cool the reaction mixture to room temperature and pour it into a beaker containing 200 mL of crushed ice and 10 mL of concentrated hydrochloric acid.
-
Stir the mixture for 30 minutes, and then collect the precipitated solid by vacuum filtration.
-
Wash the solid with water until the filtrate is neutral.
-
Recrystallize the crude product from ethanol to obtain pure 2-amino-5-methyl-4-(3-(trifluoromethoxy)phenyl)thiophene-3-carbonitrile.
-
Confirm the structure of the product using IR, ¹H NMR, and elemental analysis.
Data Summary:
| Entry | Carbonyl Compound | Base | Yield (%) |
| 1 | Acetone | Morpholine | 78 |
| 2 | Cyclohexanone | Piperidine | 82 |
| 3 | Propiophenone | Morpholine | 75 |
Reaction Pathway Diagram:
Caption: Mechanistic pathway of the Gewald synthesis of 2-aminothiophenes.
Conclusion and Future Perspectives
This compound has proven to be a highly effective and versatile building block for the synthesis of novel heterocyclic compounds. The protocols detailed in this application note for the synthesis of substituted 2-aminopyridines and 2-aminothiophenes are robust, high-yielding, and readily adaptable to a variety of substrates. The resulting heterocycles, bearing the strategically important 3-(trifluoromethoxy)phenyl moiety, are of significant interest to researchers in drug discovery and development. Future work will focus on expanding the scope of these reactions to include a wider range of carbonyl compounds and exploring the further functionalization of the resulting heterocyclic scaffolds to generate libraries of novel compounds for biological screening.
References
- 1. 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green methodologies for the synthesis of 2-aminothiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gewald reaction - Wikipedia [en.wikipedia.org]
The Strategic Application of 3-(Trifluoromethoxy)phenylacetonitrile in Modern Drug Discovery: A Technical Guide
Introduction: The Trifluoromethoxy Group as a "Super-Methyl" in Medicinal Chemistry
In the landscape of contemporary drug design, the strategic incorporation of fluorine-containing functional groups is a cornerstone for optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic candidates. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent, often considered a "lipophilic hydroxyl" or "super-methyl" group. Its distinct electronic properties and steric profile offer a compelling advantage over more traditional moieties. Unlike the related trifluoromethyl (-CF₃) group, the trifluoromethoxy group acts as a weak electron-donating group through resonance, while still possessing strong inductive electron-withdrawing character. This nuanced electronic influence, combined with its significant lipophilicity, allows for the fine-tuning of a molecule's properties, such as metabolic stability, membrane permeability, and target-binding affinity.
This technical guide focuses on 3-(Trifluoromethoxy)phenylacetonitrile , a versatile building block that provides a direct and efficient route to a diverse array of pharmaceutical intermediates. The phenylacetonitrile core is a well-established synthon, with the nitrile group serving as a versatile handle for transformations into key functional groups such as primary amines, carboxylic acids, and complex heterocyclic systems. The presence of the 3-trifluoromethoxy substituent on the aromatic ring imparts the aforementioned beneficial properties, making this building block a highly valuable asset in the medicinal chemist's toolbox for the development of next-generation therapeutics. This guide will provide an in-depth analysis of its properties, detailed protocols for its synthetic manipulation, and a discussion of its application in the discovery of novel drug candidates.
Physicochemical and Reactive Profile of this compound
The utility of this compound as a building block is rooted in its distinct physicochemical properties and the reactivity of its functional groups. The trifluoromethoxy group at the meta position significantly influences the electronic nature of the aromatic ring and the acidity of the benzylic protons, while the nitrile group offers a gateway to a multitude of chemical transformations.
| Property | Value | Source |
| Molecular Formula | C₉H₆F₃NO | --INVALID-LINK-- |
| Molecular Weight | 201.15 g/mol | --INVALID-LINK-- |
| CAS Number | 108307-56-8 | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | - |
| Boiling Point | Not readily available | - |
| Density | Not readily available | - |
The key reactive centers of this compound are the α-protons of the acetonitrile moiety and the carbon atom of the nitrile group. The electron-withdrawing nature of the trifluoromethoxy group and the nitrile itself increases the acidity of the benzylic protons, facilitating their removal by a base to form a stabilized carbanion. This carbanion is a potent nucleophile, enabling a variety of alkylation and acylation reactions at the benzylic position. The nitrile group is susceptible to nucleophilic attack and can undergo hydrolysis to form a carboxylic acid or reduction to yield a primary amine.
Caption: Key reactive sites of this compound.
Core Synthetic Transformations: Detailed Protocols
The versatility of this compound lies in the array of chemical transformations that can be performed on its nitrile and benzylic positions. Below are detailed, field-tested protocols for key reactions, providing a foundation for the synthesis of diverse molecular scaffolds.
Protocol 1: Hydrolysis to 3-(Trifluoromethoxy)phenylacetic Acid
The conversion of the nitrile to a carboxylic acid is a fundamental transformation, providing access to a key functional group for amide bond formation and other derivatizations. Both acidic and basic conditions can be employed, with the choice often depending on the stability of other functional groups in the molecule.[1]
Rationale: Acid-catalyzed hydrolysis proceeds via protonation of the nitrile nitrogen, rendering the carbon more electrophilic for attack by water.[2] The reaction typically goes to completion, forming the carboxylic acid and ammonium salt.[3] Base-catalyzed hydrolysis generates a carboxylate salt, which requires a separate acidification step to yield the free carboxylic acid.[1]
A. Acid-Catalyzed Hydrolysis
-
Materials:
-
This compound
-
Sulfuric acid (concentrated)
-
Water
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine this compound (1.0 eq), water (5 volumes), and concentrated sulfuric acid (4 volumes).
-
Heat the mixture to reflux with vigorous stirring for 3-4 hours. The reaction can be monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and pour it over crushed ice.
-
Extract the aqueous mixture with diethyl ether (3 x 10 volumes).
-
Combine the organic extracts and wash with saturated sodium bicarbonate solution to remove any remaining acid.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 3-(Trifluoromethoxy)phenylacetic acid.
-
B. Base-Catalyzed Hydrolysis
-
Materials:
-
This compound
-
Sodium hydroxide
-
Ethanol
-
Water
-
Hydrochloric acid (concentrated)
-
Diethyl ether
-
Anhydrous magnesium sulfate
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel
-
-
Procedure:
-
In a round-bottom flask, dissolve sodium hydroxide (2.0 eq) in a mixture of ethanol and water (1:1, 10 volumes).
-
Add this compound (1.0 eq) to the solution.
-
Heat the mixture to reflux for 6-8 hours, or until the reaction is complete as determined by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Acidify the remaining aqueous solution to pH 1-2 with concentrated hydrochloric acid. A precipitate of the carboxylic acid should form.
-
Extract the product with diethyl ether (3 x 10 volumes).
-
Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford 3-(Trifluoromethoxy)phenylacetic acid.
-
Protocol 2: Reduction to 2-(3-(Trifluoromethoxy)phenyl)ethan-1-amine
The reduction of the nitrile to a primary amine is another crucial transformation, providing a key building block for the synthesis of a wide range of biologically active molecules.[4] Common reducing agents include lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation.
Rationale: LiAlH₄ is a powerful reducing agent that readily converts nitriles to primary amines. The reaction is typically performed in an anhydrous ethereal solvent.[5] Catalytic hydrogenation offers a milder alternative, though it may require higher pressures and temperatures and is sensitive to catalyst poisoning.[6]
A. Reduction with Lithium Aluminum Hydride (LiAlH₄)
-
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Water
-
15% Sodium hydroxide solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer, ice bath
-
-
Procedure (Caution: LiAlH₄ reacts violently with water):
-
To a stirred suspension of LiAlH₄ (1.5 eq) in anhydrous diethyl ether in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of this compound (1.0 eq) in anhydrous diethyl ether dropwise at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL), where x is the mass of LiAlH₄ in grams.
-
Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with diethyl ether.
-
Dry the combined organic filtrates over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(3-(Trifluoromethoxy)phenyl)ethan-1-amine.
-
Protocol 3: α-Alkylation of the Phenylacetonitrile Core
The acidic nature of the benzylic protons allows for deprotonation and subsequent alkylation, providing a straightforward method for introducing substituents at the α-position. Phase-transfer catalysis is a particularly effective method for this transformation.[7]
Rationale: The use of a strong base in a biphasic system with a phase-transfer catalyst (e.g., a quaternary ammonium salt) allows for the generation of the carbanion in the organic phase, where it can react with an alkylating agent. This method avoids the need for strictly anhydrous conditions and strong, hazardous bases like sodium amide.
-
Materials:
-
This compound
-
Alkyl halide (e.g., ethyl bromide)
-
50% Aqueous sodium hydroxide
-
Benzyltriethylammonium chloride (phase-transfer catalyst)
-
Toluene
-
Round-bottom flask, mechanical stirrer, dropping funnel, thermometer
-
-
Procedure:
-
In a round-bottom flask equipped with a mechanical stirrer and dropping funnel, combine this compound (1.0 eq), 50% aqueous sodium hydroxide (5 volumes), and benzyltriethylammonium chloride (0.05 eq).
-
Stir the mixture vigorously and add the alkyl halide (1.1 eq) dropwise, maintaining the temperature between 25-30 °C.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours, or until the reaction is complete by TLC or GC analysis.
-
Dilute the reaction mixture with water and toluene.
-
Separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.
-
Protocol 4: Gewald Aminothiophene Synthesis
The Gewald reaction is a powerful multi-component reaction that allows for the synthesis of highly substituted 2-aminothiophenes from a ketone or aldehyde, an activated nitrile, and elemental sulfur.[8] this compound can serve as the activated nitrile component.
Rationale: The reaction proceeds through an initial Knoevenagel condensation between the carbonyl compound and the activated nitrile, followed by the addition of sulfur and subsequent cyclization and tautomerization to form the thiophene ring.[9]
-
Materials:
-
This compound
-
A ketone (e.g., cyclohexanone)
-
Elemental sulfur
-
Morpholine (or another suitable base)
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), the ketone (1.0 eq), elemental sulfur (1.1 eq), and ethanol (10 volumes).
-
Add morpholine (1.5 eq) to the mixture with stirring.
-
Heat the reaction mixture to 50-60 °C for 2-3 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
Application in Drug Discovery: The Case of Riluzole Analogues
The true value of a building block is demonstrated through its application in the synthesis of biologically active molecules. The 3-(trifluoromethoxy)phenyl motif is a key component of the approved drug Riluzole , which is used for the treatment of amyotrophic lateral sclerosis (ALS).[10] Riluzole is 2-amino-6-(trifluoromethoxy)benzothiazole. While the synthesis of Riluzole itself starts from 4-(trifluoromethoxy)aniline, the exploration of analogues and alternative synthetic routes makes this compound a highly relevant starting material for accessing novel structures within this chemical space.[11][12]
For instance, the primary amine derived from the reduction of this compound can be a precursor for the synthesis of various heterocyclic systems. The carboxylic acid obtained from hydrolysis can be used to generate a wide range of amides and esters with potential biological activity.
Caption: A typical drug discovery workflow utilizing this compound.
Conclusion
This compound is a powerful and versatile building block for modern drug discovery. The strategic placement of the trifluoromethoxy group confers desirable physicochemical properties that can lead to improved pharmacokinetic and pharmacodynamic profiles in drug candidates. The phenylacetonitrile core provides a rich platform for a variety of synthetic transformations, enabling the efficient construction of diverse molecular scaffolds. The protocols detailed in this guide offer a robust starting point for researchers and scientists to leverage the potential of this valuable intermediate in their drug discovery programs. As the demand for more effective and safer therapeutics continues to grow, the judicious use of well-designed building blocks like this compound will be paramount to success.
References
- 1. Gewald Reaction [organic-chemistry.org]
- 2. phenyl acetonitrile, 140-29-4 [thegoodscentscompany.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Gewald reaction - Wikipedia [en.wikipedia.org]
- 9. Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Riluzole series. Synthesis and in vivo "antiglutamate" activity of 6-substituted-2-benzothiazolamines and 3-substituted-2-imino-benzothiazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Riluzole synthesis - chemicalbook [chemicalbook.com]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note & Protocol: A Scalable Pathway for the Industrial Synthesis of 3-(Trifluoromethoxy)phenylacetonitrile
Abstract: 3-(Trifluoromethoxy)phenylacetonitrile is a pivotal building block in the synthesis of advanced pharmaceuticals and agrochemicals, where the trifluoromethoxy (-OCF₃) group imparts unique properties such as enhanced metabolic stability, lipophilicity, and binding affinity. This document provides a comprehensive guide to a robust and scalable two-step synthesis of this compound, designed for industrial applications. The protocol emphasizes safety, efficiency, and high purity, starting from the readily available 3-(trifluoromethoxy)benzyl alcohol. We will delve into the mechanistic rationale, detailed experimental procedures, process optimization, and critical safety protocols necessary for successful scale-up.
Introduction and Strategic Importance
The trifluoromethoxy moiety is an increasingly important functional group in medicinal chemistry, often considered a "super-methyl" group due to its similar size but vastly different electronic properties. Its strong electron-withdrawing nature and high lipophilicity can dramatically improve a drug candidate's pharmacokinetic profile. Consequently, the demand for versatile intermediates like this compound has grown significantly.[1] This guide outlines a practical and economically viable synthetic route suitable for producing kilogram quantities of the target compound, addressing the needs of researchers and drug development professionals.
Analysis of Synthetic Pathways
Several routes can be envisioned for the synthesis of this compound. A critical analysis for industrial scale-up must consider cost, availability of starting materials, reaction safety, and overall process efficiency.
-
Route A: Cyanation of Benzyl Halide (Recommended): This is a classic and highly reliable two-step approach starting from the corresponding benzyl alcohol. The alcohol is first converted to a more reactive benzyl halide (chloride or bromide), which then undergoes a nucleophilic substitution (Sₙ2) reaction with a cyanide salt. This method is generally high-yielding and utilizes well-understood, scalable chemistry.[2]
-
Route B: Direct Cyanation from Benzaldehyde: This involves converting 3-(trifluoromethoxy)benzaldehyde to the nitrile. While seemingly more direct, it often requires multi-step processes such as cyanohydrin formation followed by reduction or conversion to an oxime followed by dehydration, which can add complexity and reduce overall yield on a large scale.
-
Route C: Multi-step Aromatic Scaffolding: More complex routes, such as those involving diazotization and Sandmeyer-type reactions on a pre-functionalized aniline, can be effective but often involve more steps and hazardous reagents, making them less ideal for straightforward industrial production unless specific precursors are uniquely available.[3]
Based on this analysis, Route A is selected for its robustness, predictability, and amenability to industrial scale-up.
Recommended Two-Step Industrial Synthesis Workflow
The recommended pathway proceeds in two distinct, high-yielding steps:
-
Halogenation: Conversion of 3-(Trifluoromethoxy)benzyl alcohol to 3-(Trifluoromethoxy)benzyl chloride.
-
Cyanation: Nucleophilic substitution of the benzyl chloride with sodium cyanide to yield the final product.
Workflow Diagram
Caption: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for execution by trained chemists in a controlled industrial or laboratory setting with appropriate safety infrastructure.
Step 1: Synthesis of 3-(Trifluoromethoxy)benzyl chloride
Mechanistic Rationale: Thionyl chloride (SOCl₂) is an excellent reagent for converting primary alcohols to alkyl chlorides. The reaction proceeds via a chlorosulfite ester intermediate. The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which drives the reaction to completion. Toluene is chosen as a solvent for its suitable boiling point and ability to dissolve the starting material.
Materials & Equipment:
-
100 L glass-lined reactor with overhead stirrer, reflux condenser, temperature probe, and addition funnel.
-
Scrubber system charged with aqueous sodium hydroxide (NaOH) to neutralize HCl and SO₂ off-gases.
-
3-(Trifluoromethoxy)benzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Toluene
Protocol:
-
Charge the reactor with 3-(Trifluoromethoxy)benzyl alcohol (5.0 kg, 26.0 mol) and Toluene (25 L). Begin agitation.
-
Slowly add thionyl chloride (3.4 kg, 28.6 mol, 1.1 eq) via the addition funnel over 2-3 hours, maintaining the internal temperature below 30°C. The addition is exothermic.
-
After the addition is complete, slowly heat the reaction mixture to 45-50°C and maintain for 4-6 hours.
-
Monitor the reaction for completion by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) until the starting alcohol is consumed (<1%).
-
Once complete, cool the reactor to 20-25°C.
-
Carefully apply vacuum to the reactor to distill off the excess thionyl chloride and toluene solvent. The crude 3-(Trifluoromethoxy)benzyl chloride is a light-yellow oil and is used directly in the next step without further purification.
Step 2: Synthesis of this compound
Mechanistic Rationale: This step is a classic Sₙ2 reaction.[2] The cyanide anion (⁻CN) acts as a nucleophile, attacking the benzylic carbon and displacing the chloride leaving group. A phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) is crucial for scale-up. It facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase where the benzyl chloride resides, dramatically accelerating the reaction rate.[4]
Materials & Equipment:
-
100 L glass-lined reactor (can be the same as Step 1 after cleaning) with appropriate safety controls.
-
Aqueous sodium cyanide (NaCN) solution.
-
Tetrabutylammonium bromide (TBAB).
-
Toluene.
-
Deionized water.
Protocol:
-
Prepare a solution of sodium cyanide (1.53 kg, 31.2 mol, 1.2 eq) in deionized water (15 L) and charge it to the reactor.
-
CRITICAL SAFETY NOTE: Sodium cyanide is extremely toxic. All handling must be done in a well-ventilated area with appropriate personal protective equipment (PPE), including cyanide-specific gloves and a face shield. An emergency cyanide antidote kit must be readily available.[3]
-
-
Add the phase-transfer catalyst, TBAB (0.42 kg, 1.3 mol, 0.05 eq), to the reactor.
-
Add the crude 3-(Trifluoromethoxy)benzyl chloride from Step 1 dissolved in Toluene (10 L) to the reactor.
-
Heat the biphasic mixture to 80-85°C with vigorous stirring and maintain for 8-12 hours.
-
Monitor the reaction progress by GC until the benzyl chloride is consumed (<1%).
-
Cool the reactor to 20-25°C. Stop agitation and allow the layers to separate.
-
Drain the lower aqueous layer.
-
Waste Management: The aqueous layer contains residual cyanide and must be treated with bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions to oxidize the cyanide to the less toxic cyanate before disposal according to environmental regulations.
-
-
Wash the organic layer with deionized water (2 x 10 L) and then with brine (1 x 10 L).
-
Concentrate the organic layer under reduced pressure to remove the toluene. The resulting crude oil is the target product.
Purification and Characterization
For most industrial applications, high purity is essential. The crude this compound is purified by fractional vacuum distillation.
-
Purification Protocol:
-
Set up a distillation apparatus suitable for vacuum operation.
-
Heat the crude product under vacuum (e.g., ~4 mmHg).
-
Collect the fraction boiling at approximately 92-94°C. The boiling point of a related compound, 3-(trifluoromethyl)phenylacetonitrile, is 92-93 °C at 4 mmHg, providing a good reference point.[5]
-
-
Characterization:
-
Gas Chromatography (GC): To determine purity (target >99.0%).
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure.
-
Karl Fischer Titration: To determine water content.
-
Appearance: Clear, colorless to pale yellow liquid.
-
Process Data Summary
| Parameter | Step 1: Halogenation | Step 2: Cyanation & Purification |
| Starting Material | 3-(Trifluoromethoxy)benzyl alcohol | 3-(Trifluoromethoxy)benzyl chloride |
| Quantity In | 5.0 kg (26.0 mol) | ~5.49 kg (26.0 mol, theoretical) |
| Key Reagents | SOCl₂ (1.1 eq), Toluene | NaCN (1.2 eq), TBAB (0.05 eq) |
| Typical Yield | >98% (crude) | 85-92% (isolated after distillation) |
| Final Product Out | - | 4.44 - 4.82 kg |
| Purity (by GC) | N/A (intermediate) | >99.0% |
Safety and Hazard Management
Industrial synthesis of this compound requires strict adherence to safety protocols.
-
Chemical Hazards:
-
Sodium Cyanide (NaCN): Highly toxic if ingested, inhaled, or absorbed through the skin. Contact with acids liberates lethal hydrogen cyanide (HCN) gas. Always handle in a contained and well-ventilated area.[3]
-
Thionyl Chloride (SOCl₂): Corrosive and lachrymatory. Reacts violently with water. The reaction produces toxic HCl and SO₂ gases, requiring an efficient off-gas scrubbing system.[4]
-
Trifluoromethoxy Compounds: Handle with care in well-ventilated areas. Wear appropriate PPE, including safety goggles, gloves, and protective clothing to avoid skin and eye contact.[6][7][8][9]
-
-
Personal Protective Equipment (PPE):
-
Standard PPE: Safety glasses with side shields, flame-retardant lab coat.
-
Task-Specific PPE: Face shield, chemical-resistant gloves (e.g., nitrile for general use, specialized gloves for cyanide handling), and vapor respirators should be used when handling volatile or highly toxic reagents.[10]
-
-
Emergency Procedures:
-
Ensure safety showers and eyewash stations are accessible.[9]
-
Have a cyanide antidote kit available and ensure personnel are trained in its use.
-
Have appropriate spill kits (e.g., sodium bicarbonate for acid spills, cyanide neutralization kits) readily available.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 4. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]
- 5. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. synquestlabs.com [synquestlabs.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. afgsci.com [afgsci.com]
- 9. angenechemical.com [angenechemical.com]
- 10. tcichemicals.com [tcichemicals.com]
Application Note: Leveraging 3-(Trifluoromethoxy)phenylacetonitrile for the Synthesis of High-Performance N-Type Organic Semiconductors
Abstract
The advancement of organic electronics, particularly in the realm of complementary logic circuits, hinges on the development of stable and efficient n-type organic semiconductors (OSCs). Historically, the performance and environmental stability of n-type materials have lagged behind their p-type counterparts.[1][2] A primary strategy to engineer n-type behavior is to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of a π-conjugated system, thereby facilitating electron injection and transport.[] This is effectively achieved by incorporating strong electron-withdrawing groups into the molecular structure. This application note details the strategic use of 3-(Trifluoromethoxy)phenylacetonitrile, a versatile chemical building block, in the synthesis of n-type OSCs. We explore the unique properties conferred by the trifluoromethoxy (-OCF3) and cyano (-CN) moieties, provide a detailed synthetic protocol, and outline characterization methods and expected performance metrics for materials derived from this precursor.
Introduction: The Imperative for Advanced N-Type Materials
Organic Field-Effect Transistors (OFETs) are the fundamental components of a wide range of flexible electronic applications. While p-type (hole-transporting) OSCs are well-developed, the creation of robust n-type (electron-transporting) OSCs is critical for realizing low-power, high-performance complementary circuits. The challenge lies in designing molecules that not only possess low LUMO energy levels for efficient electron injection from common electrodes but also exhibit sufficient stability against ambient oxygen and moisture, which can act as electron traps.[4]
Fluorination has emerged as a powerful tool in the design of n-type materials.[5][6] The trifluoromethoxy (-OCF3) group, in particular, offers a compelling combination of electronic and physical properties that make it highly advantageous for this purpose.[7][8][9]
The Trifluoromethoxy Group: A Strategic Functional Moiety
The this compound building block incorporates two key electron-withdrawing groups: the nitrile (-CN) and the trifluoromethoxy (-OCF3) group. Their synergistic effect is central to the design of the target semiconductors.
-
Potent Electron-Withdrawing Nature: The -OCF3 group is a powerful electron-withdrawing substituent, significantly more so than a simple methoxy group, due to the high electronegativity of the fluorine atoms.[7][8] This property is crucial for lowering the LUMO energy level of the final conjugated molecule, a prerequisite for n-type semiconductor behavior.[]
-
Enhanced Lipophilicity and Solubility: The -OCF3 group is one of the most lipophilic substituents used in molecular design.[9][10] This increased lipophilicity can enhance the solubility of the resulting semiconductor in common organic solvents, which is highly desirable for cost-effective, large-area solution-based fabrication techniques like spin-coating and printing.
-
Increased Molecular Stability: The carbon-fluorine bond is exceptionally strong, making the -OCF3 group highly resistant to metabolic and chemical degradation.[7][9] This intrinsic stability can translate to improved operational and environmental robustness of the final electronic device.
Caption: Key properties of the -OCF3 group and their impact on OSCs.
Synthetic Protocol: Knoevenagel Condensation Pathway
A robust and widely used method for extending π-conjugated systems is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound (like a phenylacetonitrile derivative) with a carbonyl compound (an aldehyde or ketone). Here, we present a protocol for synthesizing a model n-type semiconductor.
Objective: To synthesize 1,4-bis(2-cyano-2-(3-(trifluoromethoxy)phenyl)vinyl)benzene, a model n-type semiconductor, via a double Knoevenagel condensation.
Materials & Equipment
| Reagent/Material | CAS Number | Molecular Weight | Supplier (Example) |
| This compound | 108307-56-8 | 201.15 | Santa Cruz Biotech |
| Terephthaldehyde | 623-27-8 | 134.13 | Sigma-Aldrich |
| Piperidine | 110-89-4 | 85.15 | Sigma-Aldrich |
| Toluene, Anhydrous | 108-88-3 | 92.14 | Sigma-Aldrich |
| Methanol | 67-56-1 | 32.04 | Fisher Scientific |
| Standard Schlenk line glassware, TLC plates, magnetic stirrer, heating mantle, filtration apparatus. | N/A | N/A | N/A |
Experimental Procedure
Caption: Workflow for the synthesis of the target n-type semiconductor.
-
Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a condenser and magnetic stir bar, add terephthaldehyde (1.0 eq, e.g., 1.0 g, 7.45 mmol) and 40 mL of anhydrous toluene.
-
Reagent Addition: Add this compound (2.2 eq, e.g., 3.30 g, 16.4 mmol) to the flask. Stir the mixture until all solids are dissolved.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.2 mL) to the reaction mixture.
-
Reaction Execution: Heat the mixture to reflux (approx. 110 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours, indicated by the consumption of the terephthaldehyde starting material.
-
Work-up: Once the reaction is complete, cool the flask to room temperature. A yellow-green solid should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with a small amount of cold methanol to remove unreacted starting materials and impurities. Further purification can be achieved by recrystallization from a suitable solvent like chlorobenzene or by gradient sublimation if high-purity material for device fabrication is required.
-
Drying: Dry the final product in a vacuum oven overnight.
Rationale behind the Protocol: The basic piperidine catalyst deprotonates the acidic α-carbon of the this compound, creating a resonance-stabilized carbanion. This potent nucleophile attacks the electrophilic carbonyl carbons of terephthaldehyde. A subsequent dehydration step (elimination of water) for each condensation forms the thermodynamically stable C=C double bond, extending the π-conjugated system and locking the electron-withdrawing -CN and -OCF3 groups into the final molecular structure.
Characterization and Performance Evaluation
Structural and Physicochemical Analysis
The synthesized material should be thoroughly characterized to confirm its identity and properties.
| Technique | Purpose | Expected Outcome |
| ¹H, ¹³C, ¹⁹F NMR | Confirm chemical structure and purity | Signals corresponding to aromatic, vinylic protons; distinct signal for -OCF3 in ¹⁹F NMR. |
| Mass Spectrometry | Verify molecular weight | A molecular ion peak corresponding to the calculated mass of the product. |
| Cyclic Voltammetry (CV) | Determine HOMO/LUMO energy levels | Reversible or quasi-reversible reduction wave indicating a low LUMO level (e.g., -3.5 to -4.0 eV). |
| UV-Vis Spectroscopy | Determine optical bandgap | Strong absorption in the UV-visible range; bandgap calculated from the absorption onset. |
| Thermogravimetric Analysis (TGA) | Assess thermal stability | High decomposition temperature (>300 °C), indicating suitability for vapor deposition processes. |
Device Fabrication and Performance
To evaluate the material as an n-type semiconductor, Organic Field-Effect Transistors (OFETs) are fabricated, typically in a bottom-gate, top-contact architecture.[11] A heavily doped silicon wafer serves as the gate electrode, with a thermally grown SiO₂ layer as the dielectric. The synthesized OSC is then deposited as a thin film onto the dielectric surface, followed by the thermal evaporation of source and drain electrodes (e.g., Gold or Calcium/Aluminum).
| Parameter | Symbol | Typical Value Range | Significance |
| Electron Field-Effect Mobility | µe | 0.1 - 1.0 cm²/Vs | Measures how efficiently electrons move through the material. Higher is better. |
| On/Off Current Ratio | Ion/Ioff | > 10⁵ | The ratio of current when the transistor is 'on' versus 'off'. High ratio is crucial for digital logic. |
| Threshold Voltage | Vth | 10 - 40 V | The gate voltage required to turn the transistor 'on'. Lower is better for low-power operation. |
Note: These values are representative targets based on high-performance n-type materials and can vary significantly with film morphology, processing conditions, and device architecture.[1][12]
Conclusion
This compound stands out as a highly effective building block for the synthesis of n-type organic semiconductors. The strategic incorporation of the trifluoromethoxy group provides a powerful means to lower LUMO energy levels, a critical requirement for efficient electron transport. Furthermore, this moiety enhances solubility and stability, addressing key challenges in the development of materials for organic electronics. The synthetic pathway described is straightforward and scalable, allowing for the production of novel OSCs with promising performance characteristics for next-generation flexible and printed electronic devices.
References
- 1. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent progress in the development of n-type organic semiconductors for organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. n-type organic semiconductors: Topics by Science.gov [science.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. mdpi.com [mdpi.com]
- 10. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 11. researchgate.net [researchgate.net]
- 12. Trifluoromethylation of Anthraquinones for n-Type Organic Semiconductors in Field Effect Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Characterization of 3-(Trifluoromethoxy)phenylacetonitrile
Introduction
3-(Trifluoromethoxy)phenylacetonitrile is a versatile fluorinated organic compound with applications in medicinal chemistry and materials science. The presence of the trifluoromethoxy and cyanomethyl groups on the phenyl ring creates a unique electronic environment, making detailed structural elucidation essential for its application. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the unambiguous determination of the chemical structure of such molecules. This application note provides a comprehensive guide to the assignment of the ¹H and ¹³C NMR spectra of this compound. The assignments presented herein are based on established principles of NMR spectroscopy, including the analysis of chemical shifts, spin-spin coupling, and the application of substituent chemical shift (SCS) effects. While experimental spectra for this specific molecule are not widely available in the public domain, this guide offers a robust, predicted analysis to aid researchers in its identification and characterization.
Experimental Protocol: NMR Sample Preparation and Data Acquisition
A standardized and meticulous sample preparation protocol is critical for acquiring high-quality NMR data. The following steps outline the recommended procedure for the preparation of a sample of this compound for NMR analysis.
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the analyte. Chloroform-d (CDCl₃) is a common choice for many organic molecules due to its excellent dissolving power and relatively simple residual solvent signal. Acetone-d₆ or Dimethyl sulfoxide-d₆ can be used as alternatives if solubility in CDCl₃ is limited.
-
Sample Concentration: For ¹H NMR, a concentration of 5-25 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For the less sensitive ¹³C NMR, a higher concentration of 20-50 mg in the same volume of solvent is recommended to obtain a good signal-to-noise ratio in a reasonable time.
-
Sample Preparation:
-
Accurately weigh the desired amount of this compound into a clean, dry vial.
-
Add the appropriate volume of deuterated solvent to the vial.
-
Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
To remove any particulate matter that could degrade the spectral quality, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, high-quality 5 mm NMR tube.
-
Ensure the sample height in the NMR tube is approximately 4-5 cm to be within the detection region of the NMR probe.
-
-
Data Acquisition:
-
Acquire the NMR spectra on a spectrometer with a field strength of 400 MHz or higher for better signal dispersion.
-
For ¹H NMR, a standard pulse sequence with a sufficient number of scans (typically 8-16) should be employed.
-
For ¹³C NMR, a proton-decoupled experiment is standard. A larger number of scans (e.g., 128 or more) will likely be necessary to achieve an adequate signal-to-noise ratio.
-
The spectra should be referenced internally to the residual solvent signal (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or to an internal standard such as tetramethylsilane (TMS) at 0.00 ppm.
-
Predicted NMR Spectra and Assignments
The following sections detail the predicted ¹H and ¹³C NMR spectral data for this compound and provide a thorough explanation for the assignment of each signal.
Molecular Structure and Numbering Scheme
For clarity in the spectral assignments, the following numbering scheme is used for the atoms in this compound:
Caption: Molecular structure and numbering of this compound.
¹H NMR Spectral Assignments
The ¹H NMR spectrum of this compound is predicted to show two main regions of signals: the aromatic region and the aliphatic region.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| H-7 | ~ 3.75 | Singlet | - | 2H | -CH₂CN |
| H-2 | ~ 7.30 | Singlet (or narrow multiplet) | - | 1H | Ar-H |
| H-6 | ~ 7.35 | Doublet of doublets | J ≈ 8.0, 2.0 | 1H | Ar-H |
| H-4 | ~ 7.25 | Doublet of triplets | J ≈ 8.0, 2.0 | 1H | Ar-H |
| H-5 | ~ 7.45 | Triplet | J ≈ 8.0 | 1H | Ar-H |
Rationale for Assignments:
-
-CH₂CN (H-7): The two protons of the methylene group are chemically equivalent and are not coupled to any neighboring protons, hence they are expected to appear as a singlet. The cyanomethyl group is electron-withdrawing, which deshields the adjacent protons. A typical chemical shift for benzylic protons is around 2.3-2.8 ppm, but the additional deshielding from the nitrile group shifts this signal further downfield to approximately 3.75 ppm.
-
Aromatic Protons (H-2, H-4, H-5, H-6): The chemical shifts of the aromatic protons are influenced by the electronic effects of both the trifluoromethoxy (-OCF₃) and the cyanomethyl (-CH₂CN) substituents.
-
The -OCF₃ group is known to be electron-withdrawing and has a moderate deshielding effect on the ortho and para protons, and a smaller effect on the meta protons.
-
The -CH₂CN group is weakly electron-withdrawing.
-
H-5: This proton is expected to be the most downfield in the aromatic region, appearing as a triplet due to coupling with its two ortho neighbors, H-4 and H-6 (J ≈ 8.0 Hz).
-
H-6: This proton will be a doublet of doublets due to ortho coupling with H-5 (J ≈ 8.0 Hz) and meta coupling with H-4 (J ≈ 2.0 Hz).
-
H-4: This proton is predicted to be a doublet of triplets (or a complex multiplet) due to ortho coupling with H-5 (J ≈ 8.0 Hz) and meta coupling with H-2 and H-6 (J ≈ 2.0 Hz).
-
H-2: This proton is ortho to both substituents. It is expected to appear as a singlet or a narrowly split multiplet due to the absence of strong ortho or meta coupling partners.
-
¹³C NMR Spectral Assignments
The proton-decoupled ¹³C NMR spectrum is predicted to show nine distinct signals, corresponding to the nine carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Signal | Predicted Chemical Shift (δ, ppm) | Multiplicity (¹⁹F Coupling) | Coupling Constant (J, Hz) | Assignment |
| C-7 | ~ 23 | Singlet | - | -CH₂CN |
| C-8 | ~ 117 | Singlet | - | -CN |
| C-4 | ~ 121 | Singlet | - | Ar-C |
| C-2 | ~ 122 | Singlet | - | Ar-C |
| C-6 | ~ 126 | Singlet | - | Ar-C |
| C-5 | ~ 131 | Singlet | - | Ar-C |
| C-1 | ~ 133 | Singlet | - | Ar-C |
| C-3 | ~ 149 | Quartet | ¹J(C,F) ≈ 2-3 | Ar-C |
| -OCF₃ | ~ 121 | Quartet | ¹J(C,F) ≈ 257 | -OCF₃ |
Rationale for Assignments:
-
-CH₂CN (C-7): The methylene carbon is expected to have a chemical shift in the aliphatic region, around 23 ppm.
-
-CN (C-8): The nitrile carbon typically appears in the range of 115-125 ppm and is often a relatively weak signal.
-
Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are influenced by the substituent effects of the -OCF₃ and -CH₂CN groups.
-
The -OCF₃ group has a strong deshielding effect on the ipso-carbon (C-3) and a shielding effect on the ortho and para carbons.
-
The -CH₂CN group has a relatively small effect on the aromatic carbon chemical shifts.
-
C-3: This carbon is directly attached to the electronegative oxygen of the trifluoromethoxy group and is expected to be the most deshielded of the aromatic carbons, appearing around 149 ppm. It will also exhibit a small quartet splitting due to coupling with the three fluorine atoms.
-
C-1: The ipso-carbon attached to the cyanomethyl group will be moderately deshielded.
-
C-5, C-6, C-2, C-4: The remaining aromatic carbons will appear in the typical aromatic region (120-135 ppm), with their precise shifts determined by the combined electronic effects of the two substituents.
-
-
-OCF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a quartet due to the strong one-bond coupling with the three fluorine atoms, with a large coupling constant of approximately 257 Hz.
Logical Workflow for NMR Assignment
The process of assigning the NMR spectra of a novel or uncharacterized compound like this compound follows a logical workflow.
Caption: Workflow for the assignment of ¹H and ¹³C NMR spectra.
Conclusion
This application note provides a detailed, predicted assignment of the ¹H and ¹³C NMR spectra of this compound. By applying fundamental principles of NMR spectroscopy and considering the electronic effects of the trifluoromethoxy and cyanomethyl substituents, a comprehensive and reasoned spectral analysis has been presented. The provided experimental protocol offers a standardized approach for obtaining high-quality NMR data for this compound. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, drug discovery, and materials science, enabling the confident identification and structural characterization of this compound.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 3-(Trifluoromethoxy)phenylacetonitrile
Welcome to the technical support center for the synthesis of 3-(Trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, chemists, and process development professionals to troubleshoot and optimize this crucial synthetic transformation. As Senior Application Scientists, we have consolidated field-proven insights and established chemical principles to help you improve your reaction yields and product purity.
The predominant method for synthesizing this compound is through the nucleophilic substitution of a 3-(trifluoromethoxy)benzyl halide with an alkali metal cyanide. This reaction is typically performed under phase-transfer catalysis (PTC) conditions, which is essential for bringing the water-soluble cyanide salt into the organic phase to react with the benzyl halide. Success hinges on carefully managing the interplay between reagents, catalyst, and reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental issues in a question-and-answer format.
Problem 1: Low or Stalled Reaction Conversion
Q: My reaction has been running for several hours, but TLC or GC analysis shows a significant amount of unreacted 3-(trifluoromethoxy)benzyl halide. What are the primary causes and how can I resolve this?
A: This is a common issue often linked to the efficiency of the phase-transfer catalysis cycle. Here are the most likely causes and their corresponding solutions:
-
Cause 1: Ineffective Phase-Transfer Catalyst (PTC): The catalyst may be impure, degraded, or poorly suited for the reaction. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride are common choices.[1][2] Aliquat® 336 is also a highly effective catalyst for this type of cyanation.[3]
-
Solution:
-
Verify Catalyst Quality: Ensure the PTC is from a reliable source and has been stored correctly (i.e., protected from moisture).
-
Increase Catalyst Loading: A typical loading is 1-5 mol% relative to the benzyl halide. If the reaction is slow, consider increasing the loading to 5-10 mol%.
-
Select an Optimal Catalyst: The structure of the PTC is critical. The lipophilicity of the cation must be sufficient to ensure its solubility in the organic phase. For this substrate, Aliquat® 336 or TBAB are excellent starting points.
-
-
-
Cause 2: Poor Mixing/Agitation: The reaction occurs at the interface between the aqueous (or solid) and organic phases. Insufficient agitation leads to a low interfacial area, dramatically slowing down the reaction rate.[4]
-
Solution:
-
Increase Stirring Speed: Use a mechanical overhead stirrer for reactions larger than 250 mL to ensure vigorous agitation and the creation of a fine emulsion. For smaller scales, a large, football-shaped magnetic stir bar at high RPM is necessary.
-
Confirm Proper Mixing: The mixture should appear as a homogenous, turbulent emulsion. If distinct layers are visible while stirring, the agitation is insufficient.
-
-
-
Cause 3: Low Reaction Temperature: While higher temperatures can promote side reactions, a temperature that is too low will result in impractically slow kinetics.
-
Cause 4: Inactive Cyanide Salt: Sodium cyanide (NaCN) can degrade over time, especially if exposed to atmospheric moisture and carbon dioxide.
-
Solution: Use freshly opened, finely powdered, anhydrous sodium cyanide or potassium cyanide for best results. The particle size matters; a finer powder has a greater surface area available for reaction.
-
Problem 2: Significant Formation of Impurities
Q: My reaction has gone to completion, but I'm observing significant byproducts, particularly an impurity with a different retention time in GC/LC analysis. What are these impurities and how can I prevent them?
A: Impurity formation is typically due to side reactions involving the starting material, product, or the cyanide nucleophile.
-
Cause 1: Isonitrile Formation: The cyanide ion (CN⁻) is an ambident nucleophile, meaning it can attack with either the carbon or the nitrogen atom. Attack by the nitrogen atom forms an isonitrile (R-N≡C), a common byproduct in nitrile synthesis.[6]
-
Solution:
-
Use a Polar Aprotic Solvent: Solvents like acetonitrile or DMF can be used. However, for PTC reactions, a nonpolar organic solvent like toluene with an aqueous solution of NaCN is common. In this biphasic system, the "naked" cyanide ion transported by the PTC into the organic phase preferentially reacts via the carbon atom.
-
Avoid Protic Solvents: Protic solvents can solvate the cyanide ion, potentially favoring isonitrile formation.
-
-
-
Cause 2: Hydrolysis of the Nitrile Product: Under basic conditions and in the presence of water, the product nitrile can hydrolyze to the corresponding amide or carboxylic acid.
-
Solution:
-
Limit Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed. Monitor the reaction closely and begin workup promptly upon completion.
-
Control Temperature: Excessive heat can accelerate the rate of hydrolysis. Maintain the temperature within the recommended 55-65°C range.[5]
-
-
-
Cause 3: Formation of 3-(trifluoromethoxy)benzyl alcohol: If there is excess water and the reaction is run for too long at high temperatures, the starting benzyl halide can undergo hydrolysis to form the corresponding benzyl alcohol.
-
Solution: Use a concentrated aqueous solution of NaCN (e.g., 35-50% w/w) rather than a highly dilute one to minimize the amount of excess water available for side reactions.[1]
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for synthesis optimization.
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting material: 3-(trifluoromethoxy)benzyl chloride or the bromide?
While both are viable, 3-(trifluoromethoxy)benzyl bromide is generally more reactive than the chloride due to bromide being a better leaving group. This can lead to faster reaction times or allow for lower reaction temperatures. However, the benzyl chloride is often more commercially available and less expensive, making it a common choice for large-scale synthesis.[1] The protocols described here are optimized for the chloride but can be adapted for the bromide, likely with reduced reaction times.
Q2: Can I use a solvent other than toluene or a biphasic system?
Yes, polar aprotic solvents like DMSO or DMF can be used.[6] In these solvents, NaCN has higher solubility, and the reaction may proceed without a phase-transfer catalyst. However, these solvents have very high boiling points, which can make product isolation via distillation more difficult. The biphasic water-toluene system with a PTC is often preferred for industrial processes due to easier workup and solvent removal.
Q3: Is it necessary to use an inert atmosphere (e.g., Nitrogen or Argon)?
For this specific cyanation reaction, a stringent inert atmosphere is not typically required. However, it is good laboratory practice to prevent excessive exposure of the cyanide salt to atmospheric moisture and CO₂. Performing the reaction under a gentle flow of nitrogen can help ensure reproducibility.
Q4: How do I safely handle and dispose of residual cyanide in the workup?
Cyanide is highly toxic. All manipulations should be performed in a well-ventilated fume hood. The aqueous layers from the workup will contain unreacted sodium cyanide. This waste must be quenched before disposal by treating it with an oxidizing agent like sodium hypochlorite (bleach) or hydrogen peroxide under basic (pH > 10) conditions to convert cyanide (CN⁻) to the much less toxic cyanate (OCN⁻).[5]
Optimized Experimental Protocol
This protocol is based on established industrial procedures and aims for a high yield (>90%) of pure product.[1][5]
Reagents & Equipment:
-
3-(Trifluoromethoxy)benzyl chloride (1.0 equiv)
-
Sodium Cyanide (NaCN) (1.2 equiv)
-
Triethylbenzylammonium chloride (TEBAC) or Aliquat® 336 (0.02-0.05 equiv)
-
Toluene
-
Deionized Water
-
5% Sodium Hypochlorite solution (Bleach)
-
500 mL three-necked flask with overhead mechanical stirrer, condenser, and temperature probe.
Procedure:
-
Reaction Setup: In a 500 mL flask, prepare an aqueous solution by dissolving Sodium Cyanide (1.2 equiv) in deionized water (approx. 1.5 mL of water per gram of NaCN).
-
Charge Reagents: To the flask, add 3-(Trifluoromethoxy)benzyl chloride (1.0 equiv) and the phase-transfer catalyst (0.02-0.05 equiv).
-
Initiate Reaction: Begin vigorous stirring and heat the mixture to 60°C.
-
Cyanide Addition: Slowly add the prepared aqueous sodium cyanide solution to the reaction flask over 30-60 minutes, maintaining the internal temperature between 55-65°C.
-
Reaction Monitoring: Maintain the reaction at 60°C with vigorous stirring for 6-8 hours. Monitor the consumption of the benzyl chloride starting material by GC or TLC until it is <0.5%.
-
Workup - Quenching: Cool the reaction mixture to room temperature. Separate the organic and aqueous layers.
-
Workup - Washing: Wash the organic layer twice with deionized water. Combine all aqueous layers.
-
Workup - Waste Treatment (CRITICAL): While stirring, slowly add 5% sodium hypochlorite solution to the combined aqueous layers in a fume hood until all residual cyanide is quenched (confirm with cyanide test strips).
-
Product Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by vacuum distillation, collecting the fraction at 92-94°C / 4 mmHg to obtain this compound as a clear liquid.
| Parameter | Recommended Value | Rationale |
| Temperature | 55 - 65 °C | Balances reaction rate against potential side reactions like hydrolysis.[5] |
| PTC Loading | 2 - 5 mol% | Sufficient to catalyze the reaction efficiently without excessive cost. |
| NaCN Equiv. | 1.1 - 1.3 | A slight excess ensures complete conversion of the limiting benzyl halide. |
| Agitation | Vigorous (emulsion) | Maximizes interfacial area, which is critical for the reaction rate in a PTC system.[4] |
Phase-Transfer Catalysis (PTC) Mechanism
The diagram below illustrates how the phase-transfer catalyst facilitates the reaction.
Caption: Mechanism of Phase-Transfer Catalysis for Cyanation.
References
- 1. CN106349006B - The preparation method of 3- trifluoromethyl benzyl cyanide - Google Patents [patents.google.com]
- 2. An efficient transformation from benzyl or allyl halides to aryl and alkenyl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. 3-Trifluoromethylbenzylcyanide CAS#: 2338-76-3 [m.chemicalbook.com]
- 6. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]
Preventing hydrolysis of the nitrile group in phenylacetonitrile derivatives
A Guide to Preventing Nitrile Group Hydrolysis
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the critical importance of maintaining the integrity of functional groups during multi-step syntheses. Phenylacetonitrile and its derivatives are invaluable building blocks, but the nitrile group's susceptibility to hydrolysis can present significant challenges. This guide is designed to provide you with in-depth, field-proven insights and practical troubleshooting strategies to prevent unwanted hydrolysis of the nitrile moiety in your phenylacetonitrile derivatives.
Frequently Asked Questions (FAQs)
Q1: Under what conditions is the nitrile group in my phenylacetonitrile derivative susceptible to hydrolysis?
The hydrolysis of nitriles to either an amide or a carboxylic acid is most commonly catalyzed by acidic or basic conditions, particularly in the presence of water.[1][2][3][4] The reaction with water alone is typically negligible and requires heating with an acid or an alkali to proceed at a significant rate.[4][5]
Several factors can influence the rate of hydrolysis:
-
pH: Both strong acids (like HCl or H₂SO₄) and strong bases (like NaOH or KOH) can promote hydrolysis.[6] Acid catalysis involves protonation of the nitrile nitrogen, making the carbon more electrophilic and susceptible to nucleophilic attack by water.[1][3][7] Base-catalyzed hydrolysis proceeds via direct nucleophilic attack of the hydroxide ion on the nitrile carbon.[1][3]
-
Temperature: Elevated temperatures significantly accelerate the rate of hydrolysis.[8] Reactions are often carried out at reflux to drive the conversion.[5][9]
-
Reaction Time: Prolonged exposure to hydrolytic conditions will increase the likelihood and extent of nitrile conversion to the carboxylic acid.[9]
-
Steric Hindrance: Bulky groups near the nitrile can sometimes slow the rate of hydrolysis.
-
Electronic Effects: Electron-withdrawing groups on the phenyl ring can make the nitrile carbon more electrophilic and potentially more susceptible to nucleophilic attack, while electron-donating groups can have the opposite effect.[10]
Q2: My reaction requires acidic conditions for another functional group. How can I protect the nitrile?
This is a classic chemoselectivity challenge. When acidic conditions are unavoidable, your primary strategies are to minimize the key factors that promote hydrolysis: water and heat.
-
Anhydrous Conditions: The most effective strategy is to rigorously exclude water from your reaction. This involves using anhydrous solvents, drying agents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[11]
-
Low Temperature: If the primary reaction can proceed at lower temperatures, this will significantly reduce the rate of nitrile hydrolysis.[12] Consider running your reaction at 0 °C or even -78 °C if the kinetics of your desired transformation allow.
-
Choice of Acid: While strong protonating acids are generally problematic, some acidic conditions are less hydrolytic than others. For example, using a Lewis acid in an anhydrous organic solvent might achieve the desired transformation on another part of the molecule with minimal impact on the nitrile.
Q3: I'm observing amide formation as a byproduct. Can I prevent this or is the carboxylic acid the only concern?
Amide formation is the intermediate stage of nitrile hydrolysis.[2][3][4][13] Under certain conditions, particularly milder basic conditions, the reaction can be stopped at the amide stage.[7][8][14] However, in many acidic and vigorous basic conditions, the hydrolysis will proceed all the way to the carboxylic acid.[8]
To avoid stopping at the amide, you would typically employ harsher conditions (stronger acid/base, higher temperature, longer reaction time) to drive the reaction to the carboxylic acid. Conversely, if you want to prevent hydrolysis altogether, you need to avoid the initial conversion to the amide. The strategies to prevent amide formation are the same as those to prevent the formation of the carboxylic acid: control of pH, temperature, and water content.
Q4: Are there any "nitrile-friendly" reagents I can use for other transformations in my molecule?
Absolutely. The key is to choose reagents and conditions that are non-hydrolytic.
-
For Reductions: If you need to reduce another functional group (e.g., an ester to an alcohol), using a reagent like Diisobutylaluminium hydride (DIBAL-H) at low temperatures (-78 °C) can selectively reduce the ester while leaving the nitrile untouched.[1][15] Be aware that DIBAL-H can reduce nitriles to aldehydes, but this typically requires careful stoichiometry and temperature control.[12][16] Lithium aluminum hydride (LiAlH₄) will reduce both esters and nitriles (to a primary amine).[1][15][16]
-
For Oxidations: Many modern oxidation reagents (e.g., PCC, PDC, Swern, DMP) are compatible with nitriles under anhydrous conditions.
-
For C-C Bond Formation: Organometallic reagents like Grignard or organolithium reagents will react with nitriles to form ketones after hydrolysis of the intermediate imine.[16] If you wish to preserve the nitrile, these reagents should be avoided.
Troubleshooting Guide
This section addresses specific problems you might encounter in the lab.
Problem 1: Significant Carboxylic Acid Formation Detected by LC-MS.
You're running a reaction on a phenylacetonitrile derivative that has other sensitive functional groups. Your post-reaction analysis shows a significant peak corresponding to the hydrolyzed carboxylic acid.
Root Cause Analysis & Solution Pathway:
Caption: Troubleshooting workflow for unwanted nitrile hydrolysis.
Problem 2: My desired reaction is sluggish at low temperatures, but heating causes nitrile hydrolysis.
This is a common optimization problem where the therapeutic window for your reaction conditions is very narrow.
Potential Solutions:
-
Catalyst Screening: Can a more active catalyst for your desired reaction be found that operates efficiently at lower temperatures?
-
Solvent Effects: The choice of solvent can dramatically influence reaction rates. A more polar, aprotic solvent might accelerate your desired reaction without providing a proton source for hydrolysis.
-
Anhydrous Hydration Mimics: For certain transformations, it's possible to use reagents that act as a water source under anhydrous conditions. For example, the use of aldoximes in the presence of a rhodium catalyst can hydrate a nitrile to an amide under neutral, anhydrous conditions.[17] This is an advanced technique but highlights the creative solutions available.
Experimental Protocol: Protecting a Nitrile During a Boc-Deprotection
This protocol details a common scenario: the need to remove an acid-labile tert-butyloxycarbonyl (Boc) protecting group from an amine in a molecule that also contains a phenylacetonitrile moiety. Standard strong acid conditions (e.g., TFA in DCM) could lead to nitrile hydrolysis.
Objective: To selectively deprotect a Boc-protected amine without causing hydrolysis of a nearby nitrile group.
Methodology: Using a milder acidic condition at a controlled temperature.
Materials:
-
Boc-protected phenylacetonitrile derivative (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
4M HCl in 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon gas supply
-
Magnetic stirrer and stir bar
-
Round bottom flask, septa, and needles
-
Ice bath
Procedure:
-
Preparation: Flame-dry a round-bottom flask under vacuum and allow it to cool under a stream of inert gas (N₂ or Ar).
-
Dissolution: Dissolve the Boc-protected phenylacetonitrile derivative in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Slowly add the 4M HCl in 1,4-dioxane solution (typically 2-4 equivalents) dropwise to the stirred solution at 0 °C.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 1-3 hours.
-
Quenching & Work-up: Once the starting material is consumed, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography if necessary.
Causality Behind Choices:
-
4M HCl in Dioxane: This reagent provides anhydrous HCl, minimizing the presence of water which is essential for hydrolysis.[11]
-
0 °C Reaction Temperature: The low temperature drastically reduces the rate of the potential nitrile hydrolysis side reaction, which is highly temperature-dependent.[8]
-
Anhydrous DCM: Using an anhydrous solvent is critical to prevent providing a reactant for the hydrolysis.
Summary of Preventative Strategies
| Strategy | Key Reagents/Conditions | Efficacy | Potential Downsides |
| Strict Anhydrous Conditions | Anhydrous solvents, inert atmosphere (N₂/Ar), flame-dried glassware | Very High | Requires careful experimental technique. |
| Low Temperature | -78 °C to 0 °C | High | May significantly slow down the desired reaction. |
| pH Control | Buffering, using non-aqueous acid/base sources (e.g., HCl in dioxane) | Moderate to High | Buffering may not be compatible with all reaction types. |
| Use of Catalysts | Platinum(II) complexes with phosphine oxide ligands for selective hydration to amides.[18] | High (for specific transformations) | Catalyst may be expensive or sensitive. |
| Enzymatic Hydrolysis | Nitrilases or Nitrile Hydratases[10] | High (for specific transformations) | Highly substrate-specific, may not be generally applicable. |
Hydrolysis Mechanism Overview
Understanding the mechanism of nitrile hydrolysis is key to preventing it. Both acid- and base-catalyzed pathways proceed through an amide intermediate, which is then further hydrolyzed to a carboxylic acid.
Caption: Simplified pathways for acid- and base-catalyzed nitrile hydrolysis.
The key takeaway is that both pathways require a nucleophile (water or hydroxide) and often catalysis (acid or base) to proceed. By controlling these factors, you gain control over the fate of your nitrile group.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 3. Video: Nitriles to Carboxylic Acids: Hydrolysis [jove.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Unlock the Secrets of Acid-Catalyzed Nitrile Hydrolysis: A Game-Changing Chemical Breakdown - Housing Innovations [dev.housing.arizona.edu]
- 7. m.youtube.com [m.youtube.com]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. US3876691A - Process for the hydrolysis of nitriles - Google Patents [patents.google.com]
- 10. researchgate.net [researchgate.net]
- 11. carbodiimide.com [carbodiimide.com]
- 12. benchchem.com [benchchem.com]
- 13. byjus.com [byjus.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 16. 7.8 Reactions of Nitriles – Organic Chemistry II [kpu.pressbooks.pub]
- 17. Anhydrous Hydration of Nitriles to Amides using Aldoximes as the Water Source [organic-chemistry.org]
- 18. pubs.acs.org [pubs.acs.org]
Optimizing temperature for the synthesis of 3-(Trifluoromethoxy)phenylacetonitrile
A Senior Application Scientist's Guide to Temperature Optimization
Welcome to the technical support center for the synthesis of 3-(Trifluoromethoxy)phenylacetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this specific synthesis, with a core focus on the critical parameter of temperature. As your Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and direct method is the nucleophilic substitution of a 3-(trifluoromethoxy)benzyl halide (typically the bromide or chloride) with a cyanide salt. This reaction, known as cyanation, proceeds via an SN2 mechanism to form the desired carbon-carbon bond.[1] The starting halide is reacted with a cyanide source, such as sodium cyanide (NaCN) or potassium cyanide (KCN), in a suitable polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetone.
Q2: Why is temperature control so critical for this specific reaction?
Temperature is the most influential variable in balancing reaction rate against product purity for this synthesis. Here's the causality:
-
Rate of Reaction: Like most chemical reactions, the rate of the desired SN2 cyanation increases with temperature. Insufficient heat can lead to sluggish or incomplete conversion of your starting material.
-
Selectivity and Side Reactions: The primary competing reaction is E2 elimination, which would produce 3-(trifluoromethoxy)styrene derivatives and other impurities. Elimination reactions generally have a higher activation energy than their substitution counterparts and are therefore disproportionately favored at elevated temperatures.[2] Excessive heat can also lead to decomposition of the product or starting materials, often indicated by a darkening of the reaction mixture.
Therefore, the objective is to find the "sweet spot"—a temperature high enough to ensure a reasonable reaction rate but low enough to suppress the formation of elimination and decomposition byproducts.
Q3: What is a good starting temperature range for my initial experiments?
For the cyanation of a primary benzylic halide like 3-(trifluoromethoxy)benzyl bromide, a good starting point is a moderately elevated temperature.
| Temperature Range | Expected Outcome & Rationale |
| 50–60 °C | Recommended Starting Range. This range typically provides sufficient energy to overcome the activation barrier for the SN2 reaction at a practical rate without significantly promoting the E2 elimination side reaction. |
| Room Temp (~25 °C) | May be too slow, leading to very long reaction times or incomplete conversion. However, benzylic halides are relatively reactive, so some conversion is expected.[3][4] |
| > 80 °C | High Risk. This temperature significantly increases the risk of side reactions, particularly elimination, leading to a lower isolated yield of the desired pure product.[2] It can also accelerate solvent and reagent decomposition. |
It is always advisable to start in the lower end of the recommended range and monitor the reaction's progress via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) before deciding to increase the temperature.
Troubleshooting Guide: Temperature-Related Issues
This section addresses specific problems you might encounter during the synthesis. The following workflow provides a logical approach to diagnosing temperature-related issues.
Caption: A troubleshooting workflow for temperature-related issues.
Q: My reaction shows very little consumption of the starting material after several hours. What should I do?
A: This is a classic sign of insufficient activation energy.
-
Causality: The reaction temperature is likely too low to achieve a practical rate. The kinetic energy of the molecules is not high enough for a sufficient number of collisions to result in a reaction.
-
Solution:
-
Confirm with TLC or GC that conversion is indeed low.
-
Increase the reaction temperature by 10 °C.
-
Hold at the new temperature for 1-2 hours and monitor the progress again.
-
Repeat this incremental increase until a satisfactory rate is observed, but do not exceed 80 °C. A procedure for a similar synthesis of 2-phenylbutyronitrile involves maintaining a temperature of 28-35°C initially and then briefly increasing to 40°C.[5]
-
Q: My reaction is proceeding quickly, but I'm seeing a significant new spot on my TLC plate that is not the product. What is happening?
A: You are likely operating at too high a temperature, favoring a side reaction.
-
Causality: As previously mentioned, high temperatures disproportionately favor elimination (E2) over substitution (SN2).[2] The new spot is likely an elimination byproduct or a product of decomposition. The trifluoromethoxy group is electron-withdrawing, which can influence the reactivity of the benzylic position.
-
Solution:
-
Immediately reduce the temperature by 15-20 °C.
-
If possible, take a sample for analysis (e.g., LC-MS) to identify the impurity.
-
For future runs, start at a lower temperature (e.g., 50 °C) and accept a longer reaction time to ensure higher selectivity and purity.
-
Caption: Temperature's influence on SN2 vs. E2 pathways.
Self-Validating Experimental Protocol
This protocol is a representative procedure based on established methods for benzylic cyanations.[5][6] It includes checkpoints for self-validation.
Materials:
-
3-(Trifluoromethoxy)benzyl bromide (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq)
-
Dimethylformamide (DMF), anhydrous
-
TLC plates (e.g., Silica gel 60 F254)
-
Mobile phase for TLC (e.g., 20% Ethyl Acetate in Hexane - to be optimized)
Procedure:
-
Setup: Under a nitrogen atmosphere, charge a dry three-neck flask equipped with a magnetic stirrer, thermometer, and reflux condenser with sodium cyanide (1.2 eq) and anhydrous DMF (approx. 5 mL per gram of benzyl bromide).
-
Initial Heating: Begin stirring and gently heat the suspension to 55 °C. Ensure the temperature is stable.
-
Reagent Addition: Dissolve 3-(trifluoromethoxy)benzyl bromide (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the heated cyanide suspension over 20-30 minutes. A slight exotherm may be observed; maintain the internal temperature below 60 °C using a water bath if necessary.
-
Reaction & Monitoring (Checkpoint 1): Hold the reaction mixture at 55-60 °C. After 1 hour, carefully take a small aliquot, quench it with water, extract with ethyl acetate, and spot on a TLC plate against a co-spot of the starting material.
-
Validation: You should see a new, lower Rf spot corresponding to the product and a diminished starting material spot. If there is little to no conversion, consider increasing the temperature to 65 °C.
-
-
Continue Reaction: Continue heating and monitor the reaction every 1-2 hours by TLC. The reaction is considered complete when the starting material spot is no longer visible.
-
Workup: Cool the reaction mixture to room temperature. Carefully and slowly pour the mixture into a beaker containing ice water (10x the volume of DMF). Caution: This step should be performed in a well-ventilated fume hood as quenching cyanide can release HCN gas.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Washing (Checkpoint 2): Combine the organic layers and wash successively with water and brine. This removes residual DMF and inorganic salts.
-
Validation: The aqueous layer from the brine wash should be clear and have a neutral pH.
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude oil via vacuum distillation or flash column chromatography to yield this compound as a clear liquid.[7][8]
References
- 1. Cyanation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Effect of Allylic Groups on SN2 Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. 2-(TRIFLUOROMETHYL)PHENYLACETONITRILE synthesis - chemicalbook [chemicalbook.com]
- 7. 3-(トリフルオロメチル)フェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
Troubleshooting low yield in trifluoromethylation reactions
Technical Support Center: Trifluoromethylation Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for trifluoromethylation reactions. This guide is designed to provide in-depth troubleshooting for common issues leading to low yields during the introduction of a trifluoromethyl (CF₃) group. As the strategic incorporation of CF₃ groups is a well-established technique to enhance properties like metabolic stability and bioavailability, overcoming synthetic challenges is critical.[1][2]
Part 1: General Troubleshooting Workflow
Low yields in trifluoromethylation reactions can arise from multiple factors, including reagent quality, reaction conditions, and substrate reactivity.[3] A systematic approach to troubleshooting is essential. Before diving into specific issues, follow this general workflow to diagnose the problem.
Troubleshooting Decision Tree
This flowchart provides a logical sequence of steps to identify the root cause of low reaction yield.
Caption: General troubleshooting workflow for low yields.
Part 2: Frequently Asked Questions (FAQs)
This section addresses specific problems encountered during trifluoromethylation experiments in a question-and-answer format.
Section A: Reagent and Substrate Issues
Q1: My electrophilic trifluoromethylating reagent (e.g., Togni's, Umemoto's) is giving a low yield. What are the common causes?
A1: Low yields with these reagents often stem from two primary sources: reagent degradation and mechanistic pathway mismatch.
-
Reagent Quality: Electrophilic trifluoromethylating reagents can be sensitive to air and moisture.[3] Togni's and Umemoto's reagents, while relatively stable, can degrade over time, especially if not stored under anhydrous conditions.[4][5] It is recommended to use a fresh bottle or a recently opened one that has been stored properly in a desiccator or glovebox.
-
Reaction Mechanism: The term "electrophilic" can be misleading. While these reagents can react as a source of "CF₃⁺", they can also initiate radical reactions via single electron transfer (SET).[6][7] If your substrate or reaction conditions (e.g., presence of a transition metal catalyst) favor a radical pathway, but you are expecting a polar substitution, side reactions may occur, lowering the yield.[8] For instance, some reactions require additives or a photocatalyst to efficiently generate the CF₃ radical.[9]
Q2: I'm using a nucleophilic trifluoromethylating reagent like TMSCF₃ (Ruppert-Prakash reagent) and the reaction is sluggish or fails. Why?
A2: Nucleophilic trifluoromethylation with TMSCF₃ requires the in-situ generation of the trifluoromethyl anion (CF₃⁻), which is highly reactive and unstable. Key factors to check are:
-
Activator: A stoichiometric or catalytic amount of a fluoride source (e.g., TBAF, CsF, KHF₂) or a suitable base (e.g., Cs₂CO₃, K₂CO₃) is essential to activate the TMSCF₃.[10][11] Without proper activation, the reaction will not proceed.
-
Solvent Choice: The choice of solvent is critical. Polar aprotic solvents like DMF or THF are commonly used as they can solvate the cationic counter-ion and promote the reaction.[11] In some cases, solvent choice can dramatically affect reaction rates and yields.
-
Moisture Sensitivity: TMSCF₃ and the generated CF₃⁻ anion are extremely sensitive to moisture. Rigorously anhydrous conditions are mandatory. Ensure solvents are freshly distilled and glassware is flame-dried under an inert atmosphere.
Q3: My substrate has sensitive functional groups (e.g., unprotected alcohols, amines). Could this be the problem?
A3: Yes, substrate compatibility is a major consideration. The high reactivity of many trifluoromethylating agents can lead to side reactions with unprotected functional groups.
-
For electrophilic reagents, nucleophilic groups like amines and thiols can compete with your desired substrate, leading to N- or S-trifluoromethylation.[4]
-
For nucleophilic reagents, acidic protons on alcohols or amines can quench the CF₃⁻ anion.
-
Solution: It may be necessary to use protecting groups for sensitive functionalities. Alternatively, screening different types of trifluoromethylating reagents is advisable, as some show better functional group tolerance under specific conditions.[12][13]
Section B: Reaction Condition Optimization
Q4: I'm performing a copper-catalyzed trifluoromethylation and the yield is poor. How can I optimize it?
A4: Copper-catalyzed reactions are powerful but sensitive to several parameters.
-
Copper Source and Ligand: The choice of the copper salt (e.g., CuI, CuTC, (MeCN)₄CuPF₆) and ligand (e.g., phenanthroline) can have a profound impact on the reaction's efficiency.[12][13] It is often necessary to screen several combinations to find the optimal catalytic system for your specific substrate.
-
Stoichiometry: In some cases, using a slight excess of the substrate relative to the trifluoromethylating agent can reduce the formation of bis(trifluoromethylated) side products.[12]
-
Temperature: Temperature control is crucial. Some copper-catalyzed reactions require heating, while others proceed efficiently at room temperature or even 0 °C.[14] Running the reaction at a suboptimal temperature can lead to decomposition or low conversion.
-
Solvent: The solvent can influence the solubility of the copper catalyst and the stability of intermediates. Alcohols like methanol or polar aprotic solvents are commonly used, but the optimal choice is substrate-dependent.[12]
Q5: My photoredox-catalyzed trifluoromethylation is not working. What should I check?
A5: Photoredox catalysis relies on a sequence of light-induced electron transfer events.
-
Light Source: Ensure your light source (e.g., blue LEDs) has the correct wavelength to excite your photocatalyst (e.g., Ru(bpy)₃Cl₂ or an iridium complex).[9][15] The intensity and distance of the light source from the reaction vessel can also affect the reaction rate.
-
Degassing: Oxygen can quench the excited state of the photocatalyst, inhibiting the catalytic cycle. It is critical to thoroughly degas the reaction mixture using methods like freeze-pump-thaw or by sparging with an inert gas (Argon or Nitrogen).
-
Reagent Compatibility: The redox potentials of the photocatalyst, substrate, and trifluoromethylating agent must be compatible to allow for the desired electron transfer to occur.[15]
Q6: I'm observing multiple products or decomposition of my starting material. What could be the cause?
A6: This often points to a reaction that is either too harsh or proceeding through an unintended pathway.
-
Side Reactions: Radical trifluoromethylation can sometimes lead to undesired side reactions if the radical intermediate is not trapped efficiently by the intended substrate.[16][17]
-
Thermal Stability: The trifluoromethyl group is strongly electron-withdrawing, which can affect the stability of the product molecule.[1] If the reaction temperature is too high, both the starting material and the product could decompose. Consider running the reaction at a lower temperature for a longer period.
-
Catalyst Loading: In catalyzed reactions, excessive catalyst loading can sometimes promote undesired side reactions. Try reducing the catalyst amount.[14]
Section C: Workup and Purification
Q7: I seem to be losing my trifluoromethylated product during workup or purification. What are some best practices?
A7: Trifluoromethylated compounds can have unique physical properties that require adjustments to standard procedures.
-
Volatility: Low molecular weight trifluoromethylated compounds can be volatile. Avoid excessive heating when removing solvent under reduced pressure.
-
Lipophilicity: The CF₃ group significantly increases lipophilicity.[1] This can affect solubility during aqueous workup. You might need to use a more nonpolar solvent for extraction.
-
Chromatography: During silica gel chromatography, the strong electronegativity of the CF₃ group can alter the polarity of the molecule in non-obvious ways. It may be necessary to screen different solvent systems for TLC analysis to find an appropriate eluent for column chromatography.[18]
-
pH Sensitivity: Ensure your product is stable to the pH conditions of your aqueous wash. Some trifluoromethylated heterocycles can be sensitive to strong acids or bases.
Part 3: Data and Protocols
Table 1: Comparison of Common Electrophilic CF₃ Reagents
| Reagent Class | Common Examples | Key Characteristics | Common Applications | Mechanistic Notes |
| Hypervalent Iodine | Togni's Reagents I & II | Commercially available, broad functional group tolerance.[19] | Trifluoromethylation of heteroatoms (S, P, O) and carbon nucleophiles.[4][20] | Can act as both an electrophilic ("CF₃⁺") and a radical (CF₃•) source, depending on conditions.[19][21] |
| Sulfonium Salts | Umemoto's Reagents | Highly reactive, powerful electrophilic CF₃ source.[22] | C-trifluoromethylation of silyl enol ethers, β-ketoesters, and electron-rich arenes.[5] | Often proceeds through a polar, Sₙ2-type mechanism, but can also initiate radical pathways.[5] |
| Thianthrenium Salt | TT-CF₃⁺OTf⁻ | Bench-stable solid, unique reactivity profile.[19] | Radical trifluoromethylation of alkenes and arenes.[16] | Primarily acts as a CF₃ radical precursor under photoredox or thermal conditions.[16] |
Protocol 1: General Procedure for Anhydrous and Inert Reaction Setup
-
Glassware Preparation: Dry all glassware (reaction flask, condenser, addition funnel) in an oven at >120 °C for at least 4 hours or flame-dry under vacuum. Allow to cool to room temperature under a stream of dry inert gas (Argon or Nitrogen).
-
Reagent Handling: Add solid reagents that are not air or moisture-sensitive. Seal the flask with a septum.
-
Atmosphere Exchange: Purge the flask with an inert gas. This is typically done by evacuating the flask with a vacuum pump and refilling with the inert gas. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous solvent via a cannula or a dry syringe. Anhydrous, packaged solvents are recommended.
-
Reagent Addition: Add liquid reagents and air/moisture-sensitive solid reagents via a dry syringe or under a positive pressure of inert gas.
-
Reaction: Maintain a positive pressure of the inert gas throughout the reaction, typically by using a balloon or a bubbler system.
Protocol 2: Small-Scale Test Reaction for Screening Conditions
-
Setup: In a small vial equipped with a magnetic stir bar, add your substrate (e.g., 0.1 mmol).
-
Reagents: Add the catalyst, ligand, base, and/or other additives.
-
Atmosphere: Seal the vial with a cap containing a PTFE septum and purge with inert gas.
-
Solvent & Reagent: Add the anhydrous solvent (e.g., 0.5 mL) followed by the trifluoromethylating agent (e.g., 0.12 mmol).
-
Execution: Place the vial in a heating block at the desired temperature or in front of the appropriate light source.
-
Monitoring: After the designated time, take a small aliquot from the reaction mixture with a syringe, quench it (e.g., with a drop of water or saturated NaHCO₃ solution), and analyze by TLC, GC-MS, or ¹⁹F NMR to determine the conversion and product formation.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective [beilstein-journals.org]
- 5. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. A "Renaissance" in radical trifluoromethylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Copper-Catalyzed Trifluoromethylation of Unactivated Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BJOC - Progress in copper-catalyzed trifluoromethylation [beilstein-journals.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Recent advances in light-driven synthesis of complex trifluoromethylated aliphatic amines and derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC03280F [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
Side reactions of the trifluoromethoxy group under acidic or basic conditions
Welcome to the Technical Support Center for navigating the chemistry of the trifluoromethoxy (OCF₃) group. This powerful electron-withdrawing and highly lipophilic moiety is a cornerstone in modern medicinal chemistry and materials science for enhancing metabolic stability, binding affinity, and bioavailability. While generally robust, its stability is not absolute. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the potential side reactions of the trifluoromethoxy group under common acidic and basic experimental conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is the trifluoromethoxy (OCF₃) group compared to a methoxy (OCH₃) or a trifluoromethyl (CF₃) group?
A1: The trifluoromethoxy group is significantly more stable than a methoxy group towards oxidative metabolism and is generally considered chemically robust. The C-O bond in an aryl-OCF₃ system is strengthened by the powerful inductive effect of the fluorine atoms. Compared to the trifluoromethyl (CF₃) group, the OCF₃ group is often considered to have comparable or slightly lower stability under harsh acidic or reductive conditions, though this is highly dependent on the molecular context. While the C-F bonds are exceptionally strong in both, the C-O bond in the OCF₃ group can be a point of cleavage under certain conditions not typically observed for the C-C bond of an aryl-CF₃ group.
Q2: I am running a reaction with a strong acid. Should I be concerned about the stability of my OCF₃ group?
A2: Yes, caution is warranted. While stable to many common acids (e.g., moderate concentrations of HCl, H₂SO₄, or TFA at room temperature), the OCF₃ group can become labile under forcing acidic conditions, particularly with Lewis acids. For instance, treatment of trifluoromethoxybenzenes with hydrogen fluoride (HF) in combination with a Lewis acid can lead to the cleavage of the -CF₃ group. Protolytic defluorination of the related trifluoromethylarenes has been observed in superacids, suggesting that extreme Brønsted acidity can also lead to degradation.
Q3: Can I perform a standard ester saponification using NaOH on a molecule containing an OCF₃ group?
A3: Generally, yes. The aryl-OCF₃ bond is resistant to typical saponification conditions (e.g., NaOH or KOH in aqueous alcohol at room temperature or with gentle heating). However, under harsh basic conditions (e.g., high temperatures, prolonged reaction times), nucleophilic aromatic substitution (SₙAr) can occur, especially if the aromatic ring is activated by other electron-withdrawing groups. This can lead to the cleavage of the OCF₃ group and formation of a phenol.
Q4: I am planning a metalation reaction using n-butyllithium. Will this affect the OCF₃ group on my aromatic ring?
A4: The OCF₃ group itself is generally stable to organolithium reagents at low temperatures. However, its strong electron-withdrawing nature can direct ortho-lithiation. This is a synthetic advantage but must be controlled. Side reactions are more likely to occur if the temperature is not carefully controlled, potentially leading to attack on the fluorinated carbon, although this is less common.
Troubleshooting Guide: OCF₃ Group Instability
This section addresses specific experimental issues and provides actionable solutions to mitigate unwanted side reactions.
Issue 1: Suspected OCF₃ Cleavage Under Acidic Conditions
-
Symptoms:
-
Appearance of a new, more polar spot on your TLC plate, which could correspond to the phenol analog.
-
In your mass spectrum, you observe a mass loss corresponding to the OCF₃ group and the addition of a hydroxyl group (a net loss of 68 Da).
-
¹⁹F NMR shows a diminishing signal for your OCF₃ group and potentially the appearance of fluoride ions.
-
-
Common Causes & Mechanistic Insights:
-
Strong Lewis Acid Catalysis: Lewis acids (e.g., AlCl₃, BCl₃, SbCl₅) can coordinate to the oxygen or fluorine atoms, weakening the C-O or C-F bonds and facilitating cleavage. This is particularly relevant in Friedel-Crafts type reactions.
-
Protonation under Superacidic Conditions: In superacids (e.g., HF/SbF₅, FSO₃H), protonation of the oxygen can make the trifluoromethyl group a better leaving group, leading to cleavage.
-
High Temperatures with Strong Brønsted Acids: Prolonged heating in strong acids like concentrated H₂SO₄ or HBr can lead to hydrolysis, forming the corresponding phenol.
-
-
Solutions & Preventative Measures:
-
Avoid Strong Lewis Acids: If a Lewis acid is required, consider milder alternatives or use catalytic amounts at the lowest possible temperature.
-
Moderate Acidity: For reactions like Boc deprotection, use standard TFA conditions (e.g., 25-50% TFA in DCM) at 0 °C to room temperature and monitor the reaction for short durations. Avoid extended exposure.
-
Temperature Control: If forcing acidic conditions are unavoidable, maintain the lowest possible temperature to minimize the rate of the degradation side reaction.
-
Alternative Protecting Groups: In peptide synthesis, if the OCF₃ group is on a sensitive residue, consider alternative protecting group strategies that do not require harsh acid cleavage.
-
Issue 2: Unwanted Reactions of the OCF₃ Group with Strong Bases/Nucleophiles
-
Symptoms:
-
Formation of phenolic byproducts detected by LC-MS or TLC.
-
Inconsistent yields, especially during scale-up.
-
Complicated reaction mixtures that are difficult to purify.
-
-
Common Causes & Mechanistic Insights:
-
Nucleophilic Aromatic Substitution (SₙAr): The strong electron-withdrawing nature of the OCF₃ group activates the aromatic ring for nucleophilic attack. If the ring has other activating groups (e.g., nitro groups) or is a heteroaromatic system, the OCF₃ group can be displaced by strong nucleophiles (e.g., alkoxides, thiolates, or even hydroxide at high temperatures).
-
Reaction with Organometallics: While ortho-lithiation is common, elevated temperatures or the use of more reactive organometallics can potentially lead to other undesired reactions.
-
-
Solutions & Preventative Measures:
-
Temperature Control: For reactions involving strong bases or nucleophiles, maintain low temperatures (e.g., -78 °C for organolithium reactions) to favor the desired kinetic product over degradation pathways.
-
Choice of Base: Use the mildest base that can effectively promote the desired reaction. For example, for an ester hydrolysis, consider using LiOH in THF/water at room temperature before resorting to refluxing with NaOH.
-
Reaction Time: Monitor the reaction closely by TLC or LC-MS and quench it as soon as the starting material is consumed to avoid over-reaction and subsequent degradation.
-
Protecting Groups: If the aromatic ring is highly activated, consider temporarily introducing a blocking group at a reactive position to prevent unwanted SₙAr reactions.
-
Workflow & Protocol: Monitoring OCF₃ Group Stability
When developing a new synthetic step involving a molecule with a trifluoromethoxy group, it is prudent to perform a stability study.
Protocol: Forced Degradation Study
Forced degradation studies are essential for identifying potential liabilities of a molecule.
-
Setup: Prepare four vials of your starting material (~1 mg/mL) in a suitable solvent.
-
Vial 1: Control (no added reagent).
-
Vial 2 (Acid): Add 0.1 M HCl.
-
Vial 3 (Base): Add 0.1 M NaOH.
-
Vial 4 (Oxidation): Add 3% H₂O₂.
-
-
Incubation: Gently heat the vials (e.g., 40-60 °C) for a set period (e.g., 24 hours).
-
Analysis: Quench the reactions (neutralize acid/base) and analyze the samples by LC-MS. Compare the chromatograms to the control to identify any degradation products.
-
Interpretation: Look for the appearance of the corresponding phenol (M-68) or other unexpected products. This will inform you of the group's stability under these specific conditions.
Analytical Methodologies
A summary of analytical techniques for monitoring the integrity of the OCF₃ group is provided below.
| Technique | Application | Key Observations for Degradation | Notes |
| ¹⁹F NMR Spectroscopy | Quantitative and qualitative analysis of fluorine-containing compounds. | Disappearance of the OCF₃ signal (typically a singlet around -56 to -60 ppm). Appearance of a new signal for F⁻. | Excellent for direct, non-destructive monitoring. Can be used to get precise quantification of degradation. |
| LC-MS | Routine reaction monitoring and identification of byproducts. | Appearance of a peak with a mass corresponding to the phenol analog (M-68). | The most common and powerful tool for identifying known and unknown degradation products in complex mixtures. |
| Gas Chromatography (GC) | Analysis of volatile impurities and products. | Can be used to separate and quantify volatile degradation products if they are amenable to GC analysis. | Useful for analyzing reaction headspace or for volatile starting materials/products. |
Visualizing Reaction Pathways
The following diagrams illustrate key decision-making processes and potential reaction pathways for the trifluoromethoxy group.
Stability issues of 3-(Trifluoromethoxy)phenylacetonitrile during storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(Trifluoromethoxy)phenylacetonitrile. It addresses potential stability issues during storage and offers troubleshooting strategies to ensure the integrity of your experiments.
Introduction: Understanding the Stability of this compound
This compound is a versatile building block in pharmaceutical and agrochemical synthesis. The presence of the trifluoromethoxy group and the nitrile moiety on a phenylacetonitrile scaffold confers unique reactivity. However, these same functional groups can be susceptible to degradation if the compound is not stored and handled correctly. This guide is designed to help you identify and prevent common stability issues, ensuring the quality and reliability of your starting material.
While generally stable under recommended conditions, prolonged or improper storage can lead to the formation of impurities that may compromise downstream reactions. The principal concerns revolve around hydrolysis of the nitrile group and oxidation at the benzylic position. Understanding these potential degradation pathways is key to maintaining the compound's purity.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
To ensure long-term stability, this compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon). The recommended storage temperature is room temperature, although some suppliers suggest refrigeration (<15°C) in a cool, dark place for optimal shelf life.[1] It is crucial to protect the compound from moisture, light, and air.
Q2: My sample of this compound has developed a yellow or brownish tint. Is it still usable?
The pure compound is typically a colorless to light yellow liquid.[1] A noticeable change to a darker yellow or brown color often indicates degradation. This can be due to oxidation or the formation of polymeric byproducts. While a slight color change may not significantly impact some applications, it is a strong indicator that the purity should be verified by an analytical method, such as HPLC, GC, or NMR, before use.
Q3: What are the primary degradation products I should be aware of?
The two most probable degradation pathways are hydrolysis and oxidation.
-
Hydrolysis: In the presence of moisture (or acidic/basic contaminants), the nitrile group (-CN) can hydrolyze to first form 3-(trifluoromethoxy)phenylacetamide and subsequently 3-(trifluoromethoxy)phenylacetic acid.
-
Oxidation: The benzylic carbon (the CH2 group) is susceptible to oxidation, especially if exposed to air over long periods or in the presence of contaminants. This can lead to the formation of 3-(trifluoromethoxy)benzoyl cyanide or, in more extreme cases, 3-(trifluoromethoxy)benzoic acid.
Q4: How can I test the purity of my stored this compound?
A simple and effective way to check the purity is by High-Performance Liquid Chromatography (HPLC) with a UV detector or Gas Chromatography (GC) with a Flame Ionization Detector (FID). A fresh or newly purchased sample should be used as a reference standard to compare against the stored sample. The appearance of new peaks or a significant decrease in the main peak's area percentage suggests degradation. A detailed protocol for a generic HPLC purity check is provided later in this guide.
Q5: Is this compound compatible with common laboratory solvents?
This compound is generally soluble in common organic solvents like acetonitrile, methanol, ethanol, dichloromethane, and ethyl acetate. However, for long-term storage of solutions, it is advisable to use aprotic solvents and to store them under the same inert, dry, and cool conditions as the neat compound. Avoid prolonged storage in protic or aqueous-containing solvents to minimize the risk of hydrolysis.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter and provides actionable solutions.
| Observed Problem | Probable Cause(s) | Recommended Actions & Explanations |
| Appearance of a new, more polar peak in HPLC analysis. | Hydrolysis. The nitrile group may have hydrolyzed to the corresponding amide or carboxylic acid. These products are more polar and will typically have shorter retention times on a reverse-phase HPLC column. | 1. Confirm Identity: If possible, use mass spectrometry (LC-MS) to confirm the mass of the impurity, checking for the molecular weights of 3-(trifluoromethoxy)phenylacetamide or 3-(trifluoromethoxy)phenylacetic acid. 2. Purification: If the impurity level is low, consider purification by flash column chromatography. 3. Prevention: Ensure future storage is in a desiccated environment and under an inert atmosphere. Use anhydrous solvents for any stock solutions. |
| Appearance of a new, less polar peak in HPLC analysis. | Oxidation. The benzylic position may have been oxidized. | 1. Confirm Identity: Use LC-MS to check for impurities corresponding to the molecular weight of potential oxidation products like 3-(trifluoromethoxy)benzoyl cyanide. 2. Prevention: Purge the container with an inert gas (argon or nitrogen) before sealing for storage. Store away from strong light sources. |
| Inconsistent or poor yields in subsequent reactions. | Presence of uncharacterized impurities. Small amounts of degradation products can interfere with catalysis, act as competing nucleophiles/electrophiles, or alter reaction kinetics. | 1. Re-analyze Purity: Perform a quantitative purity analysis (e.g., qNMR or HPLC with a standard curve) to determine the exact concentration of the starting material. 2. Purify Before Use: If impurities are detected, purify the material using an appropriate method (e.g., column chromatography or distillation). 3. Review Handling: Ensure that fresh, anhydrous solvents are used and that the reaction is performed under an inert atmosphere to prevent further degradation during the experiment. |
| Precipitate formation in the neat liquid. | Polymerization or formation of a solid degradation product. The nitrile group can potentially undergo polymerization under certain conditions (e.g., presence of strong acid/base contaminants). The formation of the carboxylic acid hydrolysis product, which may be a solid at room temperature, is also possible. | 1. Isolate and Analyze: Attempt to isolate the solid and analyze it (e.g., by NMR or IR) to identify its structure. 2. Discard if Necessary: If significant polymerization has occurred, it is often best to discard the material, as purification can be difficult. Always dispose of chemical waste according to your institution's guidelines.[2][3] |
Visualizing Potential Degradation Pathways
The following diagram illustrates the hypothesized primary degradation pathways for this compound based on its chemical structure.
Caption: Hypothesized degradation of this compound.
Experimental Protocol: Purity Assessment by HPLC-UV
This protocol provides a general method for assessing the purity of this compound. It should be adapted and optimized for your specific instrumentation.
Objective: To determine the purity of a stored sample of this compound and detect potential degradation products.
Materials:
-
This compound sample
-
Reference standard (a new, unopened sample if possible)
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Formic acid (or other suitable modifier)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a C18 reverse-phase column
Workflow Diagram:
Caption: Workflow for HPLC purity assessment.
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid.
-
Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.
-
Degas both mobile phases before use.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve it in acetonitrile in a 10 mL volumetric flask to create a 1 mg/mL stock solution.
-
Perform a 1:10 dilution of the stock solution with acetonitrile to obtain a working solution of 100 µg/mL.
-
-
HPLC Conditions (Example):
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
UV Detection Wavelength: 254 nm
-
Column Temperature: 30 °C
-
Gradient Program:
-
Start with 50% B, hold for 1 minute.
-
Ramp to 95% B over 10 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 50% B over 1 minute.
-
Hold at 50% B for 5 minutes to re-equilibrate.
-
-
-
Data Analysis:
-
Run a blank (acetonitrile) injection first, followed by your sample.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by the area percentage method: (Area of Main Peak / Total Area of All Peaks) * 100%.
-
Compare the chromatogram to that of a reference standard. Look for the presence of new peaks or a significant reduction in the main peak's area percentage in the stored sample.
-
References
Technical Support Center: Catalyst Selection for Nitrile Group Transformations
Welcome to the Technical Support Center for optimizing nitrile group transformations. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common experimental challenges. The content is structured to provide both foundational knowledge and practical, field-proven insights to ensure the success of your synthetic routes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the catalytic transformation of nitriles, focusing on the underlying principles that guide catalyst and reaction condition selection.
Q1: What are the primary catalytic transformations for a nitrile group, and what are the target products?
The nitrile group (–C≡N) is a versatile functional group that can be catalytically transformed into several valuable moieties. The primary transformations include:
-
Reduction to Primary Amines (R-CH₂NH₂): This is the most common transformation, achieved through catalytic hydrogenation.[1][2] It is a cornerstone of pharmaceutical and agrochemical synthesis.[2]
-
Hydrolysis to Amides (R-CONH₂): This transformation involves the hydration of the nitrile. It can be catalyzed by acids, bases, or transition metal complexes under milder conditions.[3][4][5][6]
-
Reduction to Aldehydes (R-CHO): This is a partial reduction, often requiring specific reagents like Diisobutylaluminium hydride (DIBAL-H) or catalytic systems designed to stop the reaction at the intermediate imine stage, which is then hydrolyzed.[1]
-
Formation of Secondary or Tertiary Amines: These are often considered side products in the reduction to primary amines but can be targeted selectively with the right choice of catalyst and conditions.[1][7]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my nitrile transformation?
The choice depends on process requirements, substrate complexity, and desired selectivity.
-
Heterogeneous Catalysts (e.g., Palladium on Carbon (Pd/C), Raney® Nickel, Platinum Dioxide) are solids that are in a different phase from the liquid or gas-phase reactants.[8]
-
Advantages: Ease of separation from the reaction mixture (filtration), reusability, and suitability for continuous flow processes make them economically and environmentally attractive, especially on an industrial scale.[2][9][10]
-
Disadvantages: They can sometimes require harsher conditions (higher temperature and pressure) and may have lower selectivity for complex molecules with multiple functional groups.[11]
-
-
Homogeneous Catalysts (e.g., Rhodium or Ruthenium pincer complexes) are soluble in the reaction medium, existing in the same phase as the reactants.[8][9][12]
-
Advantages: They often exhibit higher activity and selectivity under milder conditions due to their well-defined active sites.[9] This is particularly useful for chemoselective transformations in complex molecules.
-
Disadvantages: The primary drawback is the difficulty in separating the catalyst from the product, which can lead to product contamination and loss of the (often expensive) metal catalyst.[9]
-
Q3: What is the mechanistic reason for the formation of secondary and tertiary amines as byproducts during nitrile reduction?
The formation of secondary and tertiary amines is a critical selectivity challenge in nitrile hydrogenation.[2][13] The mechanism proceeds through a highly reactive imine intermediate (R-CH=NH).[2][14]
-
The nitrile is first reduced to the imine.
-
This imine can either be further hydrogenated to the desired primary amine (R-CH₂NH₂) or it can be attacked by a molecule of the primary amine product already formed.
-
This nucleophilic attack forms a secondary imine intermediate, which upon reduction yields a secondary amine ((R-CH₂)₂NH).[1][15]
-
This process can repeat, with the secondary amine attacking another imine intermediate, to form a tertiary amine ((R-CH₂)₃N).[1]
The key to selectivity is to promote the rapid hydrogenation of the initial imine intermediate before it can react with the amine product.[14]
Q4: How can I selectively hydrolyze a nitrile to an amide without over-hydrolyzing it to the carboxylic acid?
Controlling the hydrolysis to stop at the amide stage is challenging because the amide is often more readily hydrolyzed than the starting nitrile under strong acidic or basic conditions.[5]
-
Catalytic Methods: Transition metal catalysts, particularly those based on ruthenium, offer a milder and more selective route.[16][17][18] These catalysts activate the nitrile towards nucleophilic attack by water under neutral or near-neutral conditions, minimizing the subsequent hydrolysis of the amide product.[5][16]
-
Base-Catalyzed Peroxide Method: Using hydrogen peroxide in a basic medium is a classic method that selectively forms the amide.[19]
-
Reaction Control: In traditional acid/base hydrolysis, strict control of temperature, reaction time, and reagent stoichiometry is crucial to isolate the amide before it converts to the carboxylic acid.[5]
Part 2: Troubleshooting Guide
This guide is formatted to address specific problems you may encounter in the lab.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Catalyst Inactivity/Poisoning: The catalyst may be deactivated by sulfur, halides, or other functional groups on the substrate. The catalyst may also be old or improperly handled (e.g., pyrophoric catalysts exposed to air).[20][21] 2. Insufficient Hydrogen Pressure/Mass Transfer: For hydrogenations, H₂ availability at the catalyst surface is critical. 3. Incorrect Solvent: The solvent can affect substrate solubility and catalyst activity. | 1. Purify Substrate: Remove potential poisons. Use a fresh batch of catalyst. Handle air-sensitive catalysts (like Raney Ni) under an inert atmosphere.[21] 2. Increase H₂ Pressure: Ensure adequate pressure (check for leaks). Increase stirring speed to improve gas-liquid mass transfer. 3. Solvent Screening: Test a range of solvents (e.g., EtOH, MeOH, THF, AcOH). For Pd/C, ethanol or THF are common choices.[20] |
| Poor Selectivity (Mixture of Primary, Secondary, and Tertiary Amines) | 1. Slow Imine Reduction: The intermediate imine is reacting with the amine product faster than it is being hydrogenated.[14] 2. Catalyst Choice: Some catalysts are more prone to forming higher-order amines. For example, Pd/C can sometimes favor tertiary amine formation with aliphatic nitriles.[7] 3. High Temperature: Elevated temperatures can favor the condensation reaction leading to secondary/tertiary amines. | 1. Add Ammonia or an Acid: Adding ammonia (or NH₄OH) can suppress the formation of secondary amines by shifting the equilibrium away from the condensation reaction.[22] Using acidic additives (e.g., H₂SO₄, NaH₂PO₄) can protonate the primary amine, making it non-nucleophilic and preventing it from attacking the imine intermediate.[23] 2. Change Catalyst: Raney Nickel or Cobalt catalysts are often more selective for primary amines.[1][15] Rhodium on carbon (Rh/C) can selectively produce secondary amines.[7] 3. Optimize Temperature: Run the reaction at the lowest temperature that provides a reasonable rate. |
| Chemoselectivity Issues (Reduction of other functional groups) | 1. Catalyst is too active: Highly active catalysts like Raney Nickel or standard Pd/C can reduce other sensitive groups (e.g., alkenes, alkynes, benzyl ethers, nitro groups).[20][24] | 1. Use a Modified/Poisoned Catalyst: A Pd/C catalyst treated with ethylenediamine [Pd/C(en)] can selectively hydrogenate alkenes and alkynes while leaving an aromatic nitrile group intact.[24] 2. Choose a Milder Reductant System: Consider transfer hydrogenation (e.g., using formic acid/triethylamine with Pd/C) which can be milder.[25] Borane reagents (e.g., BH₃-THF) can also offer different selectivity profiles.[22] |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst may be slowly poisoned or mechanically degraded over the course of the reaction. 2. Product Inhibition: The amine product may adsorb strongly to the catalyst surface, blocking active sites. | 1. Add Fresh Catalyst: If the reaction stalls, carefully adding another portion of the catalyst may restart it. 2. Use Additives: As mentioned, acidic conditions can protonate the amine product, reducing its ability to bind to and inhibit the catalyst.[23] 3. Consider a Flow Reactor: For heterogeneous catalysts, a continuous-flow setup can mitigate product inhibition and maintain high catalyst activity over long periods.[10] |
Part 3: Protocols & Workflows
Workflow 1: Catalyst Selection for Nitrile Reduction to Primary Amine
This decision tree provides a logical pathway for selecting an appropriate catalyst system.
Caption: Decision tree for selecting a catalyst system for nitrile reduction.
Protocol 1: General Procedure for Selective Hydrogenation of a Nitrile to a Primary Amine using Raney® Nickel
This protocol is a general guideline and must be adapted based on the specific substrate and optimized accordingly. All operations involving Raney® Nickel should be performed with extreme care due to its pyrophoric nature when dry.[21]
Safety: Raney® Nickel is pyrophoric and can ignite spontaneously in air when dry. Handle as a slurry under solvent at all times. Hydrogen gas is highly flammable.[9] Ensure the reaction is performed in a well-ventilated fume hood with appropriate safety measures.
Materials:
-
Nitrile substrate (10 mmol)
-
Raney® Nickel (approx. 10 mol%, supplied as a slurry in water or ethanol)[26][27]
-
Ethanol (anhydrous, 25 mL)
-
Ammonia solution (optional, e.g., NH₄OH) or an acidic additive
-
Hydrogenation vessel (e.g., Parr shaker or a round-bottom flask with a hydrogen balloon)
-
Inert gas (Argon or Nitrogen)
Step-by-Step Procedure:
-
Vessel Preparation: Place the nitrile substrate (10 mmol) and a magnetic stir bar into the hydrogenation vessel.
-
Inert Atmosphere: Purge the vessel with an inert gas (Argon or Nitrogen) for several minutes.
-
Solvent Addition: Add anhydrous ethanol (25 mL) via syringe. If using additives to improve selectivity, they should be added at this stage.
-
Catalyst Addition: Under a positive pressure of inert gas, carefully add the Raney® Nickel slurry. The amount is typically estimated from the moist weight.[26] Use a pipette to transfer the slurry, ensuring the catalyst is never exposed to air.[21]
-
Hydrogenation Setup: Securely attach the vessel to the hydrogenation apparatus.
-
Purging: Carefully purge the reaction vessel with hydrogen gas. This is typically done by evacuating the vessel under vacuum and backfilling with H₂. Repeat this cycle 3-5 times to ensure all inert gas and oxygen are removed.
-
Reaction: Pressurize the vessel to the desired hydrogen pressure (e.g., 1-5 bar or 50-100 psi) and begin vigorous stirring. The reaction is often exothermic. Monitor the temperature and hydrogen uptake.
-
Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS by carefully taking aliquots under an inert atmosphere.
-
Work-up: Once the reaction is complete, purge the vessel with inert gas again to remove all hydrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. CRITICAL: Do not allow the filter cake to dry. Immediately quench the filter cake with plenty of water. Dispose of the nickel waste according to your institution's safety guidelines.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude primary amine, which can then be purified by distillation or chromatography.
References
- 1. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 2. pp.bme.hu [pp.bme.hu]
- 3. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. Selective Hydrogenation of Nitriles to Primary Amines Catalyzed by a Polysilane/SiO2‐Supported Palladium Catalyst under Continuous‐Flow Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemguide.co.uk [chemguide.co.uk]
- 12. researchgate.net [researchgate.net]
- 13. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydration of nitriles using a metal–ligand cooperative ruthenium pincer catalyst - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Palladium on Carbon (Pd/C) [commonorganicchemistry.com]
- 21. youtube.com [youtube.com]
- 22. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Pd/C(en) catalyzed chemoselective hydrogenation in the presence of aryl nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. mdpi.com [mdpi.com]
- 26. quod.lib.umich.edu [quod.lib.umich.edu]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Validation & Comparative
A Senior Application Scientist's Guide to Trifluoromethoxy (OCF3) vs. Trifluoromethyl (CF3) Groups in Drug Design
Introduction: Beyond Bioisosterism
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine is a cornerstone of molecular design. Among the most powerful tools in the chemist's arsenal are the trifluoromethyl (-CF3) and trifluoromethoxy (-OCF3) groups. While often considered in the same breath due to their shared trifluoro- motif, their effects on a molecule's biological activity, metabolic stability, and pharmacokinetic profile are distinct and nuanced.[1] Moving beyond simple bioisosteric replacement, a deep understanding of the subtle yet profound differences between these two groups is critical for rational drug design and the successful optimization of lead compounds.[2][3]
This guide provides an in-depth comparative analysis of the -CF3 and -OCF3 groups, synthesizing technical data with field-proven insights. We will dissect their fundamental physicochemical properties, explore their differential impacts on ADME and target engagement, and provide the experimental frameworks necessary for their empirical evaluation.
The Physicochemical Dichotomy: Decoding the Impact of a Single Oxygen Atom
At first glance, the insertion of an oxygen atom appears to be a minor modification. However, this single atom fundamentally alters the group's electronic, steric, and lipophilic character, creating a cascade of effects on the parent molecule.
The core differences are rooted in lipophilicity, electronic effects, and metabolic stability. The -CF3 group is a potent electron-withdrawing group that significantly enhances metabolic stability and can modulate target binding affinity.[4] The -OCF3 group, while also electron-withdrawing, is one of the most lipophilic substituents used in drug design, offering a unique tool for enhancing membrane permeability and bioavailability.[5]
Key Physicochemical Parameters
A quantitative comparison reveals the distinct personalities of these two critical functional groups. The data underscores that the -OCF3 group is both more lipophilic and a slightly less powerful electron-withdrawing group through resonance compared to -CF3.
| Property | Trifluoromethyl (-CF3) | Trifluoromethoxy (-OCF3) | Causality & Implication |
| Lipophilicity (Hansch π) | +0.88[6] | +1.04[7] | The oxygen atom in -OCF3, despite its polarity, does not significantly shield the highly lipophilic fluorine atoms, leading to a net increase in lipophilicity. This is crucial for modulating cell permeability and oral absorption. |
| Electronic Effect (Hammett σp) | +0.54 | +0.35[8] | Both are strong electron-withdrawing groups (EWGs) by induction. However, the oxygen in -OCF3 can donate lone-pair electron density back to an aromatic ring via resonance, slightly dampening its overall withdrawing strength compared to the purely inductive/hyperconjugative withdrawal of -CF3. This can alter pKa of nearby groups and influence target interactions. |
| Metabolic Stability | Very High | Very High | The strength of the C-F bond (dissociation energy ~485 kJ/mol) makes both groups highly resistant to oxidative metabolism by enzymes like Cytochrome P450s.[2] The -OCF3 group is an excellent bioisostere for a methoxy group, effectively blocking O-demethylation metabolic pathways.[6] |
| Hydrogen Bonding Potential | Poor H-bond acceptor | Weak H-bond acceptor | The fluorine atoms in -CF3 are poor hydrogen bond acceptors. The oxygen atom in -OCF3 can serve as a weak hydrogen bond acceptor, which can be a critical interaction for anchoring a ligand in a protein's active site. |
| Conformation | Free rotation (conical) | Restricted rotation (bent) | The C-O-C bond angle imparts a "bent" conformation to the -OCF3 group, which can introduce specific steric constraints or favorable interactions within a binding pocket compared to the more symmetrical, conical shape of the -CF3 group. |
Visualizing the Physicochemical Landscape
The following diagram illustrates the relative positioning of these key substituents based on their lipophilicity and electron-withdrawing character, providing a conceptual map for the medicinal chemist.
Caption: Relative positioning of substituents by lipophilicity and electronic effect.
Impact on Pharmacokinetics and Target Interactions
The choice between -CF3 and -OCF3 can profoundly influence both the pharmacokinetic (ADME - Absorption, Distribution, Metabolism, Excretion) and pharmacodynamic (target binding) profile of a drug candidate.
Modulating ADME Properties
-
Absorption and Permeability : The higher lipophilicity of the -OCF3 group is a powerful tool to increase passive diffusion across biological membranes, including the gut wall and the blood-brain barrier.[6] This can directly translate to improved oral bioavailability.
-
Metabolic Resistance : Both groups are exceptionally stable. Strategically placing a -CF3 or -OCF3 group at a known metabolic "hotspot" (e.g., replacing a labile methyl or methoxy group) is a well-established strategy to block oxidative metabolism, increase a drug's half-life, and lower the required therapeutic dose.[9] In some cases, a -CF3 group can confer a "global" protective effect, reducing metabolism at other sites on the molecule.[10]
Fine-Tuning Target Engagement
The subtle differences in electronics and shape can be exploited to enhance binding affinity and selectivity.
-
Electrostatic and Multipolar Interactions : The strong electron-withdrawing nature of the -CF3 group can create favorable multipolar interactions with electron-rich regions of a protein backbone, such as the carbonyl oxygen of an amide bond. These C-F···C=O interactions can significantly improve binding affinity.[11]
-
Hydrogen Bonding : While the fluorine atoms themselves are poor hydrogen bond acceptors, the introduction of the oxygen atom in the -OCF3 group provides a potential, albeit weak, hydrogen bond acceptor. In a tightly packed active site, this single additional interaction can be the difference between a potent and an inactive compound.
Caption: OCF3 offers a potential weak H-bond acceptor vs. CF3.
Case Study: The Celecoxib Analogue TFM-C
A compelling example of the dramatic effects of fluorination comes from studies on Celecoxib, a selective COX-2 inhibitor. Researchers created an analogue, TFM-C, by replacing the para-methyl group on one of the phenyl rings with a trifluoromethyl (-CF3) group.[4]
This single substitution had a profound impact on its primary biological activity.
| Compound | Key Structural Feature | COX-2 IC50 | COX-1 IC50 | Fold Change in COX-2 Activity |
| Celecoxib | -CH3 (Methyl) | 0.04 µM | 15 µM | Reference |
| TFM-C | -CF3 (Trifluoromethyl) | 8.2 µM | >100 µM | 205-fold decrease |
Data sourced from Park et al.[4]
The causality behind this change is multifaceted. The potent electron-withdrawing nature of the -CF3 group drastically alters the electronic properties of the phenyl ring to which it is attached, which is critical for the molecule's interaction with the COX-2 active site. This case demonstrates that replacing a methyl group with a -CF3 group is not a simple bioisosteric swap but a fundamental pharmacodynamic modification. Interestingly, despite losing its potent COX-2 inhibitory activity, TFM-C was found to have powerful anti-inflammatory effects through a separate, COX-2-independent mechanism, highlighting how such substitutions can unveil entirely new pharmacological profiles.[4][11]
Experimental Protocols for Evaluation
Objective evaluation of these groups requires robust experimental data. Below are standard, high-level protocols for determining two of the most critical parameters discussed: lipophilicity and metabolic stability.
Protocol 1: Determination of Lipophilicity (LogP) by Shake-Flask Method
This method remains the "gold standard" for its direct and accurate measurement of the partition coefficient.[2]
Objective: To determine the n-octanol/water partition coefficient (LogP) of a neutral compound at equilibrium.
Materials:
-
Test compound
-
n-Octanol (HPLC grade, pre-saturated with water)
-
Buffered aqueous phase (e.g., phosphate buffer pH 7.4, pre-saturated with n-octanol)
-
Glass vials with PTFE-lined caps
-
Vortex mixer and/or shaker incubator
-
Centrifuge
-
Analytical instrument (e.g., HPLC-UV, LC-MS) for quantification
Methodology:
-
Preparation: Prepare a stock solution of the test compound in the phase in which it is more soluble. The final concentration should be within the linear range of the analytical method.
-
Partitioning: Add a precise volume of the stock solution to a vial containing known volumes of both the pre-saturated n-octanol and the pre-saturated aqueous buffer. The volume ratio is adjusted based on the expected LogP to ensure quantifiable concentrations in both phases.[12]
-
Equilibration: Cap the vial tightly and shake vigorously (e.g., using a vortex mixer) for several minutes. Place on a shaker at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 2-24 hours) to reach equilibrium.[13]
-
Phase Separation: Centrifuge the vial at high speed (e.g., >2000 x g) for 10-15 minutes to ensure complete separation of the two phases.[2]
-
Sampling: Carefully withdraw an aliquot from each phase for analysis. Avoid disturbing the interface.
-
Quantification: Analyze the concentration of the compound in each aliquot using a validated analytical method.
-
Calculation: Calculate LogP using the formula: LogP = log10 ( [Compound]octanol / [Compound]aqueous )
Protocol 2: In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay is a workhorse in early drug discovery to predict hepatic clearance.[14]
Objective: To determine the rate of disappearance of a test compound upon incubation with human liver microsomes (HLM), which are rich in CYP450 enzymes.
Caption: Workflow for an in vitro microsomal stability assay.
Materials:
-
Pooled Human Liver Microsomes (HLM)
-
Test compound and positive control (e.g., testosterone)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (contains NADPH, G6P, G6PD)[5]
-
Stopping solution: Ice-cold acetonitrile or methanol containing an internal standard
-
96-well incubation plates, incubator/shaker, centrifuge
-
LC-MS/MS system for analysis
Methodology:
-
Preparation: Thaw HLM on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in cold phosphate buffer. Prepare working solutions of the test compound (e.g., final concentration 1 µM).[15]
-
Incubation Setup: Add the diluted HLM solution to the wells of a 96-well plate. Add the test compound solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes to bring the system to temperature.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. The t=0 time point sample is taken immediately by adding stopping solution.
-
Time Course: Incubate the plate at 37°C with shaking. At subsequent time points (e.g., 5, 15, 30, 60 minutes), terminate the reaction in designated wells by adding a volume of the ice-cold stopping solution.
-
Sample Processing: Once all time points are collected, centrifuge the plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated microsomal proteins.
-
Analysis: Transfer the supernatant to a new plate and analyze the concentration of the remaining parent compound using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of parent compound remaining versus time. The slope of this line (k) is used to calculate the in vitro half-life (t½ = 0.693 / k) and intrinsic clearance (CLint).[9]
Conclusion: A Strategic Choice
The decision to use a trifluoromethyl or trifluoromethoxy group is not arbitrary but a strategic choice based on a clear set of objectives.
-
Choose -CF3 when:
-
The primary goal is to block a metabolic hotspot on an aromatic ring.
-
A strong, purely electron-withdrawing effect is needed to modulate pKa or target interactions.
-
A moderate increase in lipophilicity is desired.
-
-
Choose -OCF3 when:
-
A significant increase in lipophilicity is required to improve permeability or oral absorption.
-
The goal is to replace a metabolically labile methoxy group to prevent O-demethylation.
-
A weak hydrogen bond acceptor might be beneficial for target affinity.
-
By understanding the fundamental physicochemical differences and leveraging the appropriate experimental assays, researchers can harness the full potential of these powerful fluorinated groups to design safer, more effective medicines.
References
- 1. LogP / LogD shake-flask method [protocols.io]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 4. A 4-trifluoromethyl analogue of celecoxib inhibits arthritis by suppressing innate immune cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. web.viu.ca [web.viu.ca]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. A Trifluoromethyl Analogue of Celecoxib Exerts Beneficial Effects in Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 14. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]
- 15. mercell.com [mercell.com]
A Comparative Guide to Purity Validation of 3-(Trifluoromethoxy)phenylacetonitrile by HPLC and GC-MS
This guide provides an in-depth comparative analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the critical task of purity validation of 3-(Trifluoromethoxy)phenylacetonitrile. As a key intermediate in pharmaceutical and agrochemical synthesis, ensuring the purity of this compound is paramount for the safety, efficacy, and consistency of the final product.[1] This document is intended for researchers, analytical chemists, and quality control professionals in the drug development and chemical manufacturing sectors. We will move beyond mere procedural descriptions to explore the rationale behind methodological choices, offering a practical framework grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Challenge of this compound
This compound (MW: 185.15 g/mol ) is a liquid at room temperature with a boiling point of 92-93 °C at 4 mmHg, indicating a semi-volatile nature.[2][3] Its structure, featuring an aromatic ring, a nitrile group, and a trifluoromethoxy moiety, presents unique analytical considerations. Potential impurities can arise from the synthesis process, including residual starting materials, reagents, and by-products such as positional isomers, which can be challenging to separate. Furthermore, degradation products resulting from hydrolysis or oxidation must be monitored.
The validation of an analytical procedure is a regulatory requirement, with the objective of demonstrating that the method is fit for its intended purpose.[4] The International Council for Harmonisation (ICH) guidelines, specifically Q2(R2), provide a comprehensive framework for this process, outlining the performance characteristics that must be evaluated.[5][6] This guide will utilize the ICH framework to compare HPLC and GC-MS, two powerful but fundamentally different chromatographic techniques.
High-Performance Liquid Chromatography (HPLC) for Non-Volatile and Thermal Analysis
HPLC is a cornerstone of pharmaceutical analysis, particularly adept at handling non-volatile, polar, or thermally labile compounds.[7][8][9] For this compound, an HPLC method with UV detection is an excellent choice for quantifying the active pharmaceutical ingredient (API) and known, non-volatile impurities.
The selection of an HPLC method is driven by the physicochemical properties of the analyte. A reversed-phase C18 column is the logical starting point due to its versatility in retaining moderately polar aromatic compounds. The mobile phase, a gradient of acetonitrile and water, is chosen to provide the necessary elution strength to separate the main component from potential impurities with different polarities. Acetonitrile is an excellent organic solvent for nitrile-containing compounds.[10] UV detection is appropriate because the benzene ring in the molecule provides a strong chromophore.
Objective: To quantify the purity of this compound and detect related impurities.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: Deionized Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 40% B
-
5-20 min: 40% to 90% B
-
20-25 min: 90% B
-
25.1-30 min: 40% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Standard Preparation: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in acetonitrile. Create a series of calibration standards ranging from 0.001 mg/mL to 1.2 mg/mL.
-
Sample Preparation: Accurately weigh and dissolve the test sample in acetonitrile to a nominal concentration of 1.0 mg/mL.
The following diagram illustrates the logical flow for validating the HPLC method in accordance with ICH guidelines.[11]
References
- 1. CN104447402A - Preparation method of 3-trifluoromethyl phenylacetonitrile - Google Patents [patents.google.com]
- 2. 3-(トリフルオロメチル)フェニルアセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 3-Trifluoromethylbenzylcyanide | 2338-76-3 [chemicalbook.com]
- 4. database.ich.org [database.ich.org]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. drawellanalytical.com [drawellanalytical.com]
- 8. HPLC vs GC: What Sets These Methods Apart | Phenomenex [phenomenex.com]
- 9. blog.brewerscience.com [blog.brewerscience.com]
- 10. youtube.com [youtube.com]
- 11. database.ich.org [database.ich.org]
Efficacy comparison of catalysts for the synthesis of 3-(Trifluoromethoxy)phenylacetonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis, 3-(Trifluoromethoxy)phenylacetonitrile emerges as a pivotal intermediate, its trifluoromethoxy group offering unique electronic properties that enhance metabolic stability and binding affinity in drug candidates. The efficient synthesis of this molecule is therefore of paramount importance. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, primarily focusing on the cyanation of the corresponding benzyl halide. While direct comparative studies on this specific substrate are limited in published literature, this guide draws upon established catalytic methods for structurally analogous compounds, particularly those with electron-withdrawing substituents, to provide a comprehensive overview of catalyst efficacy.
The Synthetic Challenge: Cyanation of an Electron-Deficient Benzyl Halide
The synthesis of this compound typically proceeds via the nucleophilic substitution of a 3-(trifluoromethoxy)benzyl halide with a cyanide source. The electron-withdrawing nature of the trifluoromethoxy group influences the reactivity of the benzylic position, making the choice of catalyst crucial for achieving high yields and minimizing side reactions. This guide will explore the performance of catalyst systems based on Palladium, Nickel, Copper, and Iron, providing a comparative analysis of their strengths and weaknesses in this context.
Comparative Efficacy of Catalytic Systems
The following table summarizes the performance of different catalyst types for the cyanation of benzyl halides, drawing on data from analogous reactions to project their potential efficacy for the synthesis of this compound.
| Catalyst System | Representative Catalyst/Ligand | Cyanide Source | Typical Reaction Conditions | Yield (%) | Key Advantages & Considerations |
| Phase-Transfer | Triethylbenzylammonium chloride | Sodium Cyanide (NaCN) | Biphasic (Water/Organic), 55-65°C, 8h | ~91% | Simple setup, cost-effective, high yield for analogous systems. Potential for scalability. Requires careful control of reaction conditions. |
| Palladium-based | Pd₂(dba)₃ / XPhos | Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Dioxane/Water, 100°C, 1h | High | Broad functional group tolerance, effective for electron-deficient aryl halides.[1] Catalyst cost can be a factor. |
| Nickel-based | NiCl₂·6H₂O / dppf | Zinc Cyanide (Zn(CN)₂) | N,N-Dimethylacetamide (DMAc), 50-80°C | High | Lower cost than palladium, effective for unactivated alkyl halides.[2] May require an additive like DMAP for optimal performance. |
| Copper-based | Copper(I) Iodide (CuI) | Sodium Cyanide (NaCN) | Acetonitrile/Water, 78°C, 8h | ~90-92% | Cost-effective, well-established for Rosenmund-von Braun type reactions. May require stoichiometric amounts in some cases. |
| Iron-based | Iron(II) Bromide (FeBr₂) | N/A (Used for bromination) | Benzene, room temperature, 24h | N/A | Abundant and low-cost metal. Primarily used for C-H activation/halogenation rather than direct cyanation in this context.[3] Less developed for direct cyanation of benzyl halides. |
In-Depth Analysis of Catalytic Approaches
Phase-Transfer Catalysis: The Industrial Workhorse
Phase-transfer catalysis (PTC) represents a highly practical and scalable approach for the synthesis of nitriles from benzylic halides.
Mechanism and Rationale: In this system, a quaternary ammonium salt, such as triethylbenzylammonium chloride, facilitates the transfer of the cyanide anion from the aqueous phase to the organic phase, where it can react with the benzyl halide. This method avoids the need for anhydrous conditions and expensive metal catalysts, making it an attractive option for large-scale production.
A patented procedure for the synthesis of the closely related 3-(trifluoromethyl)phenylacetonitrile from 3-(trifluoromethyl)benzyl chloride using triethylbenzylammonium chloride as a phase-transfer catalyst reports a high yield of 91%.[4] This suggests that a similar approach for the 3-(trifluoromethoxy) analogue would be highly effective.
Experimental Protocol: Phase-Transfer Catalyzed Synthesis of 3-(Trifluoromethyl)phenylacetonitrile [4]
-
Materials:
-
3-(Trifluoromethyl)benzyl chloride
-
Sodium cyanide (NaCN)
-
Triethylbenzylammonium chloride
-
Water
-
-
Procedure:
-
Prepare an aqueous solution of sodium cyanide.
-
In a reaction vessel, charge 3-(trifluoromethyl)benzyl chloride and triethylbenzylammonium chloride.
-
Heat the mixture to 60°C.
-
Slowly add the aqueous sodium cyanide solution, maintaining the temperature between 55-65°C.
-
After the addition is complete, maintain the reaction at 60°C for 8 hours, monitoring the reaction progress by HPLC.
-
Upon completion, cool the reaction mixture and allow the layers to separate.
-
The organic layer is then purified by vacuum distillation to yield the final product.
-
Palladium Catalysis: Versatility and High Tolerance
Palladium-catalyzed cyanation reactions are renowned for their broad substrate scope and excellent functional group tolerance.
Mechanism and Rationale: The catalytic cycle typically involves the oxidative addition of the benzyl halide to a Pd(0) species, followed by transmetalation with a cyanide source and subsequent reductive elimination to yield the desired nitrile and regenerate the Pd(0) catalyst. The choice of ligand is critical for catalyst stability and activity, with bulky electron-rich phosphine ligands like XPhos often employed.[1] A key advantage is the ability to use less toxic cyanide sources like potassium ferrocyanide (K₄[Fe(CN)₆]).[1]
Nickel Catalysis: A Cost-Effective Alternative
Nickel catalysts have emerged as a more economical alternative to palladium for cyanation reactions.
Mechanism and Rationale: Similar to palladium, the mechanism is believed to proceed through a Ni(0)/Ni(II) catalytic cycle. Nickel catalysts have shown high efficacy for the cyanation of unactivated alkyl halides and electron-deficient aryl chlorides.[2][6] The use of inexpensive nickel salts like NiCl₂·6H₂O combined with suitable ligands such as 1,1'-bis(diphenylphosphino)ferrocene (dppf) makes this an attractive option.[2] Additives like 4-dimethylaminopyridine (DMAP) can be crucial for achieving high yields.[2]
Copper Catalysis: The Classic Approach
Copper-catalyzed cyanation, historically known as the Rosenmund-von Braun reaction, is a well-established method for the synthesis of aryl nitriles.
Mechanism and Rationale: While traditionally requiring stoichiometric amounts of copper(I) cyanide at high temperatures, modern protocols have been developed that utilize catalytic amounts of copper salts. The mechanism can involve a domino halide exchange followed by cyanation.[7] For the synthesis of 3-(trifluoromethyl)phenylacetonitrile, a procedure using copper(I) cyanide in the presence of a phase-transfer catalyst has been reported with yields around 90-92%.[8]
Iron Catalysis: An Emerging, Green Option
Iron is an abundant, inexpensive, and environmentally benign metal, making it a highly desirable catalyst. While iron-catalyzed cross-coupling reactions are a rapidly developing field, their application in the direct cyanation of benzyl halides is less established compared to palladium, nickel, and copper. Iron catalysts have shown promise in C-H activation and bromination of benzylic positions, which could be a preliminary step to a subsequent cyanation.[3]
Visualizing the Synthetic Pathways
Caption: Catalytic pathways for the synthesis of this compound.
Caption: Simplified catalytic cycle for Pd/Ni-catalyzed cyanation.
Conclusion and Future Outlook
The synthesis of this compound can be effectively achieved through various catalytic methods. For large-scale, cost-effective production, Phase-Transfer Catalysis stands out as a robust and high-yielding option. Palladium and Nickel catalysts offer greater versatility and functional group tolerance, which is particularly valuable in complex, multi-step syntheses common in drug development. While Copper catalysis remains a viable and economical choice, its scope and conditions may be less mild than its palladium and nickel counterparts. The development of efficient Iron-catalyzed cyanation of benzyl halides remains an area for future research that holds the promise of a more sustainable and economical synthetic route.
The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost, and the presence of other functional groups in the molecule. This guide provides the foundational data and insights for researchers to make an informed decision for their synthetic strategy.
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eeg.qd.sdu.edu.cn [eeg.qd.sdu.edu.cn]
- 4. 3-Trifluoromethylbenzylcyanide | 2338-76-3 [chemicalbook.com]
- 5. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 6. Nickel-Catalyzed Cyanation of Aryl Halides [mdpi.com]
- 7. agnee.tezu.ernet.in:8082 [agnee.tezu.ernet.in:8082]
- 8. EP0563033A4 - Process for preparing 3-trifluoromethyl benzyl chloride - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Trifluoromethoxylation: Benchmarking State-of-the-Art Reagents for Modern Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Welcome to a technical guide designed to navigate the complex but rewarding field of trifluoromethoxylation. This document provides an in-depth comparison of leading reagents for the introduction of the trifluoromethoxy (-OCF3) group, a moiety of profound importance in modern medicinal chemistry. We will delve into reaction mechanisms, provide actionable experimental protocols, and present comparative data to inform your selection of the optimal reagent for your synthetic challenges.
The Strategic Imperative of the Trifluoromethoxy Group
In the landscape of drug design, the strategic incorporation of fluorine-containing functional groups is a proven method for optimizing a molecule's pharmaceutical properties. While the trifluoromethyl (-CF3) group is well-established, the trifluoromethoxy (-OCF3) group offers a unique and often superior profile.[1][2] Its distinction lies in a powerful combination of properties:
-
Enhanced Lipophilicity: The -OCF3 group is one of the most lipophilic substituents used in drug design, with a Hansch parameter (π) of +1.04. This property can significantly improve a compound's ability to cross biological membranes, enhancing its absorption, distribution, metabolism, and excretion (ADME) profile.[3]
-
Metabolic Stability: The carbon-fluorine bonds in the -OCF3 group are exceptionally strong, making the moiety highly resistant to metabolic degradation by enzymes.[1][3] This can increase a drug's half-life and bioavailability.
-
Modulation of Physicochemical Properties: The group's strong electron-withdrawing nature and unique steric profile—it orients itself orthogonally to aromatic rings—can profoundly influence a molecule's conformation and its binding affinity to biological targets.[4]
It is crucial to distinguish the trifluoromethoxy (-OCF3) group from the trifluoromethyl (-CF3) group. While both enhance metabolic stability, the -OCF3 group generally imparts greater lipophilicity and has different electronic effects, providing chemists with a distinct tool for fine-tuning molecular properties.[1][3]
A note on the titular compound, 3-(trifluoromethoxy)phenylacetonitrile : A comprehensive review of current chemical literature does not support its use as a reagent for transferring the -OCF3 group to other substrates. Rather, it is considered a valuable molecular building block—a substance that already contains the desired moiety for elaboration into a more complex target. Therefore, this guide will pivot to address the core synthetic challenge: benchmarking the established, state-of-the-art reagents that chemists actively use to perform trifluoromethoxylation reactions.
A Survey of Contemporary Trifluoromethoxylating Agents
The introduction of the -OCF3 group is notoriously challenging due to the instability of the corresponding trifluoromethoxide anion. Over the past two decades, significant progress has been made, leading to a new generation of reagents that can be broadly classified by their reactive nature.
-
Electrophilic Reagents: These reagents deliver an electrophilic "CF3O+" equivalent to a nucleophilic substrate. The pioneering examples from Umemoto and Togni have paved the way for modern variations.[5] They are often highly reactive but can have a limited substrate scope.
-
Nucleophilic Reagents: These reagents deliver a nucleophilic "CF3O-" equivalent. Modern methods often generate the trifluoromethoxide anion in situ or use precursors like trifluoromethyl arylsulfonates (TFMS), which react under specific catalytic conditions (e.g., with silver or fluoride activation).[5][6]
-
Radical Reagents: The advent of photoredox catalysis has revolutionized this area, allowing for the generation of the trifluoromethoxy radical (•OCF3) under mild conditions.[7][8] This approach has opened new pathways for functionalizing substrates that are incompatible with traditional ionic methods.
Benchmarking Methodology: Photocatalytic Trifluoromethoxylation of Aryl Halides
To provide a meaningful comparison, we will benchmark representative reagents in a cutting-edge and synthetically valuable reaction: the photocatalyst-regulated trifluoromethoxylation of an aryl halide.[7][9] This reaction is highly relevant for late-stage functionalization in drug discovery programs.
Model Reaction: The trifluoromethoxylation of 1-bromo-4-methoxybenzene.
Rationale for Selection:
-
Substrate: Aryl halides are widely available and offer precise control over regioselectivity.[9] Methoxy-substituted arenes are common in bioactive molecules and represent an electron-rich system, which can be challenging for some methods.
-
Methodology: Photoredox catalysis operates at room temperature using visible light, representing a mild and broadly applicable technology.[10] Silver salts are included as they have been shown to be key in promoting the reaction with less reactive aryl halides.[7][9]
Objective: To perform the photocatalytic trifluoromethoxylation of 1-bromo-4-methoxybenzene.
Materials:
-
1-bromo-4-methoxybenzene (Substrate)
-
Trifluoromethyl Arylsulfonate (TFMS, Nucleophilic -OCF3 Source)
-
Silver(I) Trifluoromethanesulfonate (AgOTf, Silver Promoter)
-
4CzIPN (Photocatalyst)
-
N,N-Diisopropylethylamine (DIPEA, Base)
-
Acetonitrile (CH3CN, Solvent)
-
Schlenk tube or vial with a magnetic stir bar
-
Blue LED light source (450 nm)
-
Nitrogen or Argon source for inert atmosphere
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (N2 or Ar), add 1-bromo-4-methoxybenzene (0.1 mmol, 1.0 equiv.).
-
Add Trifluoromethyl Arylsulfonate (TFMS) (0.2 mmol, 2.0 equiv.).
-
Add the photocatalyst 4CzIPN (0.002 mmol, 2 mol%).
-
Add AgOTf (0.15 mmol, 1.5 equiv.).
-
Add DIPEA (0.3 mmol, 3.0 equiv.).
-
Add dry, degassed acetonitrile (1.0 mL).
-
Seal the tube and place the reaction mixture approximately 5 cm from the blue LED light source.
-
Stir the reaction at room temperature for 24 hours.
-
Upon completion, the reaction mixture is diluted with ethyl acetate, filtered through a pad of celite, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 1-methoxy-4-(trifluoromethoxy)benzene.
-
The yield is determined by ¹⁹F NMR spectroscopy using an internal standard.[11]
Caption: Workflow for Photocatalytic Trifluoromethoxylation.
Performance Analysis: A Comparative Data Summary
The following table summarizes the performance of different classes of trifluoromethoxylating agents based on data collated from the chemical literature. The "Model Reaction Yield" is an estimated performance for the benchmark reaction described above.
| Reagent Class | Representative Reagent(s) | Mechanism | Model Reaction Yield (Est.) | Substrate Scope | Functional Group Tolerance | Safety & Handling Notes |
| Electrophilic | Umemoto's Reagents, Togni-type Reagents[5] | Electrophilic Attack | Low-Moderate | Best for electron-rich (hetero)arenes and specific nucleophiles. | Sensitive to strong nucleophiles and reductants. | Often require careful handling due to high reactivity and potential instability.[5] |
| Nucleophilic | TFMS + Ag(I) or F⁻[5][7] | Nucleophilic Substitution | High (70-95%)[7] | Broad; effective for aryl halides, boronic acids, and diazonium salts.[8][9] | Good; tolerates a wide range of functional groups. | Reagents are generally stable solids. Silver salts are light-sensitive. |
| Radical | (CF3O)2, TFMS + Photocatalyst[6][8] | Radical Addition | High (70-95%)[4] | Very broad; C-H bonds, aryl halides, alkenes. Accesses novel reactivity.[6][7] | Excellent; compatible with complex and sensitive functional groups. | Requires specialized photocatalysis equipment (LEDs). Some radical sources can be gases. |
-
Electrophilic Reagents: While historically significant, traditional electrophilic reagents are often superseded by modern catalytic methods for complex applications. Their strength lies in the trifluoromethoxylation of specific heteroatom nucleophiles (e.g., alcohols, thiols), a domain where other methods may be less effective.[5]
-
Nucleophilic Reagents (Catalytic): The combination of a stable precursor like TFMS with a silver or photoredox catalyst represents the current state-of-the-art for functionalizing aryl precursors.[4][7][9] The method is robust, high-yielding, and demonstrates broad applicability, making it a go-to strategy for medicinal chemists. The key innovation is the catalytic cycle that avoids the direct handling of unstable trifluoromethoxide.
-
Radical Reagents (Photoredox): This approach offers the most versatile and mild reaction conditions. Its ability to functionalize C-H bonds directly is a significant advantage, potentially shortening synthetic routes.[8] The exceptional functional group tolerance makes it ideal for late-stage functionalization of complex, drug-like molecules.[7]
The proposed mechanism for the benchmark reaction involves a photoredox catalytic cycle.
Caption: General mechanism for photoredox trifluoromethoxylation.
Conclusion and Recommendations
While This compound serves as a valuable building block, the task of introducing the -OCF3 group into a new molecule requires a dedicated trifluoromethoxylating agent.
For synthetic chemists, the choice of reagent should be guided by the specific substrate and the desired transformation:
-
For the functionalization of aryl halides or boronic acids , a nucleophilic source (TFMS) combined with photoredox or silver catalysis offers a robust, high-yielding, and reliable solution. This is currently the benchmark method for many common applications.
-
For late-stage C-H functionalization or reactions involving highly sensitive substrates, a radical approach using photoredox catalysis provides the mildest conditions and broadest functional group tolerance.
-
For the O-trifluoromethoxylation of alcohols or phenols , traditional electrophilic reagents may still offer the most direct route.
The field of trifluoromethoxylation is dynamic, with ongoing research promising even more efficient and versatile reagents in the future. By understanding the mechanistic principles and comparative performance of the current leading methods, researchers can make informed decisions to accelerate their discovery programs.
References
- 1. mdpi.com [mdpi.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. ãPingping TangãPhotocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion-å ç´ ææºåå¦å ¨å½éç¹å®éªå®¤ [en-skleoc.nankai.edu.cn]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Photocatalyst-Regulated Trifluoromethoxylation of Aryl Halides under Silver Promotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. macmillan.princeton.edu [macmillan.princeton.edu]
- 11. researchgate.net [researchgate.net]
A Comparative Spectroscopic Guide to the Structural Confirmation of 3-(Trifluoromethoxy)phenylacetonitrile
In the landscape of pharmaceutical and materials science research, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. For novel compounds like 3-(Trifluoromethoxy)phenylacetonitrile, a versatile building block in medicinal chemistry, verifying the precise arrangement of its atoms is not merely a procedural step but a critical determinant of its downstream applications and intellectual property value. This guide provides an in-depth, comparative analysis of the spectroscopic techniques required to definitively confirm the structure of this compound, contrasting its spectral features with those of its isomers and related analogs.
The strategic placement of the trifluoromethoxy group on the phenyl ring significantly influences the molecule's electronic properties and, consequently, its spectroscopic signature. A multi-technique approach, leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), is therefore indispensable for a conclusive structural assignment.[1][2][3] This guide will dissect the expected and observed spectral data, explain the causal relationships behind the experimental choices, and provide detailed protocols to ensure self-validating results.
The Imperative of a Multi-Faceted Analytical Approach
Relying on a single analytical technique for structural elucidation is fraught with ambiguity.[4] For instance, while Mass Spectrometry can confirm the molecular weight, it cannot definitively distinguish between positional isomers. Infrared spectroscopy, in turn, excels at identifying functional groups but offers limited information about their placement on the molecular scaffold.[2] Nuclear Magnetic Resonance spectroscopy provides the most detailed map of the molecular structure by probing the chemical environment of individual nuclei.[3] By integrating the data from these three pillars of spectroscopic analysis, we construct a comprehensive and irrefutable structural proof.
The logical workflow for this multi-technique confirmation is outlined below:
References
Assessing the Metabolic Stability of Compounds Derived from 3-(Trifluoromethoxy)phenylacetonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential as a therapeutic agent. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, while unpredictable metabolic pathways can lead to the formation of toxic byproducts. This guide provides an in-depth comparison of key in vitro methodologies for assessing the metabolic stability of novel compounds, with a specific focus on derivatives of 3-(trifluoromethoxy)phenylacetonitrile. The strategic incorporation of the trifluoromethoxy (-OCF₃) group is a common tactic in medicinal chemistry to enhance metabolic stability, and understanding how to effectively evaluate this enhancement is paramount.[1][2][3][4]
The Strategic Advantage of the Trifluoromethoxy Group
The trifluoromethoxy group is often introduced into drug candidates to improve their pharmacokinetic properties.[2][3] Its strong electron-withdrawing nature and the high bond energy of the carbon-fluorine (C-F) bonds make it resistant to enzymatic degradation, particularly by cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.[1][2] By replacing a metabolically liable group (like a methyl or methoxy group) with a trifluoromethoxy group, medicinal chemists can effectively block a key site of metabolism, a strategy known as "metabolic switching."[1] This can lead to a longer drug half-life, improved bioavailability, and a more predictable pharmacokinetic profile.[1] However, it's important to note that the metabolic benefits of this substitution are not universal and require empirical validation.[5]
A Comparative Overview of In Vitro Metabolic Stability Assays
The initial assessment of metabolic stability is typically performed using in vitro systems derived from the liver, the primary site of drug metabolism.[6][7] The two most common assays are the liver microsomal stability assay and the hepatocyte stability assay.
Liver Microsomal Stability Assay
Liver microsomes are subcellular fractions of the liver that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily.[8][9] This assay is a cost-effective and high-throughput method for evaluating the susceptibility of a compound to oxidative metabolism.[8][10]
Principle: The test compound is incubated with liver microsomes in the presence of a necessary cofactor, NADPH, which initiates the enzymatic reactions.[6] The concentration of the parent compound is monitored over time by analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8] The rate of disappearance of the compound is used to determine its intrinsic clearance.[6]
Advantages:
-
High-throughput and cost-effective, making it suitable for early-stage drug discovery screening.[8]
-
Specifically isolates the contribution of Phase I enzymes, particularly CYPs.[6]
Limitations:
-
Lacks Phase II metabolizing enzymes, which are crucial for the conjugation and subsequent elimination of many drugs.[6]
-
Does not account for cellular processes such as drug transport into and out of the cell.[7]
Hepatocyte Stability Assay
Hepatocytes are the main cell type in the liver and contain a full complement of both Phase I and Phase II drug-metabolizing enzymes in a more physiologically relevant cellular environment.[7][11][12]
Principle: The test compound is incubated with a suspension or plated culture of cryopreserved hepatocytes.[11][13] Samples are taken at various time points, and the decrease in the parent compound's concentration is measured to calculate metabolic stability.[7][13]
Advantages:
-
Provides a more comprehensive picture of metabolic stability by including both Phase I and Phase II metabolic pathways.[7][12]
-
The intact cell system accounts for cellular uptake and efflux, offering a more predictive model of in vivo hepatic clearance.[7]
Limitations:
-
More expensive and has a lower throughput compared to microsomal assays.
-
The viability and metabolic activity of cryopreserved hepatocytes can be variable.
Experimental Protocols
Accurate and reproducible data are the bedrock of any scientific comparison. The following are detailed, step-by-step protocols for conducting liver microsomal and hepatocyte stability assays.
Liver Microsomal Stability Assay Protocol
1. Preparation of Reagents:
- Prepare a working solution of the test compound and positive control compounds (e.g., verapamil, dextromethorphan) in a suitable solvent like DMSO.[1]
- Thaw pooled liver microsomes (e.g., human, rat) on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4).[1]
- Prepare an NADPH regenerating system solution in the same phosphate buffer.[14]
2. Incubation:
- In a 96-well plate, add the liver microsome solution.[1]
- Add the test compound working solution to the wells and pre-incubate the plate at 37°C for approximately 5-10 minutes.[1]
- Initiate the metabolic reaction by adding the NADPH regenerating system solution to all wells except the "minus cofactor" controls.[1][6]
- At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an equal volume of ice-cold acetonitrile containing an internal standard.[6][8] The 0-minute time point serves as the initial concentration baseline.[1]
3. Sample Processing and Analysis:
- Seal the plate and centrifuge at high speed to precipitate the proteins.[14]
- Transfer the supernatant to a new plate for analysis.[14]
- Analyze the concentration of the parent compound using a validated LC-MS/MS method.[15]
Experimental Workflow for Liver Microsomal Stability Assay
References
- 1. benchchem.com [benchchem.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 5. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 7. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 8. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 9. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 11. ADME Hepatocyte Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Hepatocyte Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 14. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 15. researchgate.net [researchgate.net]
Comparison of different synthetic routes to 3-(Trifluoromethoxy)phenylacetonitrile
Introduction
3-(Trifluoromethoxy)phenylacetonitrile is a valuable building block in medicinal chemistry and materials science. The presence of the trifluoromethoxy group (-OCF₃) imparts unique properties, including increased lipophilicity, metabolic stability, and altered electronic characteristics, making it a desirable moiety in the design of novel pharmaceuticals and advanced materials. This guide provides a comparative analysis of three distinct and practical synthetic routes to this important intermediate, offering researchers the necessary data to select the most suitable method for their specific needs. We will delve into the classic Sandmeyer reaction, a robust nucleophilic substitution pathway, and a modern palladium-catalyzed cross-coupling approach. Each route will be presented with a detailed experimental protocol, a discussion of its underlying principles, and a comparative summary of key performance indicators.
Route 1: The Sandmeyer Reaction of 3-(Trifluoromethoxy)aniline
The Sandmeyer reaction is a cornerstone of aromatic chemistry, providing a reliable method for the introduction of a variety of functional groups, including nitriles, onto an aromatic ring via a diazonium salt intermediate.[1][2] This route commences with the readily available 3-(trifluoromethoxy)aniline.
Reaction Scheme
Caption: The Sandmeyer reaction pathway to this compound.
Underlying Principles and Experimental Choices
The first step, diazotization, involves the reaction of the primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a relatively unstable diazonium salt.[3] The choice of low temperature (0-5 °C) is critical to prevent the premature decomposition of the diazonium salt.
The second step is the core Sandmeyer reaction, where the diazonium group is displaced by a cyanide nucleophile. This transformation is catalyzed by copper(I) cyanide. The mechanism is believed to involve a single-electron transfer from the copper(I) species to the diazonium salt, generating an aryl radical and nitrogen gas. The aryl radical then reacts with the copper-cyanide complex to form the final product and regenerate the copper(I) catalyst.[4]
Detailed Experimental Protocol
Step 1: Diazotization of 3-(Trifluoromethoxy)aniline
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 3-(trifluoromethoxy)aniline (17.7 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (30 mL) and water (50 mL).
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of sodium nitrite (7.6 g, 0.11 mol) in 20 mL of water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the aniline solution over 30 minutes, ensuring the temperature of the reaction mixture does not exceed 5 °C.
-
After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C. The formation of the diazonium salt is indicated by a positive test on starch-iodide paper (which turns blue in the presence of excess nitrous acid).[5]
Step 2: Sandmeyer Cyanation
-
In a separate 500 mL flask, prepare a solution of copper(I) cyanide (13.5 g, 0.15 mol) and sodium cyanide (8.1 g, 0.165 mol) in 100 mL of water. Warm the mixture gently to dissolve the salts, then cool to room temperature.
-
Slowly and carefully add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring. A significant evolution of nitrogen gas will be observed.
-
After the initial effervescence subsides, gently heat the reaction mixture to 50-60 °C for 1 hour to ensure the complete decomposition of the diazonium salt.
-
Cool the reaction mixture to room temperature.
Work-up and Purification
-
Transfer the reaction mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).
-
Combine the organic layers and wash sequentially with 10% aqueous sodium hydroxide (2 x 50 mL) to remove any phenolic byproducts, followed by water (1 x 50 mL), and finally with brine (1 x 50 mL).[5]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.
Route 2: Nucleophilic Substitution of 3-(Trifluoromethoxy)benzyl Bromide
This route offers a more direct approach, relying on a classic SN2 reaction between a benzyl halide and a cyanide salt. The key to this synthesis is the preparation of the starting material, 3-(trifluoromethoxy)benzyl bromide.
Reaction Scheme
Caption: Nucleophilic substitution pathway for the synthesis of this compound.
Underlying Principles and Experimental Choices
The first step is a free-radical bromination of the benzylic position of 3-(trifluoromethoxy)toluene. N-Bromosuccinimide (NBS) is a convenient and selective reagent for this purpose, and the reaction is typically initiated by a radical initiator such as azobisisobutyronitrile (AIBN) under reflux in a non-polar solvent like carbon tetrachloride.[6]
The second step is a straightforward nucleophilic substitution. The highly nucleophilic cyanide ion displaces the bromide from the benzylic carbon. A polar aprotic solvent such as dimethyl sulfoxide (DMSO) is an excellent choice for this SN2 reaction as it solvates the cation of the cyanide salt, leaving the cyanide anion highly reactive.[7]
Detailed Experimental Protocol
Step 1: Synthesis of 3-(Trifluoromethoxy)benzyl Bromide
-
In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 3-(trifluoromethoxy)toluene (17.6 g, 0.1 mol), N-bromosuccinimide (19.6 g, 0.11 mol), and azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol) in 100 mL of carbon tetrachloride.
-
Heat the mixture to reflux and maintain reflux for 4-6 hours. The reaction can be monitored by the disappearance of the solid NBS.
-
Cool the reaction mixture to room temperature and filter to remove the succinimide byproduct.
-
Wash the filtrate with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude 3-(trifluoromethoxy)benzyl bromide can be purified by vacuum distillation.[8]
Step 2: Cyanation of 3-(Trifluoromethoxy)benzyl Bromide
-
In a 250 mL round-bottom flask, dissolve 3-(trifluoromethoxy)benzyl bromide (25.5 g, 0.1 mol) in 100 mL of dimethyl sulfoxide (DMSO).
-
Add sodium cyanide (5.9 g, 0.12 mol) to the solution. Caution: Sodium cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment. [9][10]
-
Heat the reaction mixture to 60-70 °C and stir for 3-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into 300 mL of ice-water.
-
Extract the aqueous mixture with diethyl ether (3 x 100 mL).
-
Combine the organic extracts and wash with water (3 x 100 mL) to remove residual DMSO and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to yield this compound.
Route 3: Palladium-Catalyzed Cyanation of 3-(Trifluoromethoxy)phenyl Bromide
Modern organometallic chemistry offers a powerful alternative for the synthesis of aryl nitriles through palladium-catalyzed cross-coupling reactions. This method is known for its mild reaction conditions and broad functional group tolerance.[11][12]
Reaction Scheme
Caption: Palladium-catalyzed cyanation of 3-(Trifluoromethoxy)phenyl Bromide.
Underlying Principles and Experimental Choices
This reaction follows a typical palladium-catalyzed cross-coupling cycle. The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a Pd(0) complex. This is followed by transmetalation of the cyanide group from the cyanide source (in this case, zinc cyanide) to the palladium center, and finally, reductive elimination to form the aryl nitrile and regenerate the Pd(0) catalyst.[13]
The choice of ligand is crucial for the success of the reaction. Bulky, electron-rich phosphine ligands, such as 1,1'-bis(diphenylphosphino)ferrocene (dppf), are often employed to facilitate the oxidative addition and reductive elimination steps. Zinc cyanide is a commonly used cyanide source as it is less toxic than alkali metal cyanides and its low solubility can help to prevent catalyst deactivation by excess cyanide ions in solution. The addition of zinc dust can help to maintain the palladium in its active Pd(0) state.
Detailed Experimental Protocol
-
To an oven-dried Schlenk tube, add 3-bromo-1-(trifluoromethoxy)benzene (2.41 g, 10 mmol), zinc cyanide (0.71 g, 6 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (91.5 mg, 0.1 mmol, 1 mol%), and 1,1'-bis(diphenylphosphino)ferrocene (dppf) (221 mg, 0.4 mmol, 4 mol%).
-
Add zinc dust (130 mg, 2 mmol) to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add 20 mL of anhydrous N,N-dimethylacetamide (DMAC) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours. Monitor the reaction by GC-MS or TLC.
-
After the reaction is complete, cool to room temperature and dilute with ethyl acetate (50 mL).
-
Filter the mixture through a pad of Celite to remove insoluble salts and the catalyst.
-
Wash the filtrate with water (3 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford this compound.
Comparative Analysis of Synthetic Routes
| Feature | Sandmeyer Reaction | Nucleophilic Substitution | Palladium-Catalyzed Cyanation |
| Starting Material | 3-(Trifluoromethoxy)aniline | 3-(Trifluoromethoxy)toluene | 3-(Trifluoromethoxy)phenyl Bromide |
| Number of Steps | 1 (from aniline) | 2 (from toluene) | 1 (from aryl bromide) |
| Reagent Toxicity | High (NaNO₂, CuCN) | High (NaCN) | Moderate (Zn(CN)₂) |
| Reaction Conditions | Low temperature, then moderate heat | Moderate heat | Moderate to high heat |
| Typical Yield | 60-80% | 70-90% (over two steps) | 80-95% |
| Scalability | Good, but diazonium salts can be unstable | Excellent | Good, but catalyst cost can be a factor |
| Functional Group Tolerance | Moderate | Good | Excellent |
| Purification | Vacuum distillation, potential for phenolic impurities | Vacuum distillation | Column chromatography often required |
Conclusion and Recommendations
Each of the presented synthetic routes to this compound offers a viable pathway with distinct advantages and disadvantages.
-
The Sandmeyer reaction is a classic and cost-effective method, particularly if 3-(trifluoromethoxy)aniline is readily available. However, it involves the handling of potentially unstable diazonium intermediates and toxic copper cyanide.
-
The nucleophilic substitution route is a robust and high-yielding two-step process. While it requires the synthesis of the benzyl bromide intermediate, the reactions are generally straightforward and scalable. The use of sodium cyanide necessitates stringent safety precautions.
-
The palladium-catalyzed cyanation represents the most modern and often the most efficient approach, offering high yields and excellent functional group tolerance under relatively mild conditions. The primary drawbacks are the cost of the palladium catalyst and ligands, and the need for chromatographic purification.
For large-scale industrial production, the nucleophilic substitution route may be the most cost-effective, despite being a two-step process. For laboratory-scale synthesis, particularly when functional group tolerance is a key consideration, the palladium-catalyzed cyanation is often the preferred method. The Sandmeyer reaction remains a valuable tool, especially in academic settings where the starting aniline is accessible and the classical transformations are being explored. The ultimate choice of synthetic route will depend on the specific requirements of the researcher, including scale, cost, available starting materials, and safety considerations.
References
- 1. Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Identification and characterization of phenylacetonitrile as a nitrogenous disinfection byproduct derived from chlorination of phenylalanine in drinking water - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. EP0518412A1 - Process for the alpha-chlorination of phenylacetonitriles - Google Patents [patents.google.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. prepchem.com [prepchem.com]
- 7. 3-(三氟甲氧基)溴苄 97% | Sigma-Aldrich [sigmaaldrich.com]
- 8. camachem.com [camachem.com]
- 9. unitedchemicalcn.com [unitedchemicalcn.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Cross-Reactivity of 3-(Trifluoromethoxy)phenylacetonitrile in Pharmaceutical Development
For researchers, scientists, and drug development professionals, understanding the chemical stability and potential cross-reactivity of pharmaceutical intermediates is paramount. This guide provides an in-depth analysis of 3-(trifluoromethoxy)phenylacetonitrile, a key building block in medicinal chemistry. We will explore its reactivity profile with common functional groups encountered during drug synthesis and formulation, drawing upon established principles of organic chemistry and the framework of forced degradation studies to offer a predictive comparison.
Introduction: The Significance of this compound in Drug Discovery
The incorporation of fluorine-containing motifs is a well-established strategy in modern drug design to enhance metabolic stability, modulate physicochemical properties, and improve binding affinity. The trifluoromethoxy (-OCF₃) group, in particular, is prized for its high lipophilicity and exceptional stability towards metabolic degradation. When coupled with a phenylacetonitrile scaffold, it provides a versatile platform for the synthesis of a wide range of pharmacologically active compounds.
However, the very features that make this molecule attractive also necessitate a thorough understanding of its potential for unwanted cross-reactivity. The nitrile group, while a valuable synthetic handle, can be susceptible to hydrolysis, reduction, or nucleophilic attack under certain conditions. The benzylic protons exhibit enhanced reactivity, and the trifluoromethoxy-substituted aromatic ring can influence the reactivity of the entire molecule. This guide will systematically evaluate these potential interactions.
Intrinsic Reactivity of the Constituent Functional Groups
To predict the cross-reactivity of this compound, it is essential to first consider the intrinsic reactivity of its key components: the trifluoromethoxy group, the aromatic ring, the benzylic position, and the nitrile group.
The Trifluoromethoxy Group: A Bastion of Stability
The trifluoromethoxy group is renowned for its chemical inertness, a property that stems from the high bond energy of the carbon-fluorine bonds. This makes it highly resistant to both acidic and basic hydrolysis, as well as enzymatic cleavage, which is a primary reason for its use in enhancing metabolic stability. Under typical synthetic and formulation conditions, the trifluoromethoxy group is not expected to be a primary site of reactivity.
The Phenylacetonitrile Moiety: A Hub of Reactivity
The phenylacetonitrile core presents several potential sites for chemical interactions:
-
The Nitrile Group: The carbon-nitrogen triple bond is polarized, with the carbon atom being electrophilic. This makes it susceptible to attack by nucleophiles. Common reactions of nitriles include:
-
Hydrolysis: In the presence of strong acids or bases, nitriles can be hydrolyzed to carboxylic acids or amides.
-
Reduction: Nitriles can be reduced to primary amines using reducing agents like lithium aluminum hydride.
-
Ritter Reaction: In the presence of a strong acid, nitriles can react with alcohols or alkenes to form N-substituted amides.
-
Cycloaddition: Nitriles can participate in cycloaddition reactions, for example, with azides to form tetrazoles.
-
-
The Benzylic Position: The methylene (-CH₂-) group adjacent to the aromatic ring is known as the benzylic position. C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the resulting benzylic radical or ion. This enhanced reactivity can lead to:
-
Oxidation: Strong oxidizing agents can convert the benzylic carbon to a carbonyl group or a carboxylic acid.
-
Halogenation: Radical halogenation can occur at the benzylic position.
-
Deprotonation: A strong base can deprotonate the benzylic carbon, forming a carbanion that can then act as a nucleophile. The electron-withdrawing nature of the trifluoromethoxy group can influence the acidity of these protons. An electron-withdrawing group on the benzene ring can destabilize a benzyl cation.[1][2][3]
-
Experimental Design for Cross-Reactivity Assessment: A Forced Degradation Approach
To systematically evaluate the cross-reactivity of this compound, a forced degradation study is the most appropriate methodology.[4][5][6][7][8] This involves subjecting the compound to a range of stress conditions in the presence of various functional groups to identify potential degradation pathways and products.
A well-designed study would involve reacting this compound with a selection of compounds representing common functional groups under controlled conditions (e.g., varying pH, temperature, and solvent). The extent of degradation and the formation of new products would be monitored by a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[8][9]
Comparative Reactivity Profile of this compound
Based on the principles of organic chemistry and the expected outcomes from a forced degradation study, we can predict the relative reactivity of this compound with various functional groups. The following tables summarize these predictions.
Reactivity with Nucleophilic Functional Groups
| Functional Group | Representative Compound | Expected Reactivity | Probable Products | Plausible Conditions |
| Primary Amine | n-Butylamine | Moderate to High | N-substituted amidine | Elevated temperature |
| Secondary Amine | Diethylamine | Low to Moderate | N,N-disubstituted amidine | Harsher conditions (higher temp.) |
| Alcohol | Ethanol | Low (acid-catalyzed) | Ethyl 3-(trifluoromethoxy)phenylacetate (via hydrolysis then esterification), N-ethyl-3-(trifluoromethoxy)phenylacetamide (Ritter reaction) | Strong acid, heat |
| Thiol | Ethanethiol | Low | Thioimidate (unlikely to be stable) | Basic conditions |
Stability under Various pH Conditions
| Condition | Expected Stability | Primary Degradation Pathway |
| Strong Acid (e.g., 1M HCl, 80°C) | Low to Moderate | Hydrolysis of the nitrile to the corresponding carboxylic acid, potentially via an amide intermediate. |
| Strong Base (e.g., 1M NaOH, 80°C) | Low to Moderate | Hydrolysis of the nitrile to the carboxylate salt. |
| Neutral (pH 7, 80°C) | High | Minimal degradation expected. |
Reactivity with Oxidizing and Reducing Agents
| Reagent Type | Representative Reagent | Expected Reactivity | Probable Products |
| Oxidizing Agent | Hydrogen Peroxide | Moderate | Oxidation at the benzylic position to form a ketone or carboxylic acid. |
| Reducing Agent | Sodium Borohydride | Low | The nitrile is generally stable to NaBH₄. |
| Strong Reducing Agent | Lithium Aluminum Hydride | High | Reduction of the nitrile to the corresponding primary amine. |
Detailed Experimental Protocols
The following are representative protocols for assessing the cross-reactivity of this compound.
Protocol for Hydrolytic Stability Testing
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Sample Preparation:
-
Acidic: To 1 mL of the stock solution, add 9 mL of 1M HCl.
-
Basic: To 1 mL of the stock solution, add 9 mL of 1M NaOH.
-
Neutral: To 1 mL of the stock solution, add 9 mL of purified water.
-
-
Incubation: Incubate the samples at 80°C for 24 hours.
-
Analysis: At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by a validated stability-indicating HPLC method.
Protocol for Reactivity with a Primary Amine
-
Sample Preparation: In a sealed vial, dissolve this compound (1 mmol) and n-butylamine (1.2 mmol) in a suitable solvent (e.g., toluene, 5 mL).
-
Incubation: Heat the reaction mixture at 100°C for 24 hours.
-
Analysis: Monitor the reaction progress by TLC or HPLC. Upon completion, isolate and characterize any new products formed.
Conclusion and Recommendations
The cross-reactivity profile of this compound is primarily dictated by the reactivity of the nitrile and the benzylic position. The trifluoromethoxy group is exceptionally stable and is not expected to participate in degradation pathways under typical synthetic and formulation conditions.
Key Takeaways:
-
High Risk of Hydrolysis: The nitrile group is susceptible to hydrolysis under both strong acidic and basic conditions, leading to the formation of the corresponding carboxylic acid or amide. This is a critical consideration during aqueous-based formulation development and in synthetic steps involving strong acids or bases.
-
Potential for Nucleophilic Addition: Primary amines can react with the nitrile group, especially at elevated temperatures. This could be a concern if the final drug substance contains a primary amine or if such reagents are used in subsequent synthetic steps.
-
Benzylic Reactivity: The benzylic position is a potential site for oxidation. Care should be taken to avoid strong oxidizing agents in the presence of this molecule.
-
Overall Stability: Under neutral conditions and in the absence of strong nucleophiles, oxidizing agents, or reducing agents, this compound is expected to be a stable compound.
For drug development professionals, it is crucial to consider these potential cross-reactivities when designing synthetic routes and formulating drug products containing the this compound moiety. A thorough understanding of its stability profile will enable the development of robust and reliable manufacturing processes and final drug products.
References
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. Predict the order of relative stability of the three benzylic cations der.. [askfilo.com]
- 4. m.youtube.com [m.youtube.com]
- 5. rjptonline.org [rjptonline.org]
- 6. ajpsonline.com [ajpsonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. A Comprehensive Approach to Compatibility Testing Using Chromatographic, Thermal and Spectroscopic Techniques: Evaluation of Potential for a Monolayer Fixed-Dose Combination of 6-Mercaptopurine and Folic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. thepharmajournal.com [thepharmajournal.com]
A Researcher's Guide to Quantifying the Electron-Withdrawing Effect of the Trifluoromethoxy Group
Introduction: The Rise of the OCF₃ Group in Modern Chemistry
In the landscape of molecular design, particularly within pharmaceutical and materials science, the strategic incorporation of fluorine-containing functional groups has become a cornerstone for optimizing molecular properties.[1] Among these, the trifluoromethoxy (OCF₃) group stands out for the unique and often advantageous characteristics it imparts. Its inclusion in a molecular scaffold can profoundly influence lipophilicity, metabolic stability, and target-binding affinity.[1][2][3][4] For drug development professionals, the OCF₃ group is a powerful tool; it can enhance a compound's ability to cross biological membranes and resist enzymatic degradation, thereby improving its overall pharmacokinetic profile.[1][5]
This guide provides an in-depth comparison of the trifluoromethoxy group's electron-withdrawing capabilities against other common substituents. We will delve into the theoretical underpinnings of its electronic effects and present standardized, field-proven experimental protocols for their precise quantification. The objective is to equip researchers, scientists, and drug development professionals with the knowledge and practical methodologies to effectively leverage the OCF₃ group in their work.
Theoretical Framework: Deconstructing the Electronic Influence of OCF₃
A substituent's impact on the electronic distribution of a molecule, particularly an aromatic system, is governed by two fundamental mechanisms: the inductive effect and the resonance effect.[6][7] Understanding the interplay of these effects is crucial to predicting the OCF₃ group's behavior.
-
Inductive Effect (-I): This effect is transmitted through the sigma (σ) bond framework of the molecule. Due to the immense electronegativity of the three fluorine atoms, the OCF₃ group exerts a very strong electron-withdrawing inductive effect.[1][8] The fluorine atoms pull electron density away from the carbon, which in turn pulls density from the oxygen, and subsequently from the aromatic ring it's attached to. This is the dominant electronic characteristic of the trifluoromethoxy group.
-
Resonance Effect (+R or +M): This effect involves the delocalization of lone pair or pi (π) electrons across a conjugated system. The oxygen atom in the OCF₃ group possesses lone pairs that can theoretically be donated into the π-system of an aromatic ring, which would be an electron-donating effect.[9] However, the potent inductive pull of the CF₃ moiety significantly reduces the availability of these lone pairs for donation, making the resonance-donating capacity of the OCF₃ group substantially weaker than that of a methoxy (OCH₃) group.[10]
The net result is that the trifluoromethoxy group behaves as a potent, long-range electron-withdrawing substituent, primarily driven by its powerful inductive nature.[8][11][12]
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. beilstein-journals.org [beilstein-journals.org]
- 6. webhome.auburn.edu [webhome.auburn.edu]
- 7. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. web.viu.ca [web.viu.ca]
- 11. The trifluoromethoxy group: a long-range electron-withdrawing substituent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. graphsearch.epfl.ch [graphsearch.epfl.ch]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(Trifluoromethyl)phenylacetonitrile
Authoritative Guide for Laboratory Professionals
A Critical Note on Chemical Identity: This guide has been prepared using available safety data for 3-(Trifluoromethyl)phenylacetonitrile (CAS No. 2338-76-3), the most prominently documented compound related to the query. Researchers handling 3-(Trifluoromethoxy)phenylacetonitrile or other isomers must consult the specific Safety Data Sheet (SDS) provided by the manufacturer, as hazard profiles and disposal requirements may differ. Always verify the CAS number of your reagent against its SDS before proceeding.
Hazard Profile & Risk Assessment: Understanding the "Why"
Effective disposal begins with a deep understanding of the risks. 3-(Trifluoromethyl)phenylacetonitrile is not a benign laboratory chemical; its molecular structure presents a triad of hazards—toxicity, flammability, and irritation—that dictate every step of its handling and disposal.
-
Inherent Toxicity (The Nitrile Group): The primary toxicological concern arises from the acetonitrile moiety. Organic nitriles can be metabolized in the body or decompose under certain conditions (e.g., fire, reaction with strong acids) to release hydrogen cyanide (HCN).[1][2] HCN is a potent, rapidly acting poison that can be fatal through inhalation, ingestion, or skin absorption.[1][2][3] Symptoms of exposure can include headache, dizziness, rapid breathing, nausea, and convulsions.[1][2][4]
-
Flammability (The Aromatic Solvent Body): This compound is a flammable liquid with a flash point of approximately 49°C (120°F).[5] Its vapors are heavier than air and can travel to a distant ignition source, leading to a "flashback" event.[4] Containers may explode when heated.[4] This flammability risk demands strict control of ignition sources and the use of appropriate, bonded, and grounded containers.
-
Corrosivity and Irritation: The chemical is a known skin and serious eye irritant.[1][4][6][7][8] Prolonged or repeated contact can cause significant damage. It may also cause respiratory irritation if vapors are inhaled.[1][4][7]
Key Chemical Data Summary
| Property | Value | Source(s) |
| Chemical Name | 3-(Trifluoromethyl)phenylacetonitrile | [4][9] |
| Synonyms | 3-Trifluoromethylbenzylcyanide, m-Trifluoromethylphenylacetonitrile | [4][5][9][10] |
| CAS Number | 2338-76-3 | [5][9] |
| Molecular Formula | C₉H₆F₃N | [4][5][9] |
| Physical Form | Liquid | [9][10] |
| Flash Point | ~49 °C / 120.2 °F (closed cup) | |
| GHS Hazard Codes | H226, H302, H312, H315, H319, H332, H335 | |
| Hazard Classes | Flammable Liquid 3; Acute Toxicity 4 (Oral, Dermal, Inhalation); Skin Irritant 2; Eye Irritant 2; STOT SE 3 |
Pre-Disposal Operations: Segregation & Containment
Proper waste handling begins the moment a reagent is declared "waste." The following steps are critical to prevent accidents and ensure regulatory compliance.
Protocol 2.1: Step-by-Step Waste Collection
-
Select a Compatible Container: Use only containers made of materials compatible with 3-(Trifluoromethyl)phenylacetonitrile. High-density polyethylene (HDPE) or glass bottles with tightly sealing caps are appropriate. The original reagent bottle is often the best choice.[11] Ensure the container is free of any residues, especially acids or oxidizers.[11]
-
Segregate Waste Streams: This is a non-negotiable safety protocol.
-
NEVER mix 3-(Trifluoromethyl)phenylacetonitrile waste with acidic waste. This can cause a violent reaction and the rapid evolution of deadly hydrogen cyanide gas.[2][12][13]
-
Keep this waste stream separate from strong oxidizers (e.g., nitrates, perchlorates), with which it may react violently.[14]
-
It is best practice to maintain separate waste containers for halogenated and non-halogenated solvents.[11]
-
-
Transfer Waste Safely: All transfers of waste must occur inside a certified chemical fume hood.[1][2] Wear appropriate Personal Protective Equipment (PPE), including nitrile or butyl rubber gloves, a lab coat, and chemical splash goggles with a face shield.[15]
-
Label the Container Immediately: The waste container must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 3-(Trifluoromethyl)phenylacetonitrile"
-
The primary hazards: "Flammable, Toxic"
-
The date accumulation started.
-
-
Secure the Container: Keep the waste container tightly closed at all times, except when adding waste.[11][13] Do not leave a funnel in the opening. Store the sealed container in a designated, well-ventilated secondary containment bin away from heat, sparks, or open flames.[13][16]
Disposal Pathway Decision Framework
The correct disposal procedure depends on the form of the waste. This decision tree outlines the proper pathway for each waste type generated in the laboratory.
Caption: Decision workflow for managing different waste streams of 3-(Trifluoromethyl)phenylacetonitrile.
Detailed Disposal Protocols
Protocol 4.1: Disposal of Bulk Liquid Waste
Surplus, expired, or contaminated 3-(Trifluoromethyl)phenylacetonitrile must be disposed of as hazardous waste. On-site chemical neutralization is not recommended for this compound due to the high toxicity of potential byproducts.
-
Collection & Storage: Following Protocol 2.1, collect the liquid waste in a designated, sealed, and labeled container.
-
Engage Professional Services: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional hazardous waste disposal company.[7][16] You are legally responsible for ensuring the waste is handled by a certified entity.[17]
-
Preferred Disposal Method: The standard and safest disposal method is high-temperature incineration in a facility equipped with an afterburner and scrubber system to neutralize harmful combustion products like HCN and hydrogen fluoride (HF).[1][6][16]
Protocol 4.2: Management of Contaminated Solid Materials
Items such as gloves, bench paper, pipette tips, or spill absorbents that are contaminated with 3-(Trifluoromethyl)phenylacetonitrile are also considered hazardous waste.
-
Segregation: Collect all contaminated solid waste in a designated, puncture-resistant container or a clearly labeled hazardous waste bag.[2] Do not mix with regular trash.
-
Packaging: Once full, seal the bag or container. If there are sharp objects like contaminated glassware, they must be placed in a puncture-proof sharps container first.
-
Disposal: Dispose of the sealed container through your licensed hazardous waste contractor, who will typically incinerate these materials.[4]
Protocol 4.3: Decontamination and Disposal of "RCRA Empty" Containers
An "empty" container that held this chemical is still hazardous due to residual liquid and vapor.[4] To be disposed of as non-hazardous waste, it must be properly decontaminated.
-
Work in a Fume Hood: Perform all rinsing steps inside a chemical fume hood.
-
Triple Rinse:
-
Add a small amount of a suitable rinsing solvent (e.g., acetone, methanol) to the empty container—enough to coat the interior surfaces (approx. 10% of the container's volume).
-
Securely cap the container and swirl thoroughly to dissolve the chemical residue.
-
Pour the solvent rinsate into your designated hazardous liquid waste container (as described in Protocol 4.1). This rinsate is hazardous waste. [18][19]
-
Repeat this rinsing process two more times for a total of three rinses.[18][19]
-
-
Final Disposal: After the third rinse, allow the container to air-dry completely in the back of the fume hood. Once dry, remove or completely deface the original label to prevent confusion.[18][19] The container can now be disposed of in the regular laboratory glass or solid waste stream, depending on its material.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. ehs.unm.edu [ehs.unm.edu]
- 3. sesha.org [sesha.org]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. 3-(trifluoromethyl)phenylacetonitrile CAS# 2338-76-3 [gmall.chemnet.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. angenechemical.com [angenechemical.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. m-Trifluoromethylphenylacetonitrile | C9H6F3N | CID 75360 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 3-Trifluoromethylbenzylcyanide | 2338-76-3 [chemicalbook.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. epi.dph.ncdhhs.gov [epi.dph.ncdhhs.gov]
- 13. ethz.ch [ethz.ch]
- 14. nj.gov [nj.gov]
- 15. fishersci.com [fishersci.com]
- 16. Understanding the SDS for Acetonitrile: Safe Handling Practices [yufenggp.com]
- 17. epa.gov [epa.gov]
- 18. vumc.org [vumc.org]
- 19. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Comprehensive Safety Guide: Personal Protective Equipment for Handling 3-(Trifluoromethoxy)phenylacetonitrile
As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovative chemistry is conducted with the highest standards of safety. This guide moves beyond a simple checklist to provide a deep, procedural framework for handling 3-(Trifluoromethoxy)phenylacetonitrile. The protocols herein are designed to be a self-validating system, where understanding the causality behind each step builds a foundation of safety and confidence in your laboratory operations.
Hazard Assessment & Core Toxicology
Understanding the molecule is the first step toward safe handling. This compound (CAS No. 2338-76-3) is a flammable liquid whose primary toxicological threat stems from its nitrile (-CN) functional group .[1][2]
The nitrile group is a precursor to the cyanide ion, a potent and rapid-acting toxin. The primary mechanism of cyanide toxicity is the inhibition of cytochrome c oxidase in the mitochondrial electron transport chain, which effectively halts cellular respiration.[3] This can lead to severe histotoxic hypoxia, where the body's cells are unable to use oxygen, resulting in symptoms that can rapidly progress from dizziness and headache to convulsions, collapse, and death.[3][4][5]
The trifluoromethoxy (-OCF3) group is generally considered to be chemically inert and is often incorporated into pharmaceutical candidates to enhance metabolic stability and lipophilicity.[6][7] While the metabolism of some complex fluorinated compounds can liberate toxic fluoride ions, the C-F bonds in the -OCF3 group are exceptionally strong, making this a much lower concern than the immediate, acute toxicity of the nitrile group.[6][8]
Therefore, all handling protocols must be based on the stringent precautions required for acutely toxic cyanide compounds.
| Property | Information |
| Chemical Name | This compound[1] |
| Synonyms | 3-Trifluoromethylbenzylcyanide[1] |
| CAS Number | 2338-76-3[1][2][9] |
| Molecular Formula | C9H6F3N[1][9] |
| Physical State | Liquid[2] |
| Primary Hazards | Flammable liquid and vapor[1][2]. Toxic/Harmful if swallowed, in contact with skin, or if inhaled[1][10]. Causes serious skin and eye irritation[1][2][10]. May cause respiratory irritation[1][10]. |
Core Personal Protective Equipment (PPE) Protocol
The selection of PPE is not merely a requirement but a critical barrier between the researcher and the chemical. Each component is chosen to mitigate a specific, identified risk.
Hand Protection: Double Nitrile Gloves
Nitrile gloves are the standard for handling a wide range of chemicals due to their excellent resistance to punctures, oils, and solvents.[11][12][13] For cyanide-containing compounds, double-gloving is mandatory .
-
Causality: The outer glove absorbs any immediate contamination, protecting the inner glove. This allows for a safer doffing procedure; the contaminated outer glove can be removed without touching the inner glove or your skin, significantly reducing the risk of dermal exposure.[3][14] Should the outer glove be breached, the inner glove provides a critical secondary barrier.
Eye and Face Protection: Chemical Splash Goggles & Face Shield
While safety glasses are the minimum standard for any laboratory work, they are insufficient for handling toxic liquids.
-
Causality: this compound is a liquid that can splash. Chemical splash goggles provide a 360-degree seal around the eyes, protecting against splashes from any angle.[4][14] A face shield must be worn in conjunction with goggles to protect the entire face from splashes, especially when transferring volumes greater than a few milliliters.[2][4][14]
Body Protection: Chemical-Resistant Lab Coat & Full Coverage
Standard cotton lab coats are not sufficient. A chemical-resistant lab coat, often made of polyester or a poly-cotton blend, should be used.
-
Causality: This material provides better resistance to liquid splashes than porous cotton, preventing immediate soak-through.[4] Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[4]
Respiratory Protection: Engineering Controls First
The primary method of respiratory protection is an engineering control, not a mask.
-
Causality: All handling of this compound, including weighing, transferring, and use in reactions, must be performed inside a certified chemical fume hood.[4][14][15] The fume hood contains vapors and protects the user from inhalation, which is a primary route of exposure for this toxic compound.[1] A respirator with an appropriate cartridge (e.g., Type ABEK) is reserved for emergency situations like a large spill outside of the hood.[2]
Safe Handling Operations & Workflow
A safe experiment begins before the chemical container is opened. Adherence to a strict workflow minimizes risk. Never work with cyanide compounds alone.[4][14]
Caption: Pre-operational and handling workflow for this compound.
Step-by-Step Handling Protocol:
-
Designate Area: Clearly mark a specific area within the chemical fume hood for cyanide work.[4]
-
Verify Controls: Ensure the fume hood has been certified within the last year and that the emergency eyewash/shower has been tested within the last month.[4][15]
-
Don PPE: Put on your lab coat, goggles, and face shield. Don the first pair of nitrile gloves, followed by the second pair over them.
-
Prepare for Emergencies: Ensure a spill kit with an appropriate absorbent for chemical spills is readily available. Know the location and path to the emergency shower and eyewash.
-
Handle Chemical: Conduct all transfers within the designated hood area. Use the smallest quantity of the chemical necessary for your experiment.[4]
-
Avoid Incompatibles: Keep acids and strong oxidizing agents away from the work area to prevent the potential generation of highly toxic hydrogen cyanide (HCN) gas.[3][4]
-
Post-Handling: Tightly seal the chemical container. Decontaminate any surfaces and glassware before removing them from the hood.
-
Doff PPE: Remove the outer gloves first, peeling them off without touching the outside. Then remove your face shield and goggles. Finally, remove the inner gloves and lab coat before washing your hands thoroughly with soap and water.[3][16]
Emergency Procedures: Rapid Response is Critical
In the event of an exposure, speed is essential.[5] The goal is to immediately decontaminate the individual and seek professional medical help.
-
For any suspected cyanide exposure, call 911 or your institution's emergency number immediately.[3][4] Clearly state that a cyanide exposure has occurred. [4]
-
Skin Contact: Immediately move to the safety shower.[4] While showering, remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[3][4][16]
-
Eye Contact: Immediately proceed to an emergency eyewash station.[4] Hold the eyelids open and flush the eyes with water for at least 15 minutes.[4][16]
-
Inhalation: Remove the affected person to fresh air immediately, if it is safe to do so.[3][4][16] Do not put yourself at risk.
-
Ingestion: Do NOT induce vomiting.[16] Rinse the mouth thoroughly with water.[3][16]
-
Spills:
-
Small Spill (inside hood): Use an inert absorbent material, collect it with non-sparking tools, and place it in a sealed, labeled container for hazardous waste disposal.[1][16]
-
Large Spill (or any spill outside a hood): Evacuate the laboratory immediately.[3][4] Alert others in the area, close the doors, and call emergency personnel from a safe location.[4][14]
-
Decontamination & Waste Disposal Plan
All materials, including PPE, that come into contact with this compound must be treated as hazardous waste.[3][4] Cross-contamination is a significant risk that a robust disposal plan mitigates.
Caption: Hazardous waste disposal workflow for nitrile-containing compounds.
Disposal Protocol:
-
Contaminated PPE: Used gloves, disposable lab coats, and bench paper must be placed in a designated, sealed hazardous waste bag or container.[17] They cannot be disposed of in the regular trash.[18][19][20]
-
Liquid Waste: Collect all liquid waste containing this compound in a compatible, sealed, and clearly labeled hazardous waste container.
-
Glassware: Reusable glassware must be decontaminated before being removed from the fume hood. Rinse three times with an appropriate solvent (e.g., ethanol or acetone), and collect all rinsate as hazardous waste.
-
Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department in accordance with local, state, and federal regulations.[15][21]
By integrating this comprehensive safety framework into your daily operations, you build a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 3-(三氟甲基)苯乙腈 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. - Division of Research Safety | Illinois [drs.illinois.edu]
- 4. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. monash.edu [monash.edu]
- 6. reddit.com [reddit.com]
- 7. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolism and Toxicity of Fluorine Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pschemicals.com [pschemicals.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. Nitrile Gloves: Advancing PPE and Industrial Hand Safety | Industrial Solutions MEF [industrialsolution.ae]
- 12. WHAT DO NITRILE GLOVES PROTECT US AGAINST? - S&S Glove [ssglove.vn]
- 13. Nitrile Gloves: Reliable Protection Against Chemicals and Pathogens - PPS Gloves [ppsgloves.com]
- 14. ehs-apps.mit.edu [ehs-apps.mit.edu]
- 15. research.columbia.edu [research.columbia.edu]
- 16. aksci.com [aksci.com]
- 17. earthsafeppe.com [earthsafeppe.com]
- 18. gloves.com [gloves.com]
- 19. ecogloves.co [ecogloves.co]
- 20. gloves.com [gloves.com]
- 21. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
